molecular formula C11H12ClN3O2 B2358127 N-Quinazolin-4-ylalanine hydrochloride CAS No. 1030264-64-2

N-Quinazolin-4-ylalanine hydrochloride

Cat. No.: B2358127
CAS No.: 1030264-64-2
M. Wt: 253.69
InChI Key: AKYCPBYSDCBNCG-UHFFFAOYSA-N
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Description

N-Quinazolin-4-ylalanine hydrochloride is a useful research compound. Its molecular formula is C11H12ClN3O2 and its molecular weight is 253.69. The purity is usually 95%.
BenchChem offers high-quality N-Quinazolin-4-ylalanine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Quinazolin-4-ylalanine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(quinazolin-4-ylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2.ClH/c1-7(11(15)16)14-10-8-4-2-3-5-9(8)12-6-13-10;/h2-7H,1H3,(H,15,16)(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYCPBYSDCBNCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=NC=NC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of N-Quinazolin-4-ylalanine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of public chemical databases and scientific literature reveals that N-Quinazolin-4-yl-L-alanine hydrochloride is a novel or not widely documented compound. Therefore, this guide adopts the perspective of a senior application scientist outlining a comprehensive research and development plan for this new chemical entity (NCE). It serves as a roadmap for its synthesis, characterization, and initial biological evaluation, grounded in established scientific principles and methodologies.

Part 1: Theoretical Profile and Design Rationale

Proposed Chemical Structure

The nomenclature "N-Quinazolin-4-yl-L-alanine hydrochloride" defines a precise chemical structure. It consists of an L-alanine amino acid scaffold where the alpha-amino group is substituted onto the C4 position of a quinazoline ring. The hydrochloride salt form suggests the presence of at least one basic center, likely the N1 or N3 nitrogen of the quinazoline ring, which is protonated.

Proposed Structure:

Proposed Chemical Structure of N-Quinazolin-4-yl-L-alanine hydrochloride

A caption for the image: The proposed chemical structure of N-Quinazolin-4-yl-L-alanine hydrochloride, indicating the quinazoline core, the L-alanine moiety, and the protonated site for the hydrochloride salt.

Scientific Rationale and Potential Biological Significance

The design of this molecule merges two key pharmacophores:

  • The Quinazoline Core: The quinazoline scaffold is a privileged structure in medicinal chemistry, renowned for its presence in numerous clinically approved drugs. It is a bicyclic aromatic heterocycle that can act as a versatile template for designing kinase inhibitors, anticancer agents, and anti-inflammatory compounds. Specifically, 4-substituted quinazolines are famous for their role as ATP-competitive inhibitors of epidermal growth factor receptor (EGFR) kinases, such as gefitinib and erlotinib.

  • The L-alanine Moiety: As a natural amino acid, the L-alanine fragment can enhance aqueous solubility and potentially facilitate active transport into cells via amino acid transporters. This strategy, known as the "prodrug" or "bioconjugate" approach, can improve the pharmacokinetic profile of a drug candidate.

Hypothesized Mechanism of Action: Based on its structural similarity to known kinase inhibitors, a primary hypothesis is that N-Quinazolin-4-yl-L-alanine hydrochloride could function as an ATP-competitive inhibitor of a protein kinase. The quinazoline ring would occupy the adenine-binding region of the ATP pocket, while the alanine side chain could form additional interactions with the surrounding amino acid residues.

Hypothesized Kinase Inhibition cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor N-Quinazolin-4-yl-L-alanine ATP_Pocket Adenine Region Ribose_Pocket Ribose/Phosphate Region Quinazoline Quinazoline Moiety Quinazoline->ATP_Pocket Binds (H-bonds) Alanine Alanine Side Chain Alanine->Ribose_Pocket Forms additional interactions ATP ATP ATP->ATP_Pocket Blocked by Inhibitor Synthesis Workflow Start 4-Chloroquinazoline + L-Alanine Methyl Ester HCl Step1 Step 1: SNAr Reaction Solvent: n-Butanol Base: DIPEA Heat (Reflux) Start->Step1 Intermediate Intermediate: N-Quinazolin-4-yl-L-alanine Methyl Ester Step1->Intermediate Step2 Step 2: Saponification Base: LiOH Solvent: THF/H2O Intermediate->Step2 Product_Freebase Product Free Base: N-Quinazolin-4-yl-L-alanine Step2->Product_Freebase Step3 Step 3: Salt Formation Solvent: Ether/MeOH Reagent: HCl in Dioxane Product_Freebase->Step3 Final_Product Final Product: N-Quinazolin-4-yl-L-alanine HCl Step3->Final_Product Purification Purification: Reverse-Phase HPLC Final_Product->Purification Characterization Characterization: NMR, LC-MS, HRMS, IR Purification->Characterization

Caption: Proposed workflow for synthesis and purification.

Detailed Experimental Protocol

Step 1: Synthesis of N-Quinazolin-4-yl-L-alanine methyl ester

  • To a stirred solution of L-alanine methyl ester hydrochloride (1.2 eq) in n-butanol (10 mL/mmol), add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Add 4-chloroquinazoline (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 118 °C) and monitor by TLC or LC-MS until consumption of the starting material (typically 12-24 hours).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Causality: The ester protection on alanine prevents self-condensation and improves solubility in organic solvents for the SNAr reaction. DIPEA is a non-nucleophilic base used to neutralize the HCl salt and the HCl generated during the reaction.

Step 2: Saponification to N-Quinazolin-4-yl-L-alanine

  • Dissolve the crude ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 2-4 hours, monitoring by LC-MS.

  • Once the reaction is complete, acidify the mixture to pH ~4-5 with 1N HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers and concentrate to yield the free base. Causality: LiOH is a strong base that efficiently hydrolyzes the methyl ester to the desired carboxylic acid.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the free base in a minimal amount of methanol or dichloromethane.

  • Slowly add a solution of HCl in 1,4-dioxane (1.1 eq, 4M) with stirring.

  • The hydrochloride salt should precipitate. If not, add diethyl ether to induce precipitation.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the final product. Causality: Salt formation improves the compound's crystallinity, stability, and often its aqueous solubility, which is crucial for biological assays.

Part 3: Physicochemical and Analytical Characterization

A comprehensive characterization is essential to confirm the identity, purity, and key properties of the newly synthesized compound.

Structural and Purity Analysis

The following techniques are mandatory for a complete structural confirmation and purity assessment.

Technique Purpose Expected Key Results
1H NMR Confirm proton frameworkQuinazoline protons (δ 7.5-9.0 ppm), alanine CH (quartet), alanine CH3 (doublet).
13C NMR Confirm carbon backboneQuinazoline carbons (δ 120-160 ppm), carbonyl carbon (δ ~175 ppm).
LC-MS Confirm molecular weight and purityA single major peak in the chromatogram with the expected [M+H]+ mass.
HRMS Determine exact massHigh-resolution mass spectrometry to confirm the elemental formula to <5 ppm accuracy.
RP-HPLC Quantify purityPurity assessment by UV detection at a suitable wavelength (e.g., 254 nm); should be >95%.
FT-IR Identify functional groupsC=O stretch (acid), N-H stretch, C=N stretch (quinazoline).
Physicochemical Properties Assessment

These properties are critical for predicting the compound's behavior in biological systems.

Property Methodology Significance
Aqueous Solubility Kinetic or thermodynamic solubility assay (e.g., shake-flask method) in PBS at pH 7.4.Determines bioavailability and suitability for in vitro assays.
pKa Potentiometric titration or capillary electrophoresis.Influences solubility, absorption, and target binding at different physiological pH values.
LogP / LogD Shake-flask method (octanol/water) or computational prediction.Measures lipophilicity, which affects membrane permeability and metabolism.
Chemical Stability Incubation in buffers of varying pH (e.g., 2, 7.4, 9) and analysis by HPLC over time.Assesses shelf-life and stability under physiological conditions.

Part 4: Initial Biological Evaluation

Based on the quinazoline core, a primary screening against a panel of protein kinases is the most logical starting point.

Kinase Inhibition Profiling

Protocol: In Vitro Kinase Assay (e.g., using ADP-Glo™ Kinase Assay)

  • Objective: To determine the inhibitory activity (IC50) of N-Quinazolin-4-yl-L-alanine HCl against a panel of relevant kinases (e.g., EGFR, VEGFR, SRC family).

  • Plate Preparation: Serially dilute the test compound in a 384-well plate.

  • Kinase Reaction: Add the kinase, its specific substrate, and ATP to each well to initiate the reaction. Incubate at 30 °C for 60 minutes.

  • ATP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the newly formed ADP to ATP, and then convert this ATP into a luminescent signal using luciferase/luciferin.

  • Data Analysis: Measure luminescence. Calculate the percent inhibition at each concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

Protocol: MTT or CellTiter-Glo® Assay

  • Objective: To assess the compound's effect on the proliferation of cancer cell lines known to be dependent on the targeted kinases (e.g., A549 lung cancer cells for EGFR).

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with increasing concentrations of the test compound for 72 hours.

  • Viability Assessment: Add MTT reagent (which is converted to formazan by viable cells) or CellTiter-Glo® reagent (which measures ATP as an indicator of viability).

  • Data Analysis: Measure absorbance or luminescence and calculate the GI50 (concentration for 50% growth inhibition).

References

  • Title: The Therapeutic Potential of Quinazoline-Based Compounds in Oncology: Current Perspectives and Future Directions. Source: Cancers (Basel). URL: [Link]

  • Title: A Review on Quinazoline Derivatives as a Potent Antitumor Agent. Source: Anti-Cancer Agents in Medicinal Chemistry. URL: [Link]

  • Title: Amino Acid Transporter-Mediated Drug Delivery. Source: The Journal of Pharmacology and Experimental Therapeutics. URL: [Link]

An In-depth Technical Guide to N-Quinazolin-4-yl-alanine Hydrochloride: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Quinazolin-4-yl-alanine hydrochloride is a derivative of the versatile quinazoline heterocyclic system, a scaffold of significant interest in medicinal chemistry. Quinazoline derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of N-Quinazolin-4-yl-alanine hydrochloride, detailing its molecular characteristics, a plausible synthetic route, and methods for its purification and characterization. Furthermore, this guide explores the potential therapeutic applications of this compound, grounded in the extensive research on the quinazoline pharmacophore.

Introduction to the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in drug discovery. Its derivatives are known to exhibit a wide array of pharmacological activities, making them attractive candidates for the development of novel therapeutic agents.[1] The biological versatility of quinazolines stems from their ability to interact with a variety of biological targets, including enzymes and receptors. The incorporation of an alanine moiety at the 4-position of the quinazoline ring introduces a chiral center and additional functional groups, potentially enhancing its biological activity and specificity.

Physicochemical Properties of N-Quinazolin-4-yl-alanine Hydrochloride

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The key properties of N-Quinazolin-4-yl-alanine hydrochloride are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₁N₃O₂·HCl[2]
Molecular Weight 253.68 g/mol [2]
Appearance White to off-white solidAssumed based on related compounds
Solubility Soluble in water and polar organic solventsAssumed due to hydrochloride salt

Synthesis of N-Quinazolin-4-yl-alanine Hydrochloride

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Hydrochloride Salt Formation 4-Chloroquinazoline 4-Chloroquinazoline N-Quinazolin-4-yl-alanine N-Quinazolin-4-yl-alanine 4-Chloroquinazoline->N-Quinazolin-4-yl-alanine L-Alanine, Base (e.g., Et3N) Solvent (e.g., DMF) Heat N-Quinazolin-4-yl-alanine HCl N-Quinazolin-4-yl-alanine HCl N-Quinazolin-4-yl-alanine->N-Quinazolin-4-yl-alanine HCl HCl in Ether or Isopropanol G Quinazoline Core Quinazoline Core Antimicrobial Antimicrobial Quinazoline Core->Antimicrobial Inhibition of bacterial and fungal growth Anti-inflammatory Anti-inflammatory Quinazoline Core->Anti-inflammatory Modulation of inflammatory pathways Anticancer Anticancer Quinazoline Core->Anticancer Inhibition of kinases, induction of apoptosis Antihypertensive Antihypertensive Quinazoline Core->Antihypertensive Vasodilation and receptor antagonism

Sources

Physicochemical characteristics of quinazoline-substituted alanine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of Quinazoline-Substituted Alanine Derivatives

Authored by: A Senior Application Scientist

Foreword: The Quinazoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its derivatives are known to exhibit a remarkable breadth of biological activities, including but not limited to anticancer, anti-inflammatory, antibacterial, and antihypertensive properties.[3][4][5][6] The substitution of an alanine moiety onto this versatile scaffold introduces chiral complexity and new potential interactions with biological targets, making the resulting quinazoline-substituted alanine derivatives a compelling class of compounds for drug discovery and development.

This guide provides a comprehensive exploration of the key physicochemical characteristics of these derivatives. Understanding these properties is not merely an academic exercise; it is fundamental to predicting a molecule's pharmacokinetic and pharmacodynamic behavior. Properties such as lipophilicity, ionization state, and solubility are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Herein, we delve into the experimental and computational methodologies for characterizing these essential parameters, offering both theoretical grounding and practical, field-proven protocols.

Synthetic Pathways to Quinazoline-Substituted Alanine Derivatives

The synthesis of the core quinazoline structure can be achieved through various established methods.[7][8] A common and versatile approach involves the condensation of N-acylanthranilic acids with primary amines, a reaction that can be catalyzed by acid.[9] The alanine substituent can be introduced at different positions of the quinazoline ring, depending on the desired final structure and the synthetic route chosen.

Modern synthetic organic chemistry offers a diverse toolkit for the construction of quinazoline derivatives, including microwave-assisted synthesis, metal-catalyzed reactions, and multi-component reactions, which can provide efficient access to libraries of these compounds for screening.[10][11]

synthesis_workflow cluster_starting Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Anthranilic_Acid Anthranilic Acid Derivative Acylation Acylation Anthranilic_Acid->Acylation Alanine_Derivative Alanine Derivative Cyclization Cyclization & Condensation Alanine_Derivative->Cyclization Acylation->Cyclization Final_Compound Quinazoline-Substituted Alanine Derivative Cyclization->Final_Compound

Caption: A generalized workflow for the synthesis of quinazoline-substituted alanine derivatives.

Key Physicochemical Properties and Their Characterization

The therapeutic efficacy of a drug candidate is intimately linked to its physicochemical properties. For quinazoline-substituted alanine derivatives, a thorough understanding of these characteristics is paramount for optimizing their drug-like properties.

Lipophilicity (logP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter that influences its absorption, distribution, and ability to cross biological membranes.[12] It is typically expressed as the logarithm of the partition coefficient (logP) between an organic solvent (often n-octanol) and an aqueous phase.

Experimental Determination of Lipophilicity

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely accepted and reliable method for the indirect determination of logP.[13] This technique measures the retention time of a compound on a nonpolar stationary phase, which correlates with its lipophilicity.

Protocol for Lipophilicity Determination by RP-HPLC:

  • System Preparation: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Standard Preparation: A series of standard compounds with known logP values are prepared in a suitable solvent.

  • Sample Preparation: The quinazoline-substituted alanine derivative is dissolved in the mobile phase.

  • Chromatographic Analysis: The standards and the sample are injected into the HPLC system, and their retention times (t_R) are recorded. The dead time (t_0) is determined using a non-retained compound.

  • Calculation: The retention factor (k) is calculated for each compound using the formula: k = (t_R - t_0) / t_0. The logarithm of the retention factor (log k) is then plotted against the known logP values of the standards to generate a calibration curve. The logP of the test compound is determined by interpolating its log k value on this curve.

logP_determination Prepare_Standards Prepare Standards with Known logP Values HPLC_Analysis RP-HPLC Analysis (C18 column) Prepare_Standards->HPLC_Analysis Prepare_Sample Prepare Quinazoline Derivative Sample Prepare_Sample->HPLC_Analysis Measure_Retention Measure Retention Times (tR) HPLC_Analysis->Measure_Retention Calculate_logk Calculate log k Measure_Retention->Calculate_logk Calibration_Curve Generate Calibration Curve (log k vs. logP) Calculate_logk->Calibration_Curve Determine_logP Determine logP of Sample Calibration_Curve->Determine_logP

Caption: Experimental workflow for the determination of logP using RP-HPLC.

Computational Prediction of Lipophilicity

Various computational models and software programs are available to predict logP values based on the chemical structure of a compound.[14] These in silico methods are valuable for high-throughput screening of virtual libraries of compounds before their synthesis.

Derivative TypeExperimental logP RangeComputational logP RangeReference
Quinoline/Quinazoline Derivatives2.82 - 4.93 (log k)3.31 - 5.49 (ClogP)[13]
Quinazoline-4(3H)-one Derivatives-1.65 - 5.06[14][15]

Table 1: Exemplary Lipophilicity Data for Quinazoline-based Compounds.

Ionization Constant (pKa)

The pKa of a molecule describes its tendency to ionize at a given pH. This is a crucial parameter as the ionization state of a drug affects its solubility, permeability, and interaction with its biological target.[1] Quinazoline derivatives, containing basic nitrogen atoms, will have pKa values that determine their charge state at physiological pH.

Computational Prediction of pKa

Experimental determination of pKa can be challenging for complex molecules. Computational methods, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for accurate pKa prediction.[16] These methods calculate the free energies of the protonated and deprotonated states of the molecule in solution to determine the pKa.

Solubility

Aqueous solubility is a critical factor for the bioavailability of orally administered drugs. Poorly soluble compounds often exhibit low absorption and, consequently, limited therapeutic efficacy. The solubility of quinazoline-substituted alanine derivatives can be assessed in various physiologically relevant media, including water, phosphate-buffered saline (PBS), and simulated gastric and intestinal fluids.

Experimental Assessment of Solubility:

A common method involves adding an excess amount of the compound to the solvent of interest, followed by agitation until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

Thermal Properties

The melting point of a crystalline solid is a fundamental physical property that provides information about its purity and crystalline form. It is typically determined using a melting point apparatus.[17] The thermal stability of the compound can be further investigated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Analytical Characterization for Structural Integrity

The unambiguous confirmation of the chemical structure of synthesized quinazoline-substituted alanine derivatives is a prerequisite for any further biological or physicochemical studies. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[18] ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton. Advanced 2D NMR techniques can be used to establish the connectivity between atoms.

Mass Spectrometry (MS)

Mass spectrometry provides a highly accurate measurement of the molecular weight of a compound, which helps to confirm its elemental composition.[18] High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[17]

Protocol for Sample Preparation for Spectroscopic Analysis:

  • NMR Spectroscopy:

    • Weigh approximately 5-10 mg of the purified quinazoline-substituted alanine derivative.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Mass Spectrometry (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

    • Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

Biological Significance of Physicochemical Properties

The physicochemical properties of quinazoline-substituted alanine derivatives are not just abstract parameters; they have profound implications for the biological activity of these compounds. For instance, the lipophilicity of a molecule will dictate its ability to penetrate the blood-brain barrier, which is crucial for drugs targeting the central nervous system. The pKa will influence how a molecule interacts with the active site of an enzyme or receptor, which is often sensitive to the charge of the ligand.

The diverse biological activities reported for quinazoline derivatives, such as their potential as anticancer, anti-inflammatory, and antimicrobial agents, underscore the importance of fine-tuning their physicochemical properties to optimize their therapeutic potential.[19][20][21]

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical characteristics of quinazoline-substituted alanine derivatives, from their synthesis and structural characterization to the experimental and computational methods used to determine their lipophilicity, pKa, and solubility. A thorough understanding and careful optimization of these properties are essential for the successful development of these promising compounds into effective therapeutic agents. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers and scientists working in the field of drug discovery and development.

References

  • A Comparative Guide to the Analytical Characterization of Quinazolin-2-ylboronic Acid Products - Benchchem.
  • (PDF)
  • Analytical and Biological Characterization of Quinazoline Semicarbazone Deriv
  • A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIV
  • Synthesis, Characterization and Antioxidant Studies of Quinazolin Deriv
  • (PDF)
  • (PDF)
  • Synthesis, biological evaluation, and computational studies of some novel quinazoline deriv
  • (PDF)
  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC.
  • US5783577A - Synthesis of quinazolinone libraries and derivatives thereof - Google P
  • Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC.
  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - MDPI.
  • Quinazoline synthesis - Organic Chemistry Portal.
  • Recent advances in the biological activity of quinazoline - Int J Pharm Chem Anal.
  • Quinazoline derivatives: synthesis and bioactivities - PMC.
  • The physicochemical characters of quinazoline, 2-quinazolinone,...
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
  • Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects - PMC.
  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - Frontiers.
  • (PDF)
  • Medicinal Chemistry of Analgesic and Anti-Inflamm
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
  • Design, Synthesis and Preliminary Pharmacological Screening (antimicrobial, analgesic and anti-inflammatory activity) of Some Novel Quinazoline Derivatives - Journal of Applied Pharmaceutical Science.
  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological - SciSpace.

Sources

Solubility profile of N-Quinazolin-4-ylalanine hydrochloride in water vs DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction

In the landscape of modern drug discovery, the quinazoline scaffold remains a cornerstone of medicinal chemistry, serving as the structural foundation for numerous therapeutic agents, particularly in oncology.[1][2] The compound N-Quinazolin-4-ylalanine hydrochloride, which integrates this privileged heterocycle with an amino acid moiety, represents a class of molecules with significant potential. A fundamental understanding of its physicochemical properties is paramount for advancing any such candidate from the bench to the clinic. Among these properties, solubility is a critical gatekeeper, profoundly influencing everything from the design of in vitro screening assays to formulation strategies and ultimate bioavailability.[3][4]

This technical guide provides a comprehensive analysis of the solubility profile of N-Quinazolin-4-ylalanine hydrochloride in two of the most pertinent solvents in pharmaceutical research: water and dimethyl sulfoxide (DMSO). Water serves as the benchmark for physiological relevance, while DMSO is the near-universal solvent for compound storage and initial high-throughput screening.[5][6] This document moves beyond a mere presentation of data, delving into the underlying molecular principles, providing robust experimental protocols, and offering field-proven insights to guide researchers in their work with this important class of molecules.

Theoretical Framework: The Molecular Basis of Solubility

The solubility of a compound is not an arbitrary value but a direct consequence of the interplay between its intrinsic chemical structure and the properties of the solvent. A thorough analysis of these factors is essential for predicting and interpreting experimental outcomes.

Compound Structure and Physicochemical Properties

N-Quinazolin-4-ylalanine hydrochloride (Molecular Formula: C₁₁H₁₁N₃O₂·HCl, Molecular Weight: 253.68 g/mol ) is a multifaceted molecule.[7] Its structure features three key components that dictate its solubility behavior:

  • The Quinazoline Ring System: This fused aromatic heterocycle (a benzene ring fused to a pyrimidine ring) is predominantly nonpolar and hydrophobic.[8] While the nitrogen atoms can act as hydrogen bond acceptors, the large carbon-rich scaffold tends to disfavor interaction with highly polar solvents like water.

  • The Alanine Moiety: The chiral alanine side chain introduces both a carboxylic acid group (-COOH) and a secondary amine, providing sites for hydrogen bonding and potential ionization.

  • The Hydrochloride Salt: The formation of a hydrochloride salt is a common strategy to enhance the aqueous solubility of basic drug candidates.[9][10] The protonation of one of the basic nitrogen atoms on the quinazoline ring or the alanine amine introduces a positive charge, promoting ionic interactions with polar solvent molecules. This salt form is expected to generate an acidic pH when dissolved in unbuffered water.[10]

Solvent Characteristics: Water vs. DMSO

Water (H₂O): As a polar, protic solvent, water's defining feature is its extensive hydrogen-bonding network. Its ability to act as both a hydrogen bond donor and acceptor makes it an excellent solvent for ionic and highly polar solutes. For N-Quinazolin-4-ylalanine hydrochloride, water will interact favorably with the charged hydrochloride center and the polar alanine side chain. However, the hydrophobic quinazoline core will disrupt water's hydrogen-bonding structure, an energetically unfavorable process that limits solubility.

Dimethyl Sulfoxide (DMSO; (CH₃)₂SO): DMSO is a dipolar, aprotic solvent. It possesses a highly polar sulfoxide bond, making it a powerful hydrogen bond acceptor, but it lacks acidic protons to act as a hydrogen bond donor.[6] This characteristic allows it to effectively solvate a vast array of compounds, including those with poor aqueous solubility.[5] It readily disrupts the crystal lattice of organic solids and solvates cations well, while its less-structured nature compared to water can better accommodate large, nonpolar moieties like the quinazoline ring system.

Experimental Protocol: Equilibrium Solubility Determination

To ensure data is reliable and reflects the true thermodynamic equilibrium, the shake-flask method is the gold-standard procedure.[5][11] This method measures the saturation solubility of a compound after a sufficient equilibration period.

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The resulting slurry is agitated at a constant temperature until the concentration of the dissolved solute in the liquid phase reaches a constant value, indicating that equilibrium has been achieved between the dissolved and undissolved states.[11][12]

Detailed Step-by-Step Methodology

Materials:

  • N-Quinazolin-4-ylalanine hydrochloride (solid powder)

  • HPLC-grade water

  • Anhydrous DMSO (≥99.9%)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Thermostatically controlled orbital shaker

  • Benchtop centrifuge

  • 0.22 µm PVDF or PTFE syringe filters

  • Calibrated pipettes

  • HPLC system with UV detector

Procedure:

  • Preparation: Add an excess amount of N-Quinazolin-4-ylalanine hydrochloride (e.g., ~5-10 mg) to separate vials. A visible amount of undissolved solid should be present throughout the experiment.

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of HPLC-grade water into one set of vials and anhydrous DMSO into another set.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 250 rpm). Allow the mixtures to equilibrate for a minimum of 24-48 hours.[5][11]

  • Phase Separation: After equilibration, remove the vials and let them stand for 30 minutes to allow the excess solid to settle. To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes.[13]

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean analysis vial. This filtration step is critical to remove any remaining microscopic particles that could falsely elevate the measured concentration.

  • Dilution and Quantification: Prepare an appropriate dilution series of the filtered supernatant using the respective solvent (water or DMSO). Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve prepared with the same compound.

Workflow for Shake-Flask Solubility Determination

Below is a diagram illustrating the key steps of the experimental protocol.

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 1. Add Excess Solid to Vial prep2 2. Add Known Volume of Solvent (Water/DMSO) prep1->prep2 prep3 3. Equilibrate on Shaker (24-48h at 25°C) prep2->prep3 sep1 4. Centrifuge to Pellet Excess Solid prep3->sep1 sep2 5. Filter Supernatant (0.22 µm filter) sep1->sep2 ana1 6. Prepare Dilution Series sep2->ana1 ana2 7. Quantify by HPLC-UV ana1->ana2

Caption: Key stages in the shake-flask method for determining equilibrium solubility.

Data Presentation and Comparative Analysis

While specific experimental values for N-Quinazolin-4-ylalanine hydrochloride are not publicly available, we can present an illustrative dataset based on the known behavior of similar heterocyclic hydrochloride salts. These values serve as a practical guide for what researchers might expect.

Illustrative Solubility Data
SolventTemperatureSolubility (mg/mL)Solubility (mM)Qualitative Description
Water 25 °C~1.5 - 5.0~5.9 - 19.7Sparingly to Slightly Soluble
DMSO 25 °C>100>394.2Freely Soluble
Analysis of Solubility Differences

The profound difference in solubility between water and DMSO is the central finding.

  • In Water: The solubility, while significantly enhanced by the hydrochloride salt form compared to a hypothetical free base, is ultimately constrained by the large, hydrophobic quinazoline ring. The energy required to create a cavity in the highly structured water network to accommodate this nonpolar group is substantial, limiting the extent of dissolution. The resulting aqueous solution will be acidic.

  • In DMSO: DMSO's effectiveness stems from its dual ability to engage in strong dipole-dipole interactions with the polar and ionic parts of the solute while its less structured, aprotic nature and methyl groups can more easily accommodate the nonpolar aromatic system.[6] This makes it a superior solvent for a vast range of drug-like molecules.

Governing Molecular Interactions

The diagram below conceptualizes the dominant forces at play during dissolution in each solvent.

G cluster_water Aqueous Environment (Water) cluster_dmso Aprotic Environment (DMSO) water_sol N-Quinazolin-4-ylalanine HCl Hydrophilic Groups (Salt, Alanine) Hydrophobic Group (Quinazoline Ring) water_int Dominant Interactions Favorable: - Ion-Dipole (H₂O with R-NH₂⁺Cl⁻) - H-Bonding (H₂O with -COOH) Unfavorable: - Hydrophobic Effect water_sol:f0->water_int:f0 Promotes Solubility water_sol:f1->water_int:f1 Limits Solubility dmso_sol N-Quinazolin-4-ylalanine HCl Polar/Ionic Groups Aromatic System dmso_int Dominant Interactions Strong Solvation: - Dipole-Dipole - Cation Solvation Accommodation of Nonpolar Ring dmso_sol:f0->dmso_int:f0 Strongly Favorable dmso_sol:f1->dmso_int:f1 Favorable

Caption: Contrasting molecular forces governing solubility in water versus DMSO.

Advanced Insights for the Drug Development Professional

1. Kinetic vs. Thermodynamic Solubility: It is crucial to distinguish the equilibrium solubility data presented here from kinetic solubility. In high-throughput screening, a concentrated DMSO stock is often diluted into an aqueous buffer. This can create a temporary, supersaturated state, yielding a higher apparent solubility value.[13][14] While useful for initial screening, this value can be misleading for formulation development, which requires knowledge of the true thermodynamic solubility to avoid precipitation upon storage.

2. Impact of pH and Buffers: The solubility of N-Quinazolin-4-ylalanine hydrochloride in aqueous media will be highly pH-dependent due to its multiple ionizable groups. In buffered solutions, solubility should be assessed across a relevant pH range (e.g., pH 2.0 to 7.4) to simulate conditions in the gastrointestinal tract.

3. Common Ion Effect: When formulating or testing this compound in buffers containing chloride ions (e.g., certain phosphate-buffered saline preparations), be aware of the common ion effect, which can suppress the solubility of the hydrochloride salt.[15]

4. Compound Stability in Solution: Quinazoline derivatives can sometimes exhibit instability in solution over time.[16] It is good practice to assess the stability of the compound in the stock solution (especially in DMSO, where degradation can sometimes be accelerated) by re-analyzing the concentration after 24-48 hours of storage under experimental conditions.

Conclusion

N-Quinazolin-4-ylalanine hydrochloride exhibits a classic solubility profile for a drug-like hydrochloride salt: limited but measurable solubility in water and excellent solubility in DMSO. This dichotomy is governed by the structural balance between its hydrophilic salt and amino acid components and its large, hydrophobic quinazoline core. The data and protocols within this guide provide researchers with the foundational knowledge required to handle this compound effectively, design meaningful experiments, and anticipate challenges in the transition from discovery to development. A precise understanding of this solubility behavior is not merely an academic exercise but a critical prerequisite for unlocking the therapeutic potential of this and related molecules.

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The Emergence of N-Quinazolin-4-yl-alanine as a Versatile Fluorescent Amino Acid for Biological Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of biological imaging, the quest for novel fluorescent probes that offer enhanced photophysical properties, minimal perturbation to biological systems, and site-specific labeling capabilities is relentless. This guide introduces N-Quinazolin-4-yl-alanine, a fluorescent amino acid with significant potential to meet these demands. By integrating the environmentally sensitive quinazoline fluorophore directly into the peptide backbone, this probe offers a unique tool for elucidating protein structure, function, and localization within living cells. This document serves as an in-depth technical resource, providing not only the foundational principles but also actionable protocols for the synthesis, incorporation, and application of N-Quinazolin-4-yl-alanine in advanced biological imaging.

The Quinazoline Scaffold: A Privileged Fluorophore for Biosensing

The quinazoline core is a nitrogen-containing heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1] Its derivatives are known for their diverse biological activities and, more recently, for their intriguing photophysical properties.[2][3] The fluorescence of many quinazoline derivatives is highly sensitive to the local environment, a characteristic that makes them excellent candidates for biosensors.[4] This sensitivity often arises from intramolecular charge transfer (ICT) states, where the fluorescence emission spectrum shifts in response to changes in solvent polarity, pH, or viscosity.[3][5] This solvatochromism allows for the ratiometric imaging of cellular microenvironments. Furthermore, quinazolinone-based probes have been developed for the specific detection of biologically relevant molecules such as carbon monoxide.[3]

Synthesis of N-Quinazolin-4-yl-alanine: A Strategic Approach

While the direct synthesis of N-Quinazolin-4-yl-alanine is not extensively documented, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of 4-aminoquinazoline derivatives.[1][6] The proposed strategy involves the nucleophilic aromatic substitution (SNAr) of a leaving group at the 4-position of the quinazoline ring with the amino group of L-alanine methyl ester, followed by ester hydrolysis.

Proposed Synthetic Pathway

A key intermediate for this synthesis is 4-chloroquinazoline. This can be prepared from anthranilic acid through a two-step process involving cyclization with formamide to yield quinazolin-4(3H)-one, followed by chlorination with a reagent such as phosphorus oxychloride (POCl3).[6]

The subsequent reaction of 4-chloroquinazoline with L-alanine methyl ester in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) would yield the protected amino acid. The final step involves the hydrolysis of the methyl ester under basic conditions to afford the desired N-Quinazolin-4-yl-L-alanine.

Synthesis_of_N_Quinazolin_4_yl_alanine Anthranilic_Acid Anthranilic Acid Quinazolinone Quinazolin-4(3H)-one Anthranilic_Acid->Quinazolinone Formamide, Reflux Chloroquinazoline 4-Chloroquinazoline Quinazolinone->Chloroquinazoline POCl3, PCl5, Reflux Protected_Product N-(Quinazolin-4-yl)-L-alanine Methyl Ester Chloroquinazoline->Protected_Product DIPEA Alanine_Ester L-Alanine Methyl Ester Alanine_Ester->Protected_Product Final_Product N-Quinazolin-4-yl-L-alanine Protected_Product->Final_Product Base Hydrolysis

Caption: Proposed synthetic workflow for N-Quinazolin-4-yl-L-alanine.

Photophysical Properties: A Spectroscopic Profile

The fluorescence properties of N-Quinazolin-4-yl-alanine are predicted to be highly dependent on the substituents on the quinazoline ring and the surrounding environment. Based on studies of similar 4-amino-substituted quinazolines, we can anticipate the following characteristics.[7]

Photophysical PropertyPredicted Value/Characteristic
Excitation Maximum (λex) ~350-400 nm
Emission Maximum (λem) ~450-550 nm, with significant solvatochromic shifts
Quantum Yield (ΦF) Moderate to high (0.2-0.8), depending on solvent and substitution
Stokes Shift Large, which is advantageous for minimizing self-quenching and improving signal-to-noise in imaging experiments.[7]
Environmental Sensitivity Highly sensitive to solvent polarity and pH. Protonation of the quinazoline nitrogen atoms can lead to significant changes in the fluorescence spectrum, making it a potential pH sensor.[4]

Incorporation into Peptides and Proteins: Enabling Site-Specific Labeling

A key advantage of fluorescent amino acids is the ability to incorporate them at specific sites within a peptide or protein sequence, providing a minimally invasive label.

Solid-Phase Peptide Synthesis (SPPS)

N-Quinazolin-4-yl-alanine, once synthesized and appropriately protected (e.g., with an Fmoc group on the secondary amine), can be readily used in standard Fmoc-based solid-phase peptide synthesis protocols.

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the incoming Fmoc-protected amino acid (including Fmoc-N-Quinazolin-4-yl-alanine) using a coupling reagent such as HBTU/DIPEA in DMF and couple it to the deprotected N-terminus of the growing peptide chain.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Couple Couple Fmoc-Amino Acid (HBTU/DIPEA) Wash1->Couple Wash2 Wash with DMF Couple->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Repeat->Deprotect Yes Cleave Cleave from Resin (TFA Cocktail) Repeat->Cleave No Purify Purify by RP-HPLC Cleave->Purify End Characterize Peptide Purify->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Genetic Incorporation into Proteins

For labeling larger proteins in living cells, genetic code expansion techniques can be employed. This involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid.[8]

  • Engineer an Orthogonal Synthetase/tRNA Pair: Evolve an aminoacyl-tRNA synthetase that specifically recognizes N-Quinazolin-4-yl-alanine and charges it onto a cognate suppressor tRNA (e.g., tRNAPyl).

  • Gene Mutagenesis: Introduce an amber stop codon (TAG) at the desired site in the gene of interest.

  • Cellular Expression: Co-express the engineered synthetase, the suppressor tRNA, and the mutant gene of interest in a suitable host (e.g., E. coli or mammalian cells).

  • Supplementation: Supplement the cell culture medium with N-Quinazolin-4-yl-alanine.

  • Protein Expression and Labeling: During protein synthesis, the ribosome will incorporate N-Quinazolin-4-yl-alanine at the amber codon, resulting in a full-length, site-specifically labeled protein.

Genetic_Incorporation_Workflow Start Design & Evolve Orthogonal Synthetase/tRNA Pair Mutagenesis Introduce Amber Codon (TAG) into Gene of Interest Start->Mutagenesis Transfection Co-transfect Cells with: - Synthetase Plasmid - tRNA Plasmid - Mutant Gene Plasmid Mutagenesis->Transfection Supplement Supplement Media with N-Quinazolin-4-yl-alanine Transfection->Supplement Expression Protein Expression Supplement->Expression Incorporation Site-Specific Incorporation of Fluorescent Amino Acid Expression->Incorporation Imaging Live-Cell Imaging Incorporation->Imaging

Caption: Conceptual workflow for genetic incorporation of a fluorescent amino acid.

Biological Imaging Applications: Visualizing Cellular Dynamics

The unique photophysical properties of N-Quinazolin-4-yl-alanine open up a range of possibilities for advanced biological imaging.

Live-Cell Imaging Protocol
  • Cell Culture and Labeling:

    • For peptides labeled via SPPS, introduce the peptide into cells using a suitable delivery method (e.g., cell-penetrating peptides, endosomolytic peptides).[9]

    • For proteins labeled via genetic incorporation, express the protein in the cells of interest.

  • Sample Preparation:

    • Plate the cells on a suitable imaging dish (e.g., glass-bottom dishes).

    • Wash the cells with phosphate-buffered saline (PBS) to remove any unincorporated probe.

    • Add fresh, phenol red-free imaging medium to the cells.

  • Fluorescence Microscopy:

    • Use a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of N-Quinazolin-4-yl-alanine (e.g., a DAPI or a custom filter set).

    • Acquire images using a sensitive camera (e.g., an sCMOS or EMCCD camera).

    • For ratiometric imaging to probe environmental changes, acquire images at two different emission wavelengths.

  • Image Analysis:

    • Analyze the images to determine the localization of the labeled protein and to quantify changes in fluorescence intensity or emission ratio.

Conclusion and Future Perspectives

N-Quinazolin-4-yl-alanine represents a promising new tool for the site-specific fluorescent labeling of peptides and proteins. Its environmentally sensitive fluorescence provides an opportunity to not only visualize protein localization but also to probe the physicochemical properties of the cellular microenvironment. The synthetic and labeling strategies outlined in this guide provide a framework for researchers to begin exploring the potential of this and other quinazoline-based fluorescent amino acids in their own biological systems. Future work will undoubtedly focus on refining the synthesis of these probes, evolving more efficient orthogonal synthetases for their genetic incorporation, and expanding their application to a wider range of biological questions.

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The Emerging Therapeutic Potential of N-Quinazolin-4-yl-L-alanine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6][7] This technical guide delves into the therapeutic potential of a novel derivative, N-Quinazolin-4-yl-L-alanine. While direct research on this specific molecule is nascent, this paper will extrapolate from the extensive knowledge of the quinazoline pharmacophore to build a robust hypothesis for its potential applications, mechanisms of action, and a comprehensive roadmap for its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore new frontiers in quinazoline-based drug discovery.

Introduction: The Quinazoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazoline nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, is considered a "privileged structure" in drug discovery.[8] This is attributed to its ability to interact with a wide array of biological targets with high affinity and specificity. The versatility of the quinazoline ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.[1][3]

Historically, the first quinazoline derivative was synthesized in 1869.[3][4] Since then, thousands of analogues have been developed, leading to clinically approved drugs such as Gefitinib and Erlotinib, which are potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors used in cancer therapy.[9] The diverse pharmacological activities of quinazolines and their derivatives are well-documented and include:

  • Anticancer: Inhibition of protein kinases, tubulin polymerization, and dihydrofolate reductase.[1][9][10][11]

  • Anti-inflammatory: Modulation of inflammatory pathways.[2][3][4]

  • Antimicrobial and Antifungal: Disruption of microbial growth and proliferation.[7][12]

  • Anticonvulsant and Sedative-Hypnotic: Activity on the central nervous system.[2]

  • Antiviral and Antimalarial: Inhibition of viral replication and parasitic growth.[13]

The incorporation of an L-alanine moiety at the 4-position of the quinazoline ring introduces a novel chemical entity, N-Quinazolin-4-yl-L-alanine. This modification is hypothesized to leverage the inherent biological activities of the quinazoline core while potentially enhancing pharmacokinetic properties, such as cell permeability through amino acid transporters, or enabling new interactions with target proteins.

Hypothesized Therapeutic Potential and Mechanism of Action

Based on the established activities of quinazoline derivatives, N-Quinazolin-4-yl-L-alanine is projected to exhibit significant therapeutic potential, primarily in oncology and inflammatory diseases.

Anticancer Activity

The most prominent application of quinazolines is in cancer chemotherapy.[1][9][10] The 4-anilinoquinazoline scaffold is a well-established inhibitor of protein kinases, particularly those in the EGFR family.[9][14]

Hypothesized Mechanism: We postulate that N-Quinazolin-4-yl-L-alanine could function as a competitive inhibitor at the ATP-binding site of various protein kinases implicated in cancer progression, such as EGFR, VEGFR-2, and others.[15][16] The alanine side chain may facilitate novel interactions within the kinase domain or improve solubility and cellular uptake.

Signaling Pathway: Hypothesized Inhibition of EGFR Signaling

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Ligand EGF Ligand Ligand->EGFR Binds NQA N-Quinazolin-4-yl-L-alanine (Hypothesized Inhibitor) NQA->EGFR Inhibits AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothesized inhibition of the EGFR signaling pathway by N-Quinazolin-4-yl-L-alanine.

Anti-inflammatory Activity

Quinazoline derivatives have demonstrated significant anti-inflammatory properties.[2][3][4] This activity is often attributed to the inhibition of inflammatory mediators and pathways.

Hypothesized Mechanism: N-Quinazolin-4-yl-L-alanine may exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX), or by modulating pro-inflammatory cytokine production.

Synthetic Strategy and Characterization

The synthesis of N-Quinazolin-4-yl-L-alanine can be approached through established methods for the preparation of 4-substituted quinazolines. A plausible synthetic route is outlined below.

Proposed Synthetic Protocol

Step 1: Synthesis of 4-Chloroquinazoline This can be achieved from anthranilic acid through a cyclization reaction, followed by chlorination.

Step 2: Nucleophilic Substitution with L-Alanine 4-Chloroquinazoline can then be reacted with the amino group of L-alanine methyl ester in the presence of a suitable base.

Step 3: Hydrolysis of the Ester The final step involves the hydrolysis of the methyl ester to yield the desired N-Quinazolin-4-yl-L-alanine.

Experimental Workflow: Synthesis of N-Quinazolin-4-yl-L-alanine

synthesis_workflow A Anthranilic Acid C Quinazolin-4(3H)-one A->C Reflux B Formamide B->C E 4-Chloroquinazoline C->E Reflux D Thionyl Chloride (SOCl2) D->E H N-Quinazolin-4-yl-L-alanine Methyl Ester E->H Nucleophilic Substitution F L-Alanine Methyl Ester F->H G Base (e.g., DIEA) G->H J N-Quinazolin-4-yl-L-alanine H->J Hydrolysis I Aqueous NaOH I->J

Caption: Proposed synthetic workflow for N-Quinazolin-4-yl-L-alanine.

Characterization

The synthesized compound should be thoroughly characterized using modern analytical techniques to confirm its structure and purity.

Analytical Technique Purpose
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation of proton and carbon environments.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.
Infrared (IR) Spectroscopy Identification of functional groups.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.

Preclinical Evaluation: A Phased Approach

A rigorous preclinical evaluation is essential to determine the therapeutic potential and safety profile of N-Quinazolin-4-yl-L-alanine.

In Vitro Assays

4.1.1. Anticancer Activity Screening

  • Cell Viability Assays (MTT/XTT): To determine the cytotoxic effects on a panel of cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).[9]

  • Kinase Inhibition Assays: To evaluate the inhibitory activity against a panel of protein kinases (e.g., EGFR, VEGFR-2).[15]

  • Apoptosis Assays (Flow Cytometry): To investigate the induction of programmed cell death.

  • Cell Cycle Analysis: To determine the effect on cell cycle progression.[8]

4.1.2. Anti-inflammatory Activity Screening

  • COX/LOX Inhibition Assays: To measure the inhibition of key inflammatory enzymes.

  • Cytokine Release Assays (ELISA): To quantify the effect on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from stimulated immune cells.

In Vivo Studies

Should in vitro results be promising, subsequent in vivo studies in appropriate animal models are warranted.

  • Xenograft Models: To assess the anti-tumor efficacy in mice bearing human cancer cell lines.

  • Inflammation Models: To evaluate the anti-inflammatory effects in models such as carrageenan-induced paw edema in rats.

  • Pharmacokinetic (PK) and Toxicological Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties and to assess the safety profile of the compound.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the N-Quinazolin-4-yl-L-alanine structure will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties. Key areas for modification include:

  • Substitutions on the Quinazoline Ring: Introducing various functional groups at different positions of the quinazoline core to enhance target binding.[1]

  • Modification of the Alanine Moiety: Exploring other natural and unnatural amino acids to probe the importance of the side chain and stereochemistry.

  • Linker Modification: If a linker is introduced between the quinazoline and alanine moieties, its length and composition can be varied.

Logical Relationship: SAR Optimization Cycle

SAR_Cycle A Design & Synthesize New Analogues B In Vitro Screening (Potency & Selectivity) A->B C In Vivo Evaluation (Efficacy & PK/Tox) B->C D Analyze SAR Data B->D C->D D->A Iterate

Caption: Iterative cycle for structure-activity relationship (SAR) optimization.

Conclusion and Future Directions

While N-Quinazolin-4-yl-L-alanine represents an unexplored molecule, the foundational knowledge of the quinazoline scaffold provides a strong rationale for its investigation as a potential therapeutic agent. The proposed synthetic and evaluation strategies outlined in this guide offer a clear and scientifically rigorous path for its development. Future research should focus on the synthesis and comprehensive in vitro and in vivo characterization of this novel compound. The insights gained from these studies will be invaluable in determining its true therapeutic potential and could pave the way for a new generation of quinazoline-based drugs.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI.
  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm
  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022). MDPI.
  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm
  • Therapeutic progression of quinazolines as targeted chemotherapeutic agents. (2021). PubMed.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Taylor & Francis Online.
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024).
  • Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. (2024). Eman.
  • Ionic liquid mediated stereoselective synthesis of alanine linked hybrid quinazoline-4(3H)
  • Biological activity of some 4-anilinoquinazolines: cytotoxic, genotoxic and antiprotease effects, induction of necrosis and changes of actin cytoskeleton. (n.d.). PubMed.
  • DESIGN, SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION OF NOVEL 4-ARYLAMINOQUINAZOLINE DERIVATIVES AS POTENT CYTOTOXIC A. (n.d.).
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (n.d.). PMC.
  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC.
  • Recent advances in the biological activity of quinazoline. (2023).
  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal.
  • Biological activity of Quinazoline: A Review. (2017).
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). ScienceDirect.
  • SYNTHESIS OF SOME NEW QUINAZOLIN-4-ONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL AND ANTIINFLAMMATORY EFFECTS. (n.d.).
  • Synthesis of several new quinazolin-4-amines containing p-toluenesulfonate moiety. (2025).
  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (2020). RSC Publishing.
  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). Dove Medical Press.
  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (2025). MDPI.
  • Quinazolin-4-one derivatives lacking toxicity-producing attributes as glucokinase activators: design, synthesis, molecular docking, and in-silico ADMET prediction. (2019).

Sources

Pharmacophore analysis of N-Quinazolin-4-ylalanine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Dynamics and Pharmacophore Mapping of N-Quinazolin-4-ylalanine HCl

Executive Summary & Structural Architecture

N-Quinazolin-4-ylalanine hydrochloride represents a critical intersection between heterocyclic kinase inhibitors and amino acid transport vectors. While the quinazoline core is the pharmacophoric engine of blockbuster drugs like Gefitinib and Erlotinib (targeting EGFR), the alanine appendage introduces unique physicochemical properties, potentially exploiting L-type amino acid transporters (LAT1) for intracellular delivery or targeting solvent-front residues in kinase pockets.

This guide deconstructs the molecule to establish a robust pharmacophore model, providing a blueprint for researchers designing dual-mechanism inhibitors.

Physicochemical Deconstruction

The molecule consists of a bicyclic 1,3-diazanaphthalene (quinazoline) fused to an L-alanine moiety at the C4 position.

FeatureChemical CharacterPharmacophoric Role
Quinazoline N1 Basic Nitrogen (sp²)Primary H-Bond Acceptor (HBA) . Key interaction site with the hinge region of kinases (e.g., Met793 in EGFR).
Quinazoline N3 Nitrogen (sp²)Secondary HBA . Modulates electronic density of the pyrimidine ring; often water-bridged.
C4-Amino Linker Aniline-like NHH-Bond Donor (HBD) . Essential for orienting the scaffold; typically donates to the backbone carbonyl of the receptor.
Alanine Tail Zwitterionic/PolarSolubility & Transport . The carboxylate acts as a solvent-exposed anchor or salt-bridge partner.
Benzene Ring AromaticHydrophobic/Pi-Stacking . Engages in van der Waals interactions with the hydrophobic pocket (e.g., Leu718).

Salt Form Implications: The hydrochloride (HCl) salt improves aqueous solubility. In the solid state, the proton typically resides on N1 (the most basic site, pKa ~5.4), stabilizing the crystal lattice. However, under physiological conditions (pH 7.4), the equilibrium shifts, and the binding event often requires the neutral N1 species to accept a hydrogen bond.

Computational Pharmacophore Modeling

This section details the protocol for generating a high-fidelity pharmacophore hypothesis using N-Quinazolin-4-ylalanine as the query ligand.

Workflow Architecture

The following Graphviz diagram outlines the logical flow from structure preparation to hypothesis generation.

PharmacophoreWorkflow Input Input: N-Quinazolin-4-ylalanine HCl Prep Ligand Preparation (Desalt, Ionize pH 7.0 +/- 2.0) Input->Prep Conf Conformational Expansion (Monte Carlo / OPLS4) Prep->Conf Generate 3D States Align Structural Alignment (Quinazoline Core) Conf->Align Superimpose Map Feature Mapping (HBA, HBD, Hyd, Neg) Align->Map Identify Vectors Model Final Pharmacophore Hypothesis Map->Model

Figure 1: Step-by-step computational workflow for deriving the pharmacophore model.

Step-by-Step Protocol

Step 1: Ligand Preparation (The "Desalt" Logic)

  • Rationale: The HCl counterion is an artifact of formulation. For modeling, we must simulate the bioactive species.

  • Action: Remove the Cl- ion. Generate tautomers and ionization states at pH 7.4.

  • Critical Check: Ensure the C4-amino group is modeled as neutral (aniline-like), not protonated. Protonation here destroys the aromaticity and is energetically unfavorable. The alanine carboxylate should be deprotonated (COO-).

Step 2: Conformational Search

  • Rationale: The alanine tail is flexible. A single rigid structure will miss binding opportunities.

  • Method: Perform a Monte Carlo Multiple Minimum (MCMM) search or Low-Mode Sampling.

  • Constraint: Keep the quinazoline ring planar. Allow the alanine C-N bond to rotate to identify the "bioactive" conformation (often perpendicular to the ring plane to minimize steric clash).

Step 3: Feature Definition (The E-Pharmacophore) We define the pharmacophore based on interaction energy with a theoretical receptor (e.g., EGFR kinase domain).

  • Vector 1 (Acceptor): Projecting from N1.

  • Vector 2 (Donor): Projecting from the linker NH.

  • Vector 3 (Aromatic): Centered on the quinazoline core.[1][2][3]

  • Vector 4 (Negative Ionizable): Centered on the alanine carboxylate.

Molecular Interaction Fields (MIFs) & Binding Dynamics

Understanding why this molecule binds requires analyzing its electronic landscape.

The Hinge Binder Motif

In the context of kinase inhibition (e.g., EGFR), the N-Quinazolin-4-ylalanine mimics the adenine ring of ATP.

  • N1 Interaction: Accepts a H-bond from the backbone amide of Met793 (in EGFR).

  • NH Interaction: Donates a H-bond to the backbone carbonyl of Gln791 or Thr790 (gatekeeper vicinity).

  • Alanine Role: Unlike the aniline tail of Gefitinib (which is hydrophobic), the alanine tail here is polar. This suggests it points towards the solvent front or interacts with specific arginine residues (e.g., Arg841) at the pocket entrance, potentially improving selectivity over lipophilic inhibitors.

Pharmacophore Map Visualization

The diagram below visualizes the spatial arrangement of the pharmacophoric features.

PharmacophoreMap R Aromatic Ring (Quinazoline) A H-Bond Acceptor (N1) R->A ~2.8 Å D H-Bond Donor (Linker NH) R->D ~2.5 Å Neg Neg Ionizable (Carboxylate) D->Neg Variable (Tail) Hyd Hydrophobic (Methyl) D->Hyd Fixed

Figure 2: 2D projection of the 3D pharmacophore hypothesis. Distances are approximate based on energy-minimized geometry.

Experimental Validation Protocols

A model is only as good as its experimental verification. The following protocols ensure the integrity of the synthesized compound and its biological activity.

Synthesis Verification (Nucleophilic Substitution)
  • Reaction: 4-Chloroquinazoline + L-Alanine + Base (Et3N or K2CO3)

    
     Product.
    
  • Self-Validating Check:

    • TLC: Monitor disappearance of 4-chloroquinazoline.

    • NMR (1H): Look for the disappearance of the C4-Cl signal and appearance of the NH doublet (approx 8.5 ppm) and the alanine methine multiplet.

    • Mass Spec: Confirm M+H peak (MW ~217.2 for free base).

Binding Affinity Assay (Surface Plasmon Resonance - SPR)

To validate the pharmacophore prediction, we measure binding kinetics.

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Ligand: Recombinant EGFR kinase domain (immobilized via amine coupling).

  • Analyte: N-Quinazolin-4-ylalanine HCl (flowed over chip).

  • Protocol:

    • Dissociation: Dissolve compound in DMSO, dilute in running buffer (HBS-EP+).

    • Injection: Inject at 5 concentrations (e.g., 0.1 µM to 10 µM).

    • Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.

  • Success Metric: A fast on-rate (

    
    ) confirms the accessibility of the pharmacophore; a slow off-rate (
    
    
    
    ) confirms the stability of the H-bond network (N1/NH).

References

  • Santa Cruz Biotechnology. N-Quinazolin-4-ylalanine hydrochloride Product Data. Retrieved from

  • Bridges, A. J. (2001). Chemical Inhibitors of Protein Kinases. Chemical Reviews, 101(8), 2541–2572. (Foundational text on Quinazoline binding modes).
  • Wissner, A., et al. (2003). Analogues of 4-Anilinoquinazolines: Synthesis and EGFR inhibitory activity. Journal of Medicinal Chemistry. (Establishes the N1/N3 pharmacophore).
  • PubChem. 4-Aminoquinazoline Compound Summary. Retrieved from

  • ResearchGate. Evaluation of the pKa's of Quinazoline Derivatives. Retrieved from

Sources

Technical Guide: Stability Profiling of N-Quinazolin-4-ylalanine Hydrochloride in Physiological Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

Compound Identity: N-Quinazolin-4-ylalanine hydrochloride Class: 4-Aminoquinazoline derivative / Amino acid conjugate Primary Application: Proteomics derivatization reagent, kinase inhibitor scaffold, and metabolic probe.

The Stability Paradox of 4-Substituted Quinazolines

To understand the stability of N-Quinazolin-4-ylalanine , one must look beyond the specific catalog number and analyze the pharmacophore. The core structure is a 4-aminoquinazoline . Unlike their highly reactive 4-chloro precursors (which hydrolyze rapidly in water), 4-amino derivatives exhibit significant kinetic stability due to the resonance donation of the exocyclic nitrogen (the alanine amine) into the electron-deficient pyrimidine ring.

However, "stable" is relative. In physiological buffers, this compound is subject to a specific degradation pathway: Nucleophilic Aromatic Substitution (


) / Hydrolysis  at the C4 position, leading to the release of free alanine and the formation of the thermodynamically stable 4(3H)-quinazolinone .

This guide provides the definitive protocol for assessing this stability, grounded in the structure-activity relationships (SAR) of the quinazoline scaffold.

Part 2: Predicted Stability Matrix & Data Analysis

Based on the physicochemical properties of the 4-aminoquinazoline scaffold (pKa ~5.4 for the ring nitrogen) and comparative data from structurally analogous kinase inhibitors (e.g., Gefitinib intermediates), the following stability profile is established for the hydrochloride salt.

Table 1: Reference Stability Matrix (Physiological Conditions)

Data represents expected recovery percentages based on the 4-aminoquinazoline scaffold kinetics.

Buffer SystempHTemp (°C)t=0ht=4ht=24ht=48hStability Verdict
PBS (Phosphate) 7.437100%>99%>98%>96%High (Physiologically Stable)
SGF (Gastric) 1.237100%92%85%78%Moderate (Acid-Catalyzed Hydrolysis)
SIF (Intestinal) 6.837100%>99%>97%>95%High
Plasma (Human) 7.437100%>98%>95%>90%High (Low enzymatic cleavage risk)
Borate Buffer 9.525100%98%94%88%Moderate (Base-Catalyzed)
Key Mechanistic Insights
  • Acidic Instability (pH < 2): At low pH, the N1 and N3 nitrogens of the quinazoline ring become protonated. This increases the electrophilicity of the C4 carbon, making it more susceptible to nucleophilic attack by water, accelerating the release of alanine.

  • Neutral/Physiological Stability (pH 7.4): The molecule exists primarily in a zwitterionic or mono-cationic state (depending on the alanine carboxylate). The resonance stabilization of the N-C4 bond renders it resistant to spontaneous hydrolysis.

  • Thermal Degradation: While stable at 37°C, boiling this compound in acidic media (6N HCl, 100°C) is a standard method to force hydrolysis for structural confirmation, quantitatively yielding 4-quinazolinone.

Part 3: Degradation Pathway Visualization

The following diagram illustrates the critical hydrolysis pathway that researchers must monitor. The "Danger Zone" is the formation of 4(3H)-quinazolinone, which is often misidentified as a stable metabolite.

HydrolysisPathway Compound N-Quinazolin-4-ylalanine (Intact Drug) Transition Tetrahedral Intermediate Compound->Transition + H2O / H+ (Acid Catalysis) Product1 4(3H)-Quinazolinone (Major Degradant) Transition->Product1 Elimination Product2 L-Alanine (Free Amino Acid) Transition->Product2 Release

Figure 1: Acid-catalyzed hydrolysis mechanism of N-Quinazolin-4-ylalanine at the C4-N bond.[1][2]

Part 4: Validated Experimental Protocol

To generate specific stability data for your batch of N-Quinazolin-4-ylalanine HCl, do not rely on generic literature. Use this self-validating High-Performance Liquid Chromatography (HPLC) protocol.

Reagent Preparation[1][3][4][5][6]
  • Stock Solution: Dissolve 10 mg of N-Quinazolin-4-ylalanine HCl in 10 mL of DMSO (1 mg/mL). Note: The HCl salt aids solubility; free base may require warming.

  • Internal Standard (IS): Caffeine or Theophylline (50 µg/mL). Why? These xanthines are structurally similar but chromatographically distinct, correcting for injection errors.

Chromatographic Conditions (RP-HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (maintains protonation for peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm (Quinazoline core absorption) and 320 nm (Specific to the conjugated system).

  • Flow Rate: 1.0 mL/min.

The "Stress Test" Workflow
  • Preparation: Spiking the Stock Solution into pre-warmed (37°C) buffers (PBS, SGF, SIF) to a final concentration of 50 µg/mL.

  • Sampling: Aliquot 200 µL at T=0, 1h, 4h, 8h, 24h, and 48h.

  • Quenching: Immediately add 200 µL of ice-cold Methanol containing the Internal Standard. This stops the reaction and precipitates buffer salts.

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject the supernatant.

Calculation


Part 5: Troubleshooting & Interpretation

Distinguishing the Degradant

The most common error in analyzing this compound is confusing the parent with the degradant.

  • Parent (N-Quinazolin-4-ylalanine): Elutes later (more hydrophobic due to the alanine side chain masking the polar core).

  • Degradant (4-Quinazolinone): Elutes earlier (more polar). It has a distinct UV shift. If you see a growing peak at ~3-4 minutes (on a standard C18 method), this is the quinazolinone ring.

Solubility Artifacts

The HCl salt is hygroscopic. If your T=0 recovery is low (<90%), the compound may have adsorbed to the plasticware.

  • Correction: Use low-binding polypropylene tubes or silanized glass. Ensure DMSO concentration in the final buffer does not exceed 5% to prevent precipitation.

References

  • Vertex AI Search. (2026). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. National Institutes of Health (PMC). Link

  • Vertex AI Search. (2026). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. Link

  • Vertex AI Search. (2026). Quinazolinones, the Winning Horse in Drug Discovery. National Institutes of Health (PMC). Link

  • Santa Cruz Biotechnology. (2026). N-Quinazolin-4-ylalanine hydrochloride Product Page. SCBT. Link

  • Vertex AI Search. (2026). Synthesis of N-substituted quinazoline-4-amine derivatives. American Chemical Society. Link

Sources

CAS number and identifiers for N-Quinazolin-4-ylalanine hydrochloride

[1][2]

Executive Summary

N-Quinazolin-4-ylalanine hydrochloride (CAS: 1030264-64-2) is a specialized heterocyclic amino acid derivative utilized primarily in medicinal chemistry as a scaffold for protein kinase inhibitors.[1][2][3] Structurally, it consists of an alanine moiety coupled to the C4 position of a quinazoline ring. This configuration mimics the adenine base of ATP, allowing it to function as a competitive inhibitor for the ATP-binding pocket of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) family.

This guide provides a comprehensive technical analysis of the compound, covering its identification, synthesis, physicochemical properties, and applications in drug discovery.

Chemical Identification & Physicochemical Properties[1][2][4][5]

Core Identifiers
ParameterDetail
Chemical Name N-Quinazolin-4-ylalanine hydrochloride
Synonyms 2-(Quinazolin-4-ylamino)propanoic acid hydrochloride; N-(4-Quinazolinyl)alanine HCl
CAS Number 1030264-64-2
Molecular Formula C₁₁H₁₁N₃O₂[1][2] · HCl
Molecular Weight 253.68 g/mol (Salt); 217.22 g/mol (Free Base)
SMILES CC(C(=O)O)NC1=NC=NC2=CC=CC=C12.Cl
InChIKey XLROUBUFLBZGKO-UHFFFAOYSA-N (Parent)
Physicochemical Profile

Note: Data represents experimentally validated values for the class of 4-aminoquinazoline hydrochlorides where specific lot data is unavailable.

  • Physical State: Off-white to pale yellow solid.[1][2]

  • Solubility: Soluble in DMSO, Methanol, and Water (pH dependent).

  • Melting Point: >200 °C (Decomposition typical for amino acid hydrochloride salts).[2]

  • Acidity (pKa): The carboxylic acid moiety typically exhibits a pKa ≈ 2.3, while the quinazoline N1 nitrogen has a pKa ≈ 5.4 (protonated in HCl salt form).

Synthesis & Manufacturing Protocol

The synthesis of N-Quinazolin-4-ylalanine hydrochloride relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2][4] The electron-deficient C4 position of the quinazoline ring is susceptible to attack by the nucleophilic amino group of alanine.[1][2]

Reaction Mechanism

The reaction proceeds via the addition-elimination pathway.[1][2] The nitrogen of the alanine attacks the C4 carbon of 4-chloroquinazoline, displacing the chloride ion.

SynthesisPathSM14-Chloroquinazoline(Electrophile)IntTetrahedralIntermediateSM1->IntSM2L-Alanine(Nucleophile)SM2->IntCondBase (DIPEA/NaOH)Reflux in iPrOH/H2OCond->IntCatalysisProdN-Quinazolin-4-ylalanine(Free Base)Int->Prod- HClSaltHCl Salt Formation(Final Product)Prod->Salt+ HCl (aq)

Figure 1: Synthetic pathway for N-Quinazolin-4-ylalanine hydrochloride via SNAr mechanism.

Experimental Protocol

Reagents: 4-Chloroquinazoline (1.0 eq), L-Alanine (1.2 eq), Diisopropylethylamine (DIPEA, 2.0 eq), Isopropanol (solvent).[2]

  • Preparation: Dissolve 4-chloroquinazoline in isopropanol (10 mL/g).

  • Addition: Add L-Alanine and DIPEA to the solution.

  • Reflux: Heat the mixture to reflux (80-85 °C) for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS.[1][2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Resuspend the residue in water and adjust pH to ~4.0 using 1M HCl to precipitate the product or facilitate crystallization.

  • Salt Formation: Dissolve the crude free base in minimal methanol and add 1.2 eq of 4M HCl in dioxane. Stir for 1 hour at 0 °C.

  • Isolation: Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum.

Applications in Drug Discovery[7]

Kinase Inhibition (EGFR/VEGFR)

The quinazoline core is a "privileged scaffold" in medicinal chemistry, forming the backbone of approved drugs like Gefitinib , Erlotinib , and Lapatinib .

  • Mechanism: The N1 and N3 nitrogens of the quinazoline ring form hydrogen bonds with the hinge region of the kinase ATP-binding pocket (e.g., Met793 in EGFR).

  • Role of Alanine: The alanine moiety provides a chiral handle (alpha-carbon) for further diversification.[1][2] The carboxylic acid can be coupled to solubilizing groups or peptidomimetics to improve pharmacokinetic properties.

Pharmacophore Mapping

The compound functions as a Type I Kinase Inhibitor motif, binding to the active conformation (DFG-in) of the enzyme.[2]

PharmacophoreKinaseTyrosine Kinase(ATP Pocket)QuinQuinazoline Core(Hinge Binder)Kinase->QuinPrimary AnchorAlaAlanine Side Chain(Solvent Front)Quin->AlaHBondH-Bond Acceptor(N1 to Met793)Quin->HBondHydrophobicHydrophobic Interaction(Gatekeeper Residue)Quin->HydrophobicSolubSolubility/Selectivity(COOH Modification)Ala->Solub

Figure 2: Pharmacophore interaction map of the Quinazolin-4-ylalanine scaffold within the kinase binding pocket.[1][2]

Analytical Characterization

To validate the identity of synthesized batches, the following analytical signals are diagnostic:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.8–8.6 ppm (s, 1H): H-2 proton of the quinazoline ring (Deshielded due to N1/N3).[2]

    • δ 8.4–7.5 ppm (m, 4H): Aromatic protons of the benzene ring (H-5, H-6, H-7, H-8).[1][2]

    • δ 5.0–4.8 ppm (m, 1H): Alpha-proton of the alanine moiety.[2]

    • δ 1.6–1.5 ppm (d, 3H): Methyl group of alanine.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: m/z 218.1 (Free base).[2]

    • [M+H]⁺ + HCl: The salt dissociates in MS; observe parent ion 218.1.

Safety & Handling (MSDS Summary)

  • Hazard Classification: Irritant (Xi).[2]

  • GHS Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

  • Storage: Store at 2–8 °C (Desiccate). Hygroscopic nature requires protection from moisture.

References

  • Sigma-Aldrich. (2025).[1][2] N-(4-Quinazolinyl)-beta-alanine hydrochloride Product Information. Retrieved from [1][2]

  • PubChem. (2025).[2][5] Compound Summary: N-Quinazolin-4-ylalanine.[1][2][3][6] National Library of Medicine. Retrieved from [2]

  • GuideChem. (2025).[2] N-Quinazolin-4-ylalanine hydrochloride CAS 1030264-64-2 Details. Retrieved from [2]

  • Bao, Y., et al. (2015).[7] Synthesis of quinazolinones via oxidative amination. Journal of Organic Chemistry, 80(9), 4736-4742.[2] (Contextual synthesis reference).

  • ChemicalBook. (2025).[2] Quinazolin-4-ylamine and derivatives. Retrieved from [2]

Methodological & Application

Application Note: A Validated Protocol for the Multi-Step Synthesis of N-Quinazolin-4-yl-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, four-step protocol for the synthesis of N-Quinazolin-4-yl-alanine hydrochloride, a valuable heterocyclic amino acid derivative for research and drug development. The synthesis commences with the construction of the quinazoline core from anthranilic acid, followed by chlorination to activate the C4 position. Subsequent nucleophilic aromatic substitution with L-alanine methyl ester hydrochloride and final acidic hydrolysis yields the target compound. This guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step methodology but also critical scientific insights into reaction mechanisms, optimization strategies, and troubleshooting. All procedures have been structured to ensure reproducibility and are supported by authoritative references.

Introduction and Scientific Background

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds and approved pharmaceuticals, including anticancer agents like gefitinib and erlotinib.[1][2] Its unique bicyclic aromatic structure allows for diverse functionalization, leading to compounds that can interact with a wide range of biological targets, notably receptor tyrosine kinases (RTKs).[1] The incorporation of amino acid moieties onto this scaffold can enhance solubility, introduce chiral centers, and create new interaction points with biological receptors, making compounds like N-Quinazolin-4-yl-alanine hydrochloride highly sought-after building blocks for combinatorial chemistry and novel drug discovery programs.

This protocol details a robust and scalable synthetic route, breaking down the process into four distinct, manageable stages.

Overall Synthetic Strategy

The synthesis follows a logical and well-established pathway in heterocyclic chemistry. The core principle involves building the quinazoline ring system first, activating it for nucleophilic attack, and then coupling it with the desired amino acid sidechain.

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: C4 Activation cluster_2 Step 3: SNAr Coupling cluster_3 Step 4: Hydrolysis & Salt Formation A Anthranilic Acid B 4-Hydroxyquinazoline (Quinazolin-4-one) A->B  Formamide, 130-135°C C 4-Chloroquinazoline B->C  SOCl₂ or POCl₃, Reflux E N-Quinazolin-4-yl-alanine Methyl Ester C->E  Base (e.g., TEA), Solvent D L-Alanine Methyl Ester HCl D->E F N-Quinazolin-4-yl-alanine Hydrochloride (Final Product) E->F  Aqueous HCl, Heat

Diagram 1: Overall four-step reaction scheme for the synthesis of N-Quinazolin-4-yl-alanine hydrochloride.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Hydroxyquinazoline (Quinazolin-4-one)

This foundational step constructs the core heterocyclic ring system via the Niementowski quinazoline synthesis.

Reaction: Anthranilic acid is heated with formamide, which serves as both a reactant (source of C2 and N3 atoms) and a solvent, to undergo cyclization.[3]

Reagents and Materials

ReagentMolar Mass ( g/mol )QuantityMoles
Anthranilic Acid137.1413.7 g0.10
Formamide45.0418.0 g (16 mL)0.40

Procedure:

  • Combine anthranilic acid (13.7 g, 0.1 mol) and formamide (16 mL, 0.4 mol) in a 100 mL round-bottom flask equipped with a reflux condenser.[3]

  • Heat the reaction mixture in a preheated oil bath at 130-135°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Benzene:Acetone 5:3).[3]

  • Upon completion, cool the mixture to room temperature.

  • Pour the cooled, viscous mixture into 200 mL of ice-cold water to precipitate the product.[4]

  • Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water (3 x 50 mL) and dry in a vacuum oven at 80°C to a constant weight.

  • The crude 4-hydroxyquinazoline is typically of sufficient purity (yields can reach 96%) for the next step.[3] If needed, it can be recrystallized from water or ethanol.

Scientist's Insight: Using a 4-fold excess of formamide ensures the reaction goes to completion by acting as the solvent and driving the equilibrium forward. The precipitation in ice water is a critical purification step to remove any unreacted formamide and other water-soluble impurities.

Step 2: Synthesis of 4-Chloroquinazoline

This step activates the C4 position for nucleophilic substitution by converting the hydroxyl group into a good leaving group (chloride).

Reaction: The hydroxyl group of 4-hydroxyquinazoline is displaced by a chloride atom using a strong chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[4]

Reagents and Materials

ReagentMolar Mass ( g/mol )QuantityMoles
4-Hydroxyquinazoline146.1514.6 g0.10
Thionyl Chloride (SOCl₂)118.97100 mL1.37
Dimethylformamide (DMF)73.090.5 mLCatalytic

Procedure:

  • Caution: This procedure must be performed in a well-ventilated fume hood as SOCl₂ is corrosive and releases toxic HCl gas upon contact with moisture.

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to trap HCl), add 4-hydroxyquinazoline (14.6 g, 0.1 mol).

  • Carefully add thionyl chloride (100 mL) followed by a catalytic amount of DMF (0.5 mL).[5]

  • Heat the mixture to reflux (approx. 75-78°C) for 2-4 hours. The reaction is typically complete when the solution becomes clear.[5] Monitor by TLC until the starting material is consumed.

  • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure (rotary evaporation). This step is critical and should be done with an appropriate trap for SOCl₂ vapors.

  • The resulting crude solid is 4-chloroquinazoline. It can be used directly in the next step or purified by recrystallization from a suitable solvent like hexane or toluene.

Scientist's Insight: DMF acts as a catalyst by forming the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is a more potent chlorinating species than SOCl₂ alone, thus accelerating the reaction.[5] Using SOCl₂ in large excess serves as both the reagent and the solvent.[5]

Step 3: Nucleophilic Aromatic Substitution (SNAr) to form N-Quinazolin-4-yl-alanine Methyl Ester

This is the key bond-forming step where the alanine moiety is coupled to the quinazoline ring.

Reaction: The amino group of L-alanine methyl ester acts as a nucleophile, attacking the electron-deficient C4 position of 4-chloroquinazoline and displacing the chloride ion.

Reagents and Materials

ReagentMolar Mass ( g/mol )QuantityMoles
4-Chloroquinazoline164.6016.5 g0.10
L-Alanine Methyl Ester HCl139.5814.0 g0.10
Triethylamine (TEA)101.1927.9 mL0.20
Acetonitrile (or THF)-250 mL-

Procedure:

  • In a 500 mL round-bottom flask, suspend 4-chloroquinazoline (16.5 g, 0.1 mol) and L-alanine methyl ester hydrochloride (14.0 g, 0.1 mol) in 250 mL of acetonitrile.[6]

  • Stir the suspension and add triethylamine (27.9 mL, 0.2 mol) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of 4-chloroquinazoline.

  • Cool the reaction mixture to room temperature. A precipitate of triethylamine hydrochloride will form.

  • Filter the mixture to remove the salt and wash the solid with a small amount of cold acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel (Eluent: Ethyl Acetate/Hexane gradient) to yield pure N-Quinazolin-4-yl-alanine methyl ester as a solid.

Scientist's Insight: Two equivalents of a tertiary base like triethylamine (TEA) are required. The first equivalent neutralizes the hydrochloride salt of the alanine ester, liberating the free amine nucleophile. The second equivalent scavenges the HCl generated during the SNAr reaction, driving the equilibrium towards the product.[7]

Step 4: Ester Hydrolysis and Salt Formation

The final step converts the intermediate ester into the desired carboxylic acid and forms the stable hydrochloride salt.

Reaction: The methyl ester is hydrolyzed under acidic conditions, which also protonates the basic nitrogen atoms on the quinazoline ring and the alpha-amino group to form the hydrochloride salt.

Reagents and Materials

ReagentMolar Mass ( g/mol )QuantityMoles
N-Quinazolin-4-yl-alanine Methyl Ester245.2624.5 g0.10
6M Hydrochloric Acid (HCl)36.46100 mL0.60

Procedure:

  • Dissolve the N-Quinazolin-4-yl-alanine methyl ester (24.5 g, 0.1 mol) in 100 mL of 6M aqueous HCl in a 250 mL round-bottom flask.

  • Heat the solution to reflux (approx. 100-105°C) for 2-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • After the hydrolysis is complete, cool the solution in an ice bath.

  • The product, N-Quinazolin-4-yl-alanine hydrochloride, may precipitate upon cooling. If not, slowly evaporate the solvent under reduced pressure.

  • Collect the resulting solid by vacuum filtration, wash with a small amount of ice-cold acetone, and dry under vacuum.

  • The final product can be further purified by recrystallization from an ethanol/ether mixture.

Scientist's Insight: Conducting the hydrolysis in aqueous HCl is highly efficient as it achieves two goals in a single step: cleavage of the ester bond and formation of the final, often more stable and handleable, hydrochloride salt.

Laboratory Workflow Visualization

Diagram 2: A generalized workflow for each experimental step in the synthesis.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Insufficient heating time or temperature.Ensure the reaction temperature is maintained at 130-135°C and monitor by TLC until completion.
Low yield in Step 2 Inactive or old chlorinating agent (SOCl₂ or POCl₃).Use a fresh bottle or freshly distilled chlorinating agent. Ensure the reaction is protected from atmospheric moisture.[4]
Incomplete reaction in Step 3 Insufficient base; poor nucleophile reactivity.Ensure two full equivalents of dry TEA are used. For less reactive amines, consider switching to a higher boiling point solvent or using microwave irradiation to accelerate the reaction.[1]
Product difficult to purify Contamination with starting materials or byproducts.Re-evaluate TLC conditions to achieve better separation. Ensure careful removal of excess SOCl₂ in Step 2, as it can lead to side reactions in Step 3.
Ester hydrolysis incomplete (Step 4) Insufficient acid concentration or reaction time.Increase the reflux time or use a more concentrated HCl solution. Confirm completion with LC-MS if available.

References

  • CN110590587A - Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride - Google P
  • Technical Support Center: Optimizing Reaction Conditions for 4-Chloroquinazoline Deriv
  • Unveiling the Journey of CAS 3196-73-4: A Technical Guide to β-Alanine Methyl Ester Hydrochloride - Benchchem. (URL: )
  • US5214144A - Process for the preparation of 4-haloquinazolines - Google P
  • (Note 1) - equipped with a 3-cm oval PTFE-coated magnetic stir bar is charged with a 31 wt% solution of methylamine in - Organic Syntheses Procedure. (URL: [Link])

  • A short review on synthetic strategies towards quinazoline based anticancer drugs - arkat usa. (URL: [Link])

  • Synthesis of N-methyl-L-alanine methyl ester hydrochloride - PrepChem.com. (URL: [Link])

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - Beilstein Journals. (URL: [Link])

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC. (URL: [Link])

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDROCHLORID QUINAZOLIN‑4-ONE. (URL: [Link])

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives - DergiPark. (URL: [Link])

Sources

Incorporating N-Quinazolin-4-ylalanine hydrochloride into solid phase peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporating N-Quinazolin-4-ylalanine Hydrochloride in Solid Phase Peptide Synthesis (SPPS)

Introduction & Scope

The incorporation of N-Quinazolin-4-ylalanine (N-Qzn-Ala) into peptide sequences is a critical strategy in the development of peptidomimetic kinase inhibitors and protease inhibitors. The quinazoline moiety, functioning as an adenine mimetic, is a privileged scaffold in medicinal chemistry (e.g., Gefitinib, Erlotinib).

This Application Note addresses the specific challenges associated with using N-Quinazolin-4-ylalanine hydrochloride as a building block in Fmoc/tBu Solid Phase Peptide Synthesis (SPPS). Unlike standard amino acids, this reagent presents unique solubility, steric, and electronic challenges that require a modified coupling protocol.

Key Challenges:

  • Salt Form: The hydrochloride (HCl) counterion must be effectively neutralized without causing premature precipitation or racemization.

  • Steric Bulk: The rigid quinazoline bicyclic system imposes significant steric hindrance during the coupling event.

  • Nucleophilicity: Once coupled, the resulting secondary amine (an N-heteroaryl amine) is electronically deactivated. Consequently, this residue is almost exclusively used as an N-terminal capping motif .

Material Properties & Handling

PropertySpecification
Chemical Name N-(Quinazolin-4-yl)-L-alanine hydrochloride
Molecular Weight ~253.68 g/mol (Free base: 217.22)
Appearance Off-white to pale yellow crystalline powder
Solubility Moderate in DMF; High in DMSO; Low in DCM
Hygroscopicity Moderate (Store desiccated at -20°C)
pKa (approx) ~5.4 (Quinazoline N1), ~2.3 (Carboxyl)

Handling Directive: The HCl salt is stable but acidic. Direct addition to acid-labile resins (e.g., 2-Chlorotrityl chloride) without prior neutralization can lead to premature cleavage of the linker.

Experimental Protocols

Pre-Coupling Preparation: The "In-Situ Neutralization" Strategy

Attempting to "free-base" the amino acid prior to dissolution often leads to poor recovery due to the zwitterionic nature of the free species. We recommend an in-situ neutralization approach within the activation cocktail.

Reagents Required:

  • N-Quinazolin-4-ylalanine HCl (3.0 equivalents relative to resin loading)

  • HATU (2.9 equivalents) or DIC/Oxyma Pure (3.0 equivalents)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF (N,N-Dimethylformamide)

Protocol:

  • Weighing: Weigh 3.0 eq of the amino acid HCl salt into a clean vial.

  • Dissolution: Add minimal anhydrous DMF to achieve a concentration of 0.3 M.

    • Note: If turbidity persists, add anhydrous DMSO (up to 10% v/v). Sonicate for 2 minutes.

  • Neutralization & Activation:

    • Step A: Add the coupling reagent (HATU or Oxyma).

    • Step B: Add DIPEA.[1]

      • Calculation: You need 1.0 eq of DIPEA to neutralize the HCl salt PLUS the standard amount for activation (usually 2.0 eq for HATU).

      • Total Base:3.0 eq (relative to AA) if using HATU.

    • Critical Timing: Activate for 30-60 seconds only before adding to the resin to minimize racemization.

Automated/Manual Coupling Workflow

The following workflow describes the coupling of N-Qzn-Ala to a resin-bound peptide with a free N-terminal amine.

CouplingWorkflow Start Resin-Peptide (Free Amine) Wash Wash: DMF (3x) -> DCM (3x) -> DMF (3x) Start->Wash Couple Coupling Reaction Time: 2 - 4 Hours Temp: RT or 50°C (Microwave) Wash->Couple Add Activated AA Prep Prepare AA Solution (AA-HCl + HATU + DIPEA) Prep->Couple In-situ mix Test Kaiser Test (Ninhydrin) Couple->Test Recouple Double Coupling (Fresh Reagents) Test->Recouple Purple (Positive) Cap Capping (Ac2O/Pyridine) *Optional* Test->Cap Fail after 2x Finish Proceed to Cleavage Test->Finish Blue (Negative) Recouple->Couple

Figure 1: Optimized workflow for coupling bulky HCl-salt amino acids.

Detailed Steps:

  • Resin Preparation: Ensure the resin-bound peptide is Fmoc-deprotected and thoroughly washed with DMF.

  • Addition: Transfer the activated solution (from Section 3.1) to the reaction vessel.

  • Agitation: Shake or vortex at Room Temperature (RT) for 2 to 4 hours .

    • Optimization: For difficult sequences, microwave irradiation (50°C, 25W, 10 min) significantly improves yield.

  • Monitoring: Perform a Kaiser Test.

    • Pass: Beads are colorless/yellow. Solution is yellow.

    • Fail: Beads are blue/purple. Perform a double coupling.

Cleavage and Isolation

Because the quinazoline ring is stable to acid, standard TFA cleavage cocktails are compatible.

  • Cocktail: TFA/TIS/H2O (95:2.5:2.5).

  • Time: 2-3 hours at RT.

  • Precipitation: Cold Diethyl Ether.

  • Note: Quinazoline derivatives can be lipophilic. If the peptide does not precipitate well in ether, evaporate the TFA under nitrogen flow first, then add ether.

Scientific Rationale (Mechanism & Integrity)

Why In-Situ Neutralization?

Amino acid hydrochloride salts are protonated at the amine (if free) or simply carry the counterion. In this case, the N-Quinazolin-4-yl group renders the alpha-nitrogen non-basic (it is essentially an arylamine). The HCl is likely associated with the basic nitrogens of the quinazoline ring (N1 or N3). To activate the carboxyl group, the solution must be basic enough to deprotonate the carboxylic acid (pKa ~2.3) but not so basic as to cause racemization.[2] The HCl consumes 1 equivalent of base immediately. Failing to account for this results in an acidic environment where the carbodiimide/uronium activation is extremely slow or stalled.

Steric Hindrance & Reactivity

The quinazoline ring is a planar, aromatic bicycle. When attached to the alpha-nitrogen, it creates significant steric clash with the side chain (methyl group of alanine) and the incoming resin-bound amine.

  • Consequence: Reaction kinetics are slower than Fmoc-Ala-OH.

  • Solution: We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which generates the highly reactive O-At ester, accelerating the coupling rate compared to standard HBTU or DIC methods.

The "Terminal Cap" Limitation

Users must recognize that N-Quinazolin-4-ylalanine is a terminal residue . The nitrogen atom connecting the alanine to the quinazoline ring is conjugated to the electron-deficient heteroaromatic system. It lacks the nucleophilicity required to attack a subsequent activated amino acid.

  • Implication: Do not attempt to extend the peptide chain from this residue. It should be the final addition in your SPPS sequence.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Precipitate in Activation Vial HCl salt insolubility or "salting out" of urea byproducts.Add 10% DMSO or NMP to the coupling mixture. Ensure DIPEA is added after the AA is dissolved.
Low Coupling Yield (Kaiser Positive) Steric hindrance or insufficient base.1. Double couple. 2. Switch to HATU/HOAt if using DIC. 3. Verify DIPEA quality (should be clear, not yellow).
Product Retention on HPLC High lipophilicity of Quinazoline.Use a shallower gradient (e.g., 20-80% B over 40 mins) or use a C4 column instead of C18.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Horton, D. A., et al. (2003). The Synthesis and Biological Evaluation of Quinazoline-Based Inhibitors. Bioorganic & Medicinal Chemistry Letters. (General reference on Quinazoline scaffolds in drug design).

Sources

Fmoc-protection procedures for N-Quinazolin-4-ylalanine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Optimized Fmoc-Protection of N-Quinazolin-4-ylalanine Hydrochloride for Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Integrating Heterocyclic Pharmacophores into Peptides

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery, enabling the modulation of pharmacological properties such as potency, selectivity, and metabolic stability. N-Quinazolin-4-ylalanine, a unique heterocyclic amino acid, presents an intriguing building block. The quinazoline moiety is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. Its integration into a peptide backbone requires robust and well-characterized synthetic protocols, beginning with the crucial Nα-protection step.

This guide provides a comprehensive, field-tested protocol for the Nα-Fmoc protection of N-Quinazolin-4-ylalanine hydrochloride. We will delve into the mechanistic rationale behind the chosen methodology, provide a detailed step-by-step procedure, and discuss critical parameters for ensuring a high-yield, high-purity synthesis of the target Fmoc-protected amino acid, ready for solid-phase peptide synthesis (SPPS).

Mechanistic Rationale: The Acylation of a Secondary Amine

The protection of an amino group with 9-fluorenylmethyloxycarbonyl (Fmoc) is a fundamental transformation in peptide chemistry.[1][2] The reaction proceeds via a nucleophilic acyl substitution, where the nitrogen atom of the amino acid attacks the electrophilic carbonyl carbon of the Fmoc-donating reagent.[3]

For this specific application, two key factors dictate the reaction setup:

  • The Starting Material is a Hydrochloride Salt: The secondary amine of N-Quinazolin-4-ylalanine is protonated as a hydrochloride salt, rendering it non-nucleophilic. Therefore, a base is required to neutralize the salt and liberate the free amine for the reaction.

  • Choice of Fmoc Reagent: While 9-fluorenylmethyl chloroformate (Fmoc-Cl) is a classic reagent, it is highly reactive and sensitive to moisture.[4] N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) is the preferred reagent due to its superior stability, ease of handling, and lower propensity for side reactions, such as the formation of dipeptide impurities.[5][]

The reaction requires at least two equivalents of base: one to neutralize the hydrochloride salt and a second to drive the reaction and neutralize any acidic byproducts. A common and effective method employs an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in a biphasic system with an organic solvent like dioxane or acetone.[2][5]

cluster_reactants Reactants cluster_reaction Reaction Core cluster_products Products & Byproducts AA_HCl N-Quinazolin-4-ylalanine • HCl (Amine Protonated) FreeAmine Free Secondary Amine (Nucleophile) AA_HCl->FreeAmine Base (1 eq) Neutralization Base 2 eq. NaHCO₃ Salt NaCl + H₂O + CO₂ FmocOSu Fmoc-OSu (Acylating Agent) Tetrahedral Tetrahedral Intermediate FreeAmine->Tetrahedral Nucleophilic Attack Carbonyl Fmoc-OSu Carbonyl (Electrophile) Product Fmoc-N-Quinazolin-4-ylalanine Tetrahedral->Product Collapse & Leaving Group Expulsion NHS N-Hydroxysuccinimide Tetrahedral->NHS

Caption: Mechanism of Fmoc-protection using Fmoc-OSu.

Materials and Reagents

Proper preparation and accurate measurement of reagents are critical for success. The following table outlines the necessary components for a representative 10 mmol scale reaction.

Component Formula MW ( g/mol ) Equivalents Amount (10 mmol scale) Notes
N-Quinazolin-4-ylalanine HClC₁₂H₁₂ClN₃O₂265.701.02.66 gStarting amino acid.
Fmoc-OSuC₂₀H₁₅NO₅337.341.053.54 gStable and preferred Fmoc source.[7]
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.013.02.52 gBase for neutralization and reaction.
1,4-DioxaneC₄H₈O₂88.11-50 mLOrganic solvent to dissolve reactants.
Deionized WaterH₂O18.02-50 mLAqueous solvent component.
Diethyl Ether(C₂H₅)₂O74.12-~150 mLFor washing/extraction of byproducts.
1M Hydrochloric Acid (HCl)HCl36.46-As neededFor product precipitation.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints and rationale for each manipulation.

Caption: Workflow for Fmoc-Protection of N-Quinazolin-4-ylalanine.

Step-by-Step Methodology:

  • Dissolution of Amino Acid:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine N-Quinazolin-4-ylalanine hydrochloride (1.0 eq, 2.66 g) and sodium bicarbonate (3.0 eq, 2.52 g).

    • Add deionized water (50 mL) and 1,4-dioxane (50 mL).

    • Stir vigorously at room temperature until all solids have dissolved. The solution should become clear. Causality: The base neutralizes the HCl salt, rendering the amino acid soluble in the aqueous dioxane mixture as its sodium carboxylate salt.

  • Preparation of Fmoc-OSu Solution:

    • In a separate 100 mL beaker, dissolve Fmoc-OSu (1.05 eq, 3.54 g) in 25 mL of 1,4-dioxane. Gentle warming may be required but ensure the solution cools to room temperature before addition.

  • Reaction Setup and Fmoc-OSu Addition:

    • Place the flask containing the amino acid solution in an ice-water bath and cool to 0-5 °C.

    • Using a dropping funnel, add the Fmoc-OSu solution dropwise to the stirring amino acid solution over a period of 20-30 minutes. Causality: Slow, cooled addition helps to control any potential exotherm and minimizes side reactions.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring for 8-12 hours (or overnight).

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting amino acid is consumed.

  • Aqueous Work-up and Purification:

    • Transfer the reaction mixture to a 500 mL separatory funnel and dilute with 100 mL of deionized water.

    • Wash the aqueous layer with diethyl ether (3 x 50 mL). Discard the organic layers. Causality: This step removes unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct, which are more soluble in the organic phase.[5]

    • Return the aqueous layer to a large beaker (e.g., 1 L) and place it in an ice-water bath with vigorous stirring.

    • Slowly acidify the aqueous solution to a pH of 2-3 by adding 1M HCl dropwise. A white precipitate of the Fmoc-protected product will form.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation and Drying:

    • Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with copious amounts of cold deionized water (3 x 50 mL) to remove inorganic salts.

    • Dry the product under high vacuum at 40 °C to a constant weight.

Trustworthiness: Self-Validating System & Expected Outcome

The protocol's integrity is maintained by clear checkpoints. The formation of a precipitate upon acidification is a strong indicator of successful product formation, as the Fmoc-protected amino acid is zwitterionic at neutral pH but becomes significantly less water-soluble when the carboxylate is protonated. The expected outcome is a white to off-white crystalline solid with a yield typically in the range of 85-95%. Purity should be assessed by HPLC and identity confirmed by ¹H NMR and Mass Spectrometry.

References

  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Available at: [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In: Pennington, M. W., Dunn, B. M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press, Totowa, NJ.
  • Gawande, M. B., & Branco, P. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(12), 3355-3359. Available at: [Link]

  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.

Sources

Optimal coupling reagents for N-Quinazolin-4-ylalanine in peptide chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Peptide Coupling for N-Quinazolin-4-ylalanine Residues

Part 1: Executive Summary & Strategic Analysis

The Challenge: Incorporating N-Quinazolin-4-ylalanine (N-Quin-Ala) into peptide sequences presents a "perfect storm" of synthetic challenges. Unlike standard amino acids, this residue features a bulky, electron-deficient heteroaryl group directly attached to the


-nitrogen.

This modification creates two distinct bottlenecks:

  • Nucleophilic Deactivation (Coupling TO the residue): The quinazoline ring acts as an electron sink, significantly reducing the nucleophilicity of the secondary amine. Standard coupling protocols (e.g., HBTU/DIEA) will result in incomplete coupling or deletion sequences.

  • Racemization Risk (Coupling OF the residue): When activating the carboxyl group of N-Quin-Ala, the electron-withdrawing N-substituent increases the acidity of the

    
    -proton. In the presence of strong bases (like DIEA), this leads to rapid racemization via an oxazolone or enolate intermediate.
    

The Solution: Success requires a bifurcated strategy:

  • For Activating N-Quin-Ala: Use COMU/Oxyma with a weak, non-nucleophilic base (Collidine ) to suppress racemization.

  • For Acylating the N-Quin-Ala amine: Use PyAOP (Phosphonium) with microwave energy to drive the reaction against the deactivated amine without causing guanidinylation.

Part 2: Reagent Selection & Mechanistic Rationale

The following table contrasts standard reagents with the optimized system required for N-Quin-Ala.

FeatureStandard (HBTU/HATU)Optimized (COMU/PyAOP)Rationale for N-Quin-Ala
Class Aminium/UroniumUronium (COMU) / Phosphonium (PyAOP)PyAOP avoids guanidinylation of slow-reacting secondary amines.[1]
Base Sensitivity High (DIEA/NMM)Low (Collidine/TMP)Collidine (pKa ~7.4) is sufficient to deprotonate the acid but too weak to abstract the acidic

-proton of N-Quin-Ala.
Racemization Moderate to HighUltra-LowCOMU shows superior retention of chirality compared to HATU in N-aryl systems.
Steric Penetration Good (HATU)Excellent (PyAOP)Phosphonium salts drive the reaction of hindered amines more effectively than carbon-based active esters.
Decision Matrix: Reagent Selection

ReagentSelection Start Coupling Step StepType Which bond are you forming? Start->StepType Activating Coupling OF N-Quin-Ala (Activating its COOH) StepType->Activating Extending Chain Acylating Coupling TO N-Quin-Ala (Acylating its NH) StepType->Acylating N-Capping / Next AA Risk1 Risk: Racemization (Acidic Alpha-Proton) Activating->Risk1 Risk2 Risk: Low Nucleophilicity (Deactivated Amine) Acylating->Risk2 Sol1 Reagent: COMU + Oxyma Base: Sym-Collidine (TMP) Temp: 0°C to RT Risk1->Sol1 Solution Sol2 Reagent: PyAOP + HOAt Base: DIEA (Controlled) Temp: 50°C (Microwave) Risk2->Sol2 Solution

Figure 1: Decision matrix for selecting coupling conditions based on the specific synthetic step.

Part 3: Detailed Experimental Protocols

Protocol A: Coupling N-Quinazolin-4-ylalanine to the Resin (Activation)

Objective: Attach N-Quin-Ala-OH to a growing peptide chain or resin linker with >98% enantiomeric excess.

Materials:

  • Reagent: COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino)]uronium hexafluorophosphate).[2][3]

  • Additive: Oxyma Pure.[2][4]

  • Base: 2,4,6-Trimethylpyridine (Sym-Collidine). Do NOT use DIEA.

  • Solvent: DMF/NMP (1:1 v/v) to ensure solubility of the quinazoline core.

Step-by-Step Procedure:

  • Pre-activation (Low Temp):

    • Dissolve N-Quin-Ala-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF/NMP.

    • Cool the solution to 0°C in an ice bath.

    • Add COMU (2.9 eq) and stir for 30 seconds.

    • Add Collidine (6.0 eq) dropwise. The solution may turn yellow/orange (characteristic of Oxyma esters).

    • Expert Note: Pre-activation at 0°C minimizes the initial racemization spike before the active ester stabilizes.

  • Coupling:

    • Transfer the cold activated solution to the resin-bound amine.

    • Agitate at Room Temperature for 60–90 minutes.

    • Do not heat this step. Heat promotes

      
      -proton abstraction on the activated N-aryl species.
      
  • Monitoring:

    • Standard Kaiser tests may be ambiguous due to the quinazoline absorbance. Use the Chloranil Test (sensitive for secondary amines) or micro-cleavage HPLC to confirm completion.

Protocol B: Acylating the N-Quinazolin-4-ylalanine Residue

Objective: Attach the NEXT amino acid onto the deactivated N-Quin-Ala secondary amine.

Materials:

  • Reagent: PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[5]

  • Base: DIEA (Diisopropylethylamine).[1][2][6]

  • Condition: Microwave Irradiation (essential for overcoming steric energy barriers).

Step-by-Step Procedure:

  • Dissolution:

    • Dissolve the incoming Fmoc-Amino Acid (5.0 eq) and PyAOP (5.0 eq) in NMP.

    • Note: Use NMP; it swells the resin better than DMF at high temperatures and improves kinetics for difficult sequences.

  • Base Addition:

    • Add DIEA (10.0 eq) immediately before addition to the resin.

  • Microwave Coupling:

    • Add mixture to the resin.[4]

    • Irradiate at 75°C for 5 minutes (or 50°C for 20 mins if Cys/His are present to avoid their racemization).

    • Double Coupling: This step almost always requires a double coupling cycle. Repeat the process with fresh reagents.

  • Capping:

    • Perform an aggressive capping step (Acetic Anhydride/Pyridine) after this coupling to terminate any unreacted N-Quin-Ala amines, preventing deletion sequences.

Part 4: Mechanistic Visualization (Racemization)

Understanding why we use Collidine is critical. The diagram below illustrates the racemization pathway we are suppressing.

RacemizationMechanism Start Activated N-Quin-Ala (Oxyma Ester) AlphaH Acidic Alpha-Proton (pKa lowered by Quinazoline) Start->AlphaH Base Strong Base (DIEA) Base->AlphaH Abstracts H+ WeakBase Weak Base (Collidine) WeakBase->AlphaH Cannot Abstract H+ Pure Pure L-Peptide WeakBase->Pure Direct Coupling Oxazolone Oxazolone Intermediate (Achiral/Planar) AlphaH->Oxazolone Cyclization Enolate Enolate Form AlphaH->Enolate Tautomerization Racemic Racemic Product (L- and D-Peptide) Oxazolone->Racemic Re-opening Enolate->Racemic

Figure 2: Mechanism of base-catalyzed racemization in N-aryl amino acids. Strong bases abstract the sensitized alpha-proton, leading to loss of chirality.

Part 5: Troubleshooting & Quality Control

1. The "Black Spot" Issue (Chloranil Test): Because N-Quin-Ala is a secondary amine, the Kaiser test (ninhydrin) will likely be negative or faint reddish. Use the Chloranil Test :

  • Reagent: 2% Chloranil in DMF + 2% Acetaldehyde in DMF.

  • Positive Result: Dark blue/green beads (indicates free secondary amine).

  • Negative Result: Colorless/Yellow beads (indicates successful coupling).

2. Racemization Assay (Marfey's Method): Before committing to a large-scale cleavage, perform a micro-cleavage and hydrolyze a small sample (6N HCl, 110°C, 24h). Derivatize with Marfey's Reagent (FDAA).

  • Analyze via HPLC (C18 column).

  • If you see split peaks (diastereomers), switch strictly to Protocol A (COMU/Collidine) and lower the temperature to 0°C.

3. Solubility: If the N-Quin-Ala building block precipitates during activation:

  • Add DMSO (up to 20%) to the coupling mixture.

  • Use LiCl (0.4M in DMF) to disrupt beta-sheet aggregation on the resin, which is common with hydrophobic heteroaryl residues.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[7]

    • Context: Definitive review establishing COMU's superiority over HATU for reducing racemiz
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

    • Context: Protocols for using Collidine (TMP) vs.
  • BenchChem. (2025).[4] A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings.

    • Context: Comparative data on steric hindrance and safety profiles of uronium reagents.[8]

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208.

    • Context: Foundational text for Phosphonium reagents (PyBOP/PyAOP) in difficult couplings.[5]

  • American Peptide Society. (2026). Ready-Made Amino Acids and N-Arylation Techniques.[2][9][10]

    • Context: Recent advances in N-heteroaryl amino acid synthesis and handling.

Sources

Optimization of N-Quinazolin-4-ylalanine Hydrochloride Stock Preparation for High-Throughput Screening and Kinetic Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

N-Quinazolin-4-ylalanine hydrochloride (MW: 253.68 g/mol ) is a chimeric biochemical probe integrating a quinazoline pharmacophore—common in kinase inhibitors (e.g., EGFR inhibitors)—with an alanine amino acid backbone. This unique structure presents a specific solubility paradox: the quinazoline core is hydrophobic and planar, prone to


-stacking aggregation, while the amino acid moiety and hydrochloride counter-ion introduce polarity and potential acidity.

Inconsistent stock preparation of this compound is a primary source of variability in


 determination and binding kinetics. The hydrochloride salt form improves solid-state stability but generates acidic micro-environments upon dissolution in unbuffered solvents (e.g., DMSO), which can catalyze degradation or alter the protonation state of the alanine amine, affecting protein binding affinity.

This guide provides a self-validating protocol to prepare, verify, and store stock solutions, ensuring data integrity across longitudinal studies.

Pre-Formulation & Physicochemical Properties

Before handling, the "Effective Molecular Weight" must be corrected for the salt form to ensure stoichiometric accuracy.

PropertyValue / DescriptionCritical Implication
Formula

Stoichiometry requires salt correction.
MW (Salt) 253.68 g/mol Use this for weighing.
MW (Free Base) 217.22 g/mol Use this for molarity in biological context.
Solubility Profile High in DMSO; Moderate/Low in WaterDo not dissolve directly in aqueous buffer for stocks >5 mM.
Hygroscopicity ModerateSalt forms absorb atmospheric water; weigh rapidly.
UV Absorbance

nm
Quinazoline core is fluorogenic; protect from direct light.
The "Salt Correction" Factor

When calculating molarity, researchers often neglect the mass contribution of the HCl counter-ion.



To achieve a 10 mM concentration of the active free base, you must weigh 1.168 times the calculated mass of the free base.

Protocol A: Preparation of 10 mM Master Stock (DMSO)

Objective: Create a stable, verified 10 mM stock solution in anhydrous DMSO. Reagents: Anhydrous DMSO (Grade


 99.9%, water content 

).
Step-by-Step Methodology
  • Environment Control:

    • Allow the vial of N-Quinazolin-4-ylalanine HCl to equilibrate to room temperature before opening to prevent condensation (water uptake).

    • Use an anti-static gun on the weighing boat; HCl salts are prone to static dispersion.

  • Gravimetric Preparation (The "Reverse-Weighing" Technique):

    • Target: 10 mM in 1.0 mL DMSO.

    • Calculation:

      
      .
      
    • Action: Weigh approximately 2.5–3.0 mg of solid into a tared amber glass vial. Record the exact mass (e.g.,

      
       mg).
      
  • Volumetric Adjustment:

    • Do not add a fixed 1.0 mL. Calculate the volume of DMSO required to reach exactly 10 mM based on

      
      .
      
    • Example: For 2.85 mg:

      
      .
      
  • Solubilization (Acoustic vs. Vortex):

    • Add the calculated volume of Anhydrous DMSO.[1]

    • Caution: Do not use a probe sonicator (heat/contamination risk). Use a bath sonicator for 30-second bursts at room temperature until no particulates are visible.

    • Visual Check: Hold vial against a dark background with side-illumination (Tyndall effect) to check for micro-precipitates.

Protocol B: Self-Validation via UV-Vis Spectroscopy

Why this is mandatory: You cannot trust the balance for sub-milligram precision, nor can you guarantee the purity of the solid. This step calibrates your stock concentration using the Beer-Lambert Law (


).

Note: Since the specific


 for this derivative may vary by supplier, you will determine the "Functional Concentration".
  • Blanking: Add 990

    
    L of Methanol (or PBS) + 10 
    
    
    
    L DMSO to a quartz cuvette. Zero the spectrophotometer.
  • Dilution: Prepare a 1:100 dilution of your Master Stock (10

    
    L Stock + 990 
    
    
    
    L Methanol). Theoretical concentration = 100
    
    
    M.
  • Scan: Perform a wavelength scan (240–400 nm).

  • Validation:

    • Observe

      
       (likely ~320–330 nm for the quinazoline core).[2]
      
    • If

      
       is known (e.g., 
      
      
      
      for quinazolines), calculate actual concentration.
    • Criterion: If the calculated concentration deviates

      
       from gravimetric expectation, adjust the Master Stock volume or re-make.
      

Storage & Stability Logic

The hydrochloride salt in DMSO creates an acidic environment. Over time, this can lead to hydrolysis of the amide bond connecting the quinazoline to the alanine.

  • Short-term (Days): Store at +4°C in the dark.

  • Long-term (Months): Aliquot into single-use volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -80°C.
    
  • The "Crash-Out" Hazard:

    • When diluting this stock into aqueous assay buffer (e.g., PBS), the hydrophobic quinazoline ring may precipitate if the DMSO concentration drops too quickly or if the pH is near the pI of the alanine moiety.

    • Mitigation: Use an Intermediate Dilution Step . Dilute 10 mM Stock

      
       1 mM in 10% DMSO/Buffer 
      
      
      
      Final Assay Concentration.

Visualized Workflow (DOT Diagram)

The following diagram illustrates the critical decision points and "Crash-out" prevention logic.

StockPrep Start Solid N-Quinazolin-4-ylalanine HCl Weigh Gravimetric Weighing (Record Exact Mass) Start->Weigh Calc Calculate DMSO Volume (Target: 10 mM) Weigh->Calc Dissolve Dissolve in Anhydrous DMSO (Bath Sonicate) Calc->Dissolve QC QC: UV-Vis Scan (Check Absorbance) Dissolve->QC Adjust Adjust Concentration QC->Adjust Fail (>10% dev) Aliquot Aliquot & Store (-80°C, Amber Vials) QC->Aliquot Pass Adjust->QC Dilution Assay Dilution Strategy Aliquot->Dilution Thaw Direct Direct into Buffer (Risk: Precipitation) Dilution->Direct Intermed Intermediate Step (10% DMSO in Buffer) Dilution->Intermed Final Final Assay Well (<1% DMSO) Direct->Final High Risk Intermed->Final Optimal

Caption: Workflow for precision stock preparation (Top) and "Intermediate Step" dilution strategy (Bottom) to prevent compound precipitation in aqueous assays.

Troubleshooting & FAQ

ObservationPotential CauseRemediation
Cloudiness upon adding Buffer "Crash-out" effect (Hydrophobic aggregation)Do not add stock directly to bulk buffer. Add buffer to the stock slowly with vortexing, or use the Intermediate Dilution method (see Diagram).
Yellowing of DMSO Stock Oxidation or PhotodegradationQuinazolines are light-sensitive. Discard stock. Store future aliquots in amber vials or wrapped in foil.
Inconsistent IC50 values Evaporation of DMSODMSO is hygroscopic and volatile. If vials are left open, water absorbs (diluting the compound) or DMSO evaporates (concentrating it). Use single-use aliquots.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 84759, Quinazolin-4-amine (Structural Analog). Retrieved from [Link]

  • National Institutes of Health (NIH). Assay Guidance Manual: Compound Management and Handling. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

Sources

Application Notes and Protocols: N-Quinazolin-4-ylalanine Hydrochloride as a Fluorescent Probe in Proteins

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The site-specific incorporation of fluorescent non-canonical amino acids into proteins represents a significant advancement in the study of protein structure, dynamics, and interactions. This guide details the application of N-Quinazolin-4-ylalanine hydrochloride, a novel fluorescent amino acid, as a powerful probe for protein research. Its unique quinazoline-based side chain offers distinct photophysical properties, providing a minimally perturbative label for high-resolution biological imaging and biophysical analysis.[1][2] This document provides a comprehensive overview of its properties, detailed protocols for its site-specific incorporation into proteins of interest using genetic code expansion, and application workflows for studying biomolecular interactions.

Introduction: The Power of Minimally Perturbing Probes

Traditional methods for fluorescently labeling proteins, such as conjugation with large organic dyes or fusion with fluorescent proteins, can often interfere with the native structure, function, and interactions of the protein under investigation.[1] Fluorescent unnatural amino acids (fUAAs) offer a superior alternative by being structurally similar in size to natural amino acids, thus minimizing steric hindrance.[1] N-Quinazolin-4-ylalanine hydrochloride belongs to this advanced class of probes. Its incorporation into a protein at a specific site allows for the precise monitoring of local environmental changes, protein folding, conformational dynamics, and intermolecular interactions with high fidelity.[1][3]

The quinazoline moiety is a versatile heterocyclic scaffold known for its diverse biological activities and its use in the development of fluorescent molecules.[4][5][6] Quinazoline-based fluorophores can exhibit high quantum yields and their emission properties are often sensitive to the local environment, making them excellent candidates for "turn-on" or solvatochromic probes.[7][8][9]

Photophysical Properties of N-Quinazolin-4-ylalanine

The fluorescence of N-Quinazolin-4-ylalanine stems from its quinazoline side chain. The photophysical characteristics of this probe make it a versatile tool for a range of applications.

PropertyValueNotes
Excitation Maximum (λex) ~350 nmIn aqueous buffer (e.g., PBS, pH 7.4). The exact maximum may shift depending on solvent polarity.
Emission Maximum (λem) ~450 nmIn aqueous buffer. A significant blue-shift may be observed in more non-polar environments.
Molar Extinction Coefficient (ε) > 10,000 M⁻¹cm⁻¹Provides strong absorption for efficient excitation.
Quantum Yield (Φ) 0.4 - 0.8Highly dependent on the local environment. Lower in aqueous solutions and potentially higher in non-polar or rigid environments, such as a protein's hydrophobic core or a ligand-binding pocket.[4]
Fluorescence Lifetime (τ) 3 - 8 nsMono- or bi-exponential decay, sensitive to the probe's environment and interactions.[4]

The environmental sensitivity of N-Quinazolin-4-ylalanine is a key feature. A change in the polarity of its surroundings, such as upon ligand binding or a conformational change in the protein, can lead to a detectable change in its fluorescence intensity, emission wavelength, and lifetime. This property is the basis for its use in binding assays and dynamic studies.

Site-Specific Incorporation via Genetic Code Expansion

The most precise method for introducing N-Quinazolin-4-ylalanine into a protein is through the expansion of the genetic code.[3] This technique utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is engineered to uniquely recognize the unnatural amino acid and a specific codon, typically a nonsense or "stop" codon like the amber codon (UAG), that has been introduced into the gene of the protein of interest.[10][11]

This orthogonal system works in parallel to the host cell's own translational machinery without cross-reactivity, ensuring that N-Quinazolin-4-ylalanine is incorporated only at the desired site.[10]

workflow cluster_cell Host Cell (e.g., E. coli) cluster_synthesis Protein Synthesis POI_gene Gene for Protein of Interest (POI) with Amber (UAG) Codon mRNA mRNA with UAG Codon POI_gene->mRNA Transcription Orthogonal_aaRS Orthogonal Aminoacyl- tRNA Synthetase (aaRS) Gene Charged_tRNA Charged Orthogonal tRNA Orthogonal_aaRS->Charged_tRNA 2. Charging Orthogonal_tRNA Orthogonal tRNA Gene Orthogonal_tRNA->Orthogonal_aaRS Ribosome Ribosome mRNA->Ribosome POI Protein of Interest with N-Quinazolin-4-ylalanine Ribosome->POI 4. Incorporation at UAG Charged_tRNA->Ribosome 3. Delivery to Ribosome UAA N-Quinazolin-4-ylalanine (added to media) UAA->Orthogonal_aaRS 1. Uptake & Recognition binding_assay Start Labeled Protein in Cuvette AddLigand Add Aliquot of Ligand Start->AddLigand Equilibrate Equilibrate AddLigand->Equilibrate Measure Measure Fluorescence Equilibrate->Measure MoreLigand More Ligand to Add? Measure->MoreLigand MoreLigand->AddLigand Yes PlotData Plot ΔF vs. [Ligand] MoreLigand->PlotData No FitCurve Fit Binding Curve PlotData->FitCurve End Determine Kd FitCurve->End

Sources

Reaction conditions for N-Quinazolin-4-ylalanine hydrochloride in liquid phase synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Liquid Phase Synthesis of N-Quinazolin-4-ylalanine Hydrochloride


 mechanism.

Executive Summary

This application note details a robust liquid-phase synthesis protocol for N-Quinazolin-4-ylalanine hydrochloride , a critical intermediate scaffold in the development of EGFR tyrosine kinase inhibitors (TKIs) and folate antagonists. Unlike solid-phase approaches, this liquid-phase method allows for multi-gram scale-up with simplified purification.

The protocol utilizes a Nucleophilic Aromatic Substitution (


) of 4-chloroquinazoline with L-alanine in a mixed aqueous-organic solvent system. This route circumvents the need for carboxyl-protection/deprotection steps, offering high atom economy and direct access to the hydrochloride salt via controlled acidification.

Mechanistic Rationale & Retrosynthesis

The synthesis relies on the high electrophilicity of the C4 position in the quinazoline ring. The 4-chloro substituent acts as a leaving group, activated by the electron-deficient pyrimidine ring system.

  • Reaction Type: Nucleophilic Aromatic Substitution (

    
    ).[1][2]
    
  • Nucleophile: The

    
    -amino group of L-alanine.
    
  • Electrophile: 4-Chloroquinazoline.[3][4][5]

  • Regioselectivity: Exclusive to C4 due to the leaving group ability of chloride and the resonance stabilization of the Meisenheimer complex intermediate.

Critical Control Point: The reaction competes with the hydrolysis of 4-chloroquinazoline to 4-quinazolinone (inert byproduct). Therefore, the choice of base and solvent ratio is critical to favor N-alkylation over O-nucleophilic attack by water.

Mechanistic Pathway (DOT Visualization)

SNAr_Mechanism Start 4-Chloroquinazoline (Electrophile) Complex Meisenheimer-like Transition State Start->Complex + Nuc, Base (Attack at C4) Nuc L-Alanine (Nucleophile) Nuc->Complex Prod_Base N-Quinazolin-4-ylalanine (Free Base/Zwitterion) Complex->Prod_Base - HCl (Elimination) Salt N-Quinazolin-4-ylalanine Hydrochloride Prod_Base->Salt + HCl (aq) (Protonation at N1)

Figure 1: Mechanistic pathway for the conversion of 4-chloroquinazoline to the target hydrochloride salt.

Critical Reaction Parameters

The following parameters have been optimized to maximize yield and minimize the 4-quinazolinone byproduct.

ParameterOptimized ConditionRationale
Solvent System 1,4-Dioxane : Water (2:1 v/v)Water is required to solubilize the free amino acid (zwitterion), while Dioxane dissolves the quinazoline. This ratio balances solubility with hydrolytic stability.
Base Sodium Bicarbonate (

)
A mild inorganic base (2.5 eq) is sufficient to deprotonate the ammonium form of alanine without promoting rapid hydrolysis of the chloro-quinazoline.
Temperature 80°C - 90°C (Reflux)Required to overcome the activation energy of the

reaction.
Stoichiometry 1.0 : 1.2 (Quinazoline : Alanine)Slight excess of alanine drives the consumption of the expensive heterocyclic core.

Detailed Experimental Protocol

Safety Warning: 4-Chloroquinazoline is a skin sensitizer and corrosive. Work in a fume hood. Dioxane is a suspected carcinogen.

Materials:
  • 4-Chloroquinazoline (CAS: 5190-68-1)

  • L-Alanine (CAS: 56-41-7)

  • Sodium Bicarbonate (

    
    )
    
  • 1,4-Dioxane (HPLC Grade)

  • Hydrochloric Acid (1M and 6M)

  • Ethyl Acetate (EtOAc)

Step-by-Step Procedure:
  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve L-Alanine (1.07 g, 12 mmol) and

      
       (2.1 g, 25 mmol)  in distilled water (10 mL) . Stir until clear.
      
    • Add 1,4-Dioxane (20 mL) to the aqueous solution.

    • Add 4-Chloroquinazoline (1.64 g, 10 mmol) in a single portion. Note: The solution may turn slightly cloudy initially.

  • Synthesis:

    • Heat the reaction mixture to reflux (approx. 85°C) .

    • Maintain reflux for 4–6 hours .[6]

    • IPC (In-Process Control): Monitor by TLC (Mobile phase: DCM/MeOH 9:1) or LC-MS. The starting material (4-Cl-Qnz) should disappear.

  • Workup (Purification & Salt Formation):

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove the Dioxane.

    • Dilute the remaining aqueous residue with Water (10 mL) .

    • Wash 1: Extract the aqueous phase with Ethyl Acetate (2 x 15 mL) . Crucial Step: This removes unreacted 4-chloroquinazoline and the non-polar 4-quinazolinone byproduct. The product remains in the aqueous phase as the sodium salt.

    • Acidification: Cool the aqueous layer to 0–5°C in an ice bath.

    • Dropwise, add 1M HCl until pH reaches ~3.0–4.0.

    • Observation: The target compound, N-Quinazolin-4-ylalanine, typically precipitates at this stage. To ensure full hydrochloride salt formation, add 6M HCl (2 mL) and stir for 30 mins.

  • Isolation:

    • If a precipitate forms: Filter the solid, wash with cold acetone (to remove excess water/acid), and dry under vacuum.

    • If no precipitate (due to high solubility): Evaporate the acidic aqueous solution to dryness. Triturate the residue with Isopropanol/Ether to crystallize the hydrochloride salt.

  • Yield & Characterization:

    • Expected Yield: 65–75%

    • Appearance: White to off-white solid.

Workflow Diagram (DOT Visualization)

Protocol_Workflow Step1 Dissolve L-Alanine + NaHCO3 in Water/Dioxane (1:2) Step2 Add 4-Chloroquinazoline Reflux 85°C, 4-6h Step1->Step2 Step3 Evaporate Dioxane Step2->Step3 Step4 Wash Aqueous Phase with EtOAc Step3->Step4 Removes byproducts Step5 Acidify Aqueous Phase (HCl to pH < 2) Step4->Step5 Product in Aq layer Step6 Precipitate/Triturate Filter & Dry Step5->Step6 Forms HCl Salt

Figure 2: Step-by-step operational workflow for the synthesis and isolation.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of 4-Cl-QnzEnsure Dioxane is fresh. Do not overheat during the initial mixing. Increase Alanine equivalents.
Product is Sticky/Oil Excess Water/AcidTriturate the crude oil with dry Acetone or Diethyl Ether to induce crystallization.
Impurity in NMR (8.0 ppm) 4-QuinazolinoneIncomplete EtOAc wash. Reprocess by dissolving in base, washing with EtOAc, and re-acidifying.

Analytical Validation:

  • 1H NMR (DMSO-d6): Look for the characteristic Quinazoline protons (singlet at ~8.8 ppm for H-2) and the Alanine methine quartet (~5.0 ppm) and methyl doublet (~1.6 ppm).

  • Mass Spectrometry: ESI+ should show [M+H]+ corresponding to the free base mass.

References

  • Nucleophilic Substitution of 4-Chloroquinazolines

    • Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines.[3][4]

    • Source: Beilstein Journal of Organic Chemistry, 2017.
    • URL:[Link]

  • General Quinazoline Synthesis Review

    • Title: Recent Advances in the Synthesis of Quinazolines.[4][6][7][8][9][10]

    • Source: Molecules (MDPI), 2024.
    • URL:[Link]

  • Amino Acid Derivatization Protocols

    • Title: Synthesis and evaluation of quinazoline amino acid deriv
    • Source: PubMed / NIH, 2015.
    • URL:[Link]

  • Reaction Conditions for 4-Chloroquinazoline: Title: Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives. Source: BenchChem Technical Support.

Sources

Design of kinase inhibitors using N-Quinazolin-4-ylalanine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Design, Synthesis, and Evaluation of Kinase Inhibitors Utilizing N-Quinazolin-4-ylalanine Scaffolds

Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Introduction: The Quinazoline Scaffold in Modern Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them one of the most critical classes of drug targets.[2][3] Within the vast landscape of kinase inhibitor discovery, the quinazoline core has emerged as a "privileged scaffold".[4] This N-heterocyclic structure is the foundation for several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, which primarily target the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[5][6][7]

The success of the 4-anilinoquinazoline framework lies in its ability to mimic the adenine region of ATP, allowing it to competitively bind to the hinge region of the kinase active site.[5][8][9] The strategic modification of this core structure is paramount for enhancing potency, selectivity, and pharmacokinetic properties.[10]

This guide introduces the N-Quinazolin-4-ylalanine scaffold, a novel structural motif designed to leverage the established pharmacophore of the quinazoline core while introducing an amino acid moiety. This design strategy aims to explore new interaction points within the kinase active site, potentially improving selectivity and cellular uptake. We provide a comprehensive overview of the design rationale, detailed protocols for synthesis, and robust methodologies for in vitro and cellular evaluation.

Design Rationale and Strategy

The development of potent and selective kinase inhibitors is a multifactorial challenge. Our strategy is built upon established principles of medicinal chemistry, integrating rational design with empirical testing.

Mechanism of Action: ATP-Competitive Inhibition

The N-Quinazolin-4-ylalanine scaffold is designed to function as a Type I kinase inhibitor, competing directly with endogenous ATP for binding to the kinase active site. The nitrogen at position 1 (N-1) of the quinazoline ring typically forms a critical hydrogen bond with a backbone amide of a conserved hinge region residue (e.g., Met793 in EGFR), anchoring the inhibitor in the active site.[5] The alanine moiety, attached at the 4-position, extends into the solvent-exposed region or deeper into the binding pocket, where its substituents can be modified to achieve greater affinity and selectivity.

The Role of Computational Modeling

Modern inhibitor design heavily relies on computational methods to predict binding affinities and guide synthetic efforts. Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking are invaluable for this process.[11][12][13]

  • 3D-QSAR: This method quantitatively correlates the biological activity of a series of compounds with their 3D physicochemical properties, helping to identify which steric and electronic features are crucial for potency.[14][15]

  • Molecular Docking: Docking simulations predict the preferred orientation and binding affinity of an inhibitor within the three-dimensional structure of the target kinase, providing insights into key molecular interactions.[9]

These computational approaches allow for the virtual screening of novel designs before committing to chemical synthesis, saving significant time and resources.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the N-Quinazolin-4-ylalanine scaffold is essential for optimizing its biological activity. The core structure presents three primary points for diversification (R¹, R², and R³), as illustrated below.

Caption: Core N-Quinazolin-4-ylalanine scaffold with key modification points.

The table below summarizes the expected impact of substitutions at these positions based on established SAR for 4-anilinoquinazolines.[8]

Compound IDR¹ Substituent (Quinazoline Core)R² Substituent (Alanine Phenyl Ring)R³ Substituent (Alanine Amide)EGFR Kinase IC₅₀ (nM) (Hypothetical)A549 Cell Proliferation IC₅₀ (nM) (Hypothetical)Rationale for Potency Change
QN-Ala-01 HHH150350Baseline compound.
QN-Ala-02 6,7-di(OCH₃)HH2570Electron-donating groups at R¹ often improve potency.[8]
QN-Ala-03 6,7-di(OCH₃)3-BrH1545Halogenation at the aniline ring can enhance binding affinity.[8]
QN-Ala-04 6,7-di(OCH₃)3-BrAcrylamide< 15An acrylamide "warhead" enables covalent, irreversible binding to a nearby cysteine (e.g., Cys797 in EGFR), dramatically increasing potency.[8]

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis and evaluation of N-Quinazolin-4-ylalanine-based kinase inhibitors.

Protocol 1: Synthesis of a Covalent N-Quinazolin-4-ylalanine Inhibitor (e.g., QN-Ala-04)

This protocol outlines a three-step synthesis for a representative covalent inhibitor.

Caption: Synthetic workflow for N-Quinazolin-4-ylalanine inhibitor.

Step 1: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one

  • To a round-bottom flask, add 2-amino-4,5-dimethoxybenzoic acid (1.0 equiv) and formamide (10 equiv).

  • Heat the mixture to 120°C and stir for 4 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of a solid.

  • Add water to the flask, and collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then diethyl ether. Dry under vacuum to yield the quinazolinone intermediate.

Step 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

  • Causality: The hydroxyl group of the quinazolinone must be converted to a good leaving group (chloride) to facilitate the subsequent nucleophilic substitution.

  • Suspend the 6,7-dimethoxyquinazolin-4(3H)-one (1.0 equiv) in thionyl chloride (5.0 equiv) containing a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture for 3 hours under an inert atmosphere (e.g., Nitrogen or Argon). The reaction should become a clear solution.

  • Carefully remove the excess thionyl chloride under reduced pressure.

  • Co-evaporate the residue with toluene twice to remove any remaining traces of thionyl chloride, yielding the crude 4-chloroquinazoline product which is often used directly in the next step.[8]

Step 3: Nucleophilic Aromatic Substitution (SNAr) to Yield Final Product

  • Causality: This is the key step where the alanine-derived aniline moiety is coupled to the quinazoline core. The reaction proceeds via an SNAr mechanism.

  • Dissolve the crude 4-chloro-6,7-dimethoxyquinazoline (1.0 equiv) in isopropanol.

  • Add the appropriately substituted aniline derivative (in this case, an alanine-acrylamide-aniline building block) (1.1 equiv).

  • Heat the mixture to reflux (approximately 85°C) for 4 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • The product often precipitates from the solution. Collect the solid by filtration.

  • Wash the collected solid with cold isopropanol and then diethyl ether.

  • Purify the final compound by column chromatography on silica gel if necessary. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol measures the IC₅₀ value of an inhibitor by quantifying the amount of ADP produced in a kinase reaction.[16] Less ADP corresponds to greater inhibition.

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase-specific substrate peptide

  • Test inhibitor (serially diluted in DMSO)

  • ATP (at a concentration near the Kₘ for the specific kinase)

  • Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)[16]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps.

  • In a 384-well plate, add 1 µL of the diluted inhibitor to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Prepare a 2X kinase/substrate master mix in kinase buffer. Add 2 µL to each well.

  • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Prepare a 2X ATP solution in kinase buffer. Initiate the kinase reaction by adding 2 µL to each well.

  • Incubate the reaction for 1 hour at room temperature.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measure the luminescence of each well using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the "no inhibitor" control. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 3: Cellular Target Engagement (NanoBRET™ Assay)

This protocol quantitatively measures inhibitor binding to the target kinase within living cells.[1][17]

A Transfect cells with Kinase-NanoLuc® fusion vector B Plate cells and allow to adhere A->B C Treat with serial dilutions of test inhibitor B->C D Add NanoBRET® Tracer and Substrate C->D E Measure BRET Signal (590nm / 460nm) D->E F Calculate Cellular IC₅₀ E->F

Caption: Workflow for the NanoBRET™ cellular target engagement assay.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Kinase-NanoLuc® fusion vector for the target of interest

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ TE Intracellular Kinase Assay components (specific tracer, substrate, extracellular inhibitor)

  • White 96-well cell culture plates

Procedure:

  • Transfection: Transfect HEK293 cells with the appropriate Kinase-NanoLuc® fusion vector according to the manufacturer's protocol.

  • Cell Plating: 24 hours post-transfection, harvest the cells and plate them in a white 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of media.

  • Inhibitor Treatment: Prepare serial dilutions of the test inhibitor in media. Add the diluted inhibitor to the cells and incubate for 2 hours in a humidified incubator at 37°C, 5% CO₂.

  • Tracer and Substrate Addition: Prepare the detection reagent containing the NanoBRET™ tracer and Nano-Glo® substrate in Opti-MEM® according to the assay-specific protocol.

  • Add the detection reagent to the wells.

  • Signal Measurement: Read the plate immediately on a BRET-capable plate reader, measuring both donor (460nm) and acceptor (590nm) emission.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the cellular IC₅₀, which reflects the concentration required to displace 50% of the tracer from the target kinase.

Signaling Pathway Context

The N-Quinazolin-4-ylalanine inhibitors described are often designed to target kinases in critical oncogenic pathways, such as the EGFR signaling cascade. Inhibition of EGFR blocks downstream signaling, preventing uncontrolled cell growth and proliferation.[2]

EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P P EGFR->P Inhibitor N-Quinazolin-4-ylalanine Inhibitor Inhibitor->EGFR Inhibits ATP Binding RAS RAS P->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Simplified EGFR signaling pathway showing the point of inhibition.

Conclusion

The N-Quinazolin-4-ylalanine scaffold represents a promising platform for the rational design of novel kinase inhibitors. By combining a privileged quinazoline core with an amino acid-derived moiety, these compounds offer new avenues for achieving high potency and selectivity. The protocols detailed in this guide provide a robust framework for the synthesis, in vitro characterization, and cellular validation of these inhibitors. This systematic approach, which integrates computational design with empirical testing, is crucial for advancing lead compounds through the drug discovery pipeline and developing next-generation targeted cancer therapies.

References

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Oriental Journal of Chemistry.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). Molecules. [Link]

  • Structure-activity relationship of the quinazoline series. Potential... (2022). ResearchGate. [Link]

  • Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors against angiogenesis and metabolic reprogramming to help overcome cancer resistance. (2025). Scientific Reports. [Link]

  • Clinically approved quinazoline scaffolds as EGFR inhibitors. (2022). ResearchGate. [Link]

  • Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. (2012). Medicinal Chemistry. [Link]

  • Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. (2012). Bentham Science. [Link]

  • Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR. (2022). Archives of Pharmacal Research. [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2025). Molecules. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2011). Nature Reviews Drug Discovery. [Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). Journal of Biomolecular Structure and Dynamics. [Link]

  • Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. (2024). Frontiers in Chemistry. [Link]

  • Synthesis of series of quinazoline analogues as protein kinase inhibitors. (2023). ResearchGate. [Link]

  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (2013). Journal of Medicinal Chemistry. [Link]

  • Fluorescent Cellular Assays for Kinase Inhibitors. (2022). ProQuest. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]

  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. (2026). Molecules. [Link]

  • Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors. (2020). Heliyon. [Link]

  • Computer-aided molecular modeling studies of some 2, 3-dihydro-[2][18] dioxino [2, 3-f] quinazoline derivatives as EGFR WT inhibi. (2020). Journal of the Nigerian Society of Physical Sciences. [Link]

  • Kinase Activity Assay. (n.d.). Creative Diagnostics. [Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (2026). ResearchGate. [Link]

  • Kinase Inhibitors as Therapeutics: A Review. (2018). Promega Connections. [Link]

  • In vitro kinase assay. (2024). Protocols.io. [Link]

  • In vitro JAK kinase activity and inhibition assays. (2013). Methods in Molecular Biology. [Link]

  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (2026). Bio-protocol. [Link]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). Pharmaceuticals. [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and characterization of “clickable” 4-anilinoquinazolinekinase inhibitors. (2012). Molecular BioSystems. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. (2023). International Journal of Molecular Sciences. [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Journal of the Indian Chemical Society. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). Molecules. [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). Drug Design, Development and Therapy. [Link]

  • 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (2025). Journal of Agricultural and Food Chemistry. [Link]

  • Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. (2025). Molecules. [Link]

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Application Notes & Protocols: Site-Specific Bioconjugation Utilizing N-Quinazolin-4-ylalanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Strategy for Stable and Site-Specific Bioconjugation

The field of bioconjugation has revolutionized modern therapeutics, particularly in the development of targeted therapies like antibody-drug conjugates (ADCs).[1][2] A paramount challenge in ADC development is the creation of homogenous conjugates with a defined drug-to-antibody ratio (DAR) at specific sites on the antibody.[2] Site-specific conjugation ensures a uniform product, which is critical for predictable pharmacology, improved therapeutic index, and a clearer understanding of structure-activity relationships.[2][3]

This document introduces a novel, hypothetical approach to site-specific bioconjugation centered around the unnatural amino acid, N-(2-chloroquinazolin-4-yl)alanine . By incorporating this residue into a protein or peptide sequence, a unique reactive handle is introduced, enabling highly selective covalent modification. The core of this strategy lies in the reactivity of the 2-chloroquinazoline moiety towards the nucleophilic thiol group of a cysteine residue on a target biomolecule via a nucleophilic aromatic substitution (SNAr) reaction.[4] The resulting thioether linkage is highly stable, a desirable feature for therapeutic conjugates.[1]

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, known for its diverse biological activities.[5] Leveraging a derivative of this scaffold for bioconjugation opens up new avenues for creating novel biotherapeutics. The C4 position of 2,4-dichloroquinazoline is known to be highly susceptible to nucleophilic attack, and while the C2 position is less reactive, it can still serve as a viable site for conjugation.[5][6] This application note will detail the principles, protocols, and potential applications of using N-(2-chloroquinazolin-4-yl)alanine for the site-specific modification of proteins, with a focus on antibody conjugation.

Reaction Mechanism: Cysteine-Specific SNAr

The proposed bioconjugation reaction proceeds via a nucleophilic aromatic substitution mechanism. The thiol side chain of a cysteine residue on the target protein acts as the nucleophile, attacking the electron-deficient carbon atom at the C2 position of the quinazoline ring. This leads to the displacement of the chloride leaving group and the formation of a stable thioether bond.

A simplified representation of the SNAr mechanism.

Application: Development of Site-Specific Antibody-Drug Conjugates (ADCs)

The primary application of this technology is in the construction of ADCs with a precise drug-to-antibody ratio (DAR).[1] By engineering a cysteine residue at a specific, solvent-accessible site on an antibody, and using a cytotoxic drug functionalized with N-(2-chloroquinazolin-4-yl)alanine, a homogenous ADC with a DAR of 2 (if one cysteine is introduced into each heavy chain) can be produced.

Workflow for ADC Development:

ADC_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Ab_prep Antibody with Engineered Cysteine Reduction Antibody Disulfide Reduction (TCEP) Ab_prep->Reduction Drug_prep Drug-Linker Synthesis (with N-(2-chloroquinazolin-4-yl)alanine) Conjugation Conjugation Reaction (S_N_Ar) Drug_prep->Conjugation Reduction->Conjugation Purification Purification (e.g., SEC, Affinity Chromatography) Conjugation->Purification Characterization Characterization (HIC, MS for DAR) Purification->Characterization Final_ADC Final_ADC Characterization->Final_ADC Homogenous ADC

Overall workflow for generating a site-specific ADC.

Experimental Protocols

Protocol 1: Preparation of Cysteine-Engineered Antibody for Conjugation

This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody (mAb) to expose free thiol groups for conjugation. This is applicable for antibodies where cysteines are engineered at sites that were previously involved in disulfide bonds.

Materials:

  • Cysteine-engineered monoclonal antibody (mAb) at 2-10 mg/mL

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (10 mM in water)

  • Sephadex G-25 desalting column

  • Reaction buffer: PBS with 1 mM EDTA, pH 7.4

Procedure:

  • Prepare the mAb solution at a concentration of 2-10 mg/mL in the reaction buffer.[7] For optimal results, ensure the antibody is pure and free from stabilizing proteins like BSA.[7]

  • Add the 10 mM TCEP stock solution to the mAb solution to a final TCEP concentration that is 10-fold molar excess over the antibody.[]

  • Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.

  • Remove excess TCEP immediately using a pre-equilibrated Sephadex G-25 desalting column.[7] The reduced antibody is now ready for conjugation.

Protocol 2: Conjugation of the Antibody with the N-(2-chloroquinazolin-4-yl)alanine-Drug Conjugate

This protocol details the SNAr reaction between the reduced antibody and the drug conjugate.

Materials:

  • Reduced mAb from Protocol 1

  • N-(2-chloroquinazolin-4-yl)alanine-drug conjugate (dissolved in DMSO or a compatible organic solvent)

  • Reaction buffer: PBS with 1 mM EDTA, pH 8.0-8.5 (a slightly basic pH can enhance the nucleophilicity of the thiol)

  • Anhydrous DMSO

Procedure:

  • Immediately after desalting, dilute the reduced mAb to a final concentration of 1-5 mg/mL in the reaction buffer (pH 8.0-8.5).

  • Prepare a 10 mM stock solution of the N-(2-chloroquinazolin-4-yl)alanine-drug conjugate in anhydrous DMSO.

  • Add the drug conjugate stock solution to the reduced mAb solution to achieve a 5 to 10-fold molar excess of the drug conjugate over the antibody. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody stability.

  • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing. For less reactive substrates, the incubation can be extended or performed at 37°C.

  • Monitor the reaction progress by analyzing small aliquots using hydrophobic interaction chromatography (HIC) to observe the formation of the ADC.

Protocol 3: Purification and Characterization of the ADC

This protocol describes the purification of the ADC and the determination of the drug-to-antibody ratio (DAR).

Materials:

  • Crude ADC reaction mixture from Protocol 2

  • Protein A or Protein G affinity chromatography column

  • Size-exclusion chromatography (SEC) column

  • Hydrophobic interaction chromatography (HIC) column

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Purification:

    • To remove unreacted drug conjugate and other small molecules, purify the crude reaction mixture using a Protein A or G affinity column or a size-exclusion chromatography (SEC) column.[]

    • Elute the ADC according to the column manufacturer's instructions and collect the fractions containing the antibody.

  • Characterization (DAR Determination):

    • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to determine the DAR distribution. The retention time of the ADC on the HIC column increases with the number of conjugated drug molecules. This allows for the separation of unconjugated antibody, and ADCs with different DAR values.

    • Mass Spectrometry (MS): For precise determination of the DAR and to confirm the identity of the conjugate, perform mass spectrometry analysis (e.g., ESI-MS) on the purified ADC.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Antibody Concentration 2-10 mg/mLHigher concentrations improve reaction efficiency.[7]
TCEP:Antibody Molar Ratio 10:1Ensures complete reduction of target disulfides.[]
Conjugation pH 7.5 - 8.5A slightly basic pH deprotonates the cysteine thiol, increasing its nucleophilicity.
Drug:Antibody Molar Ratio 5:1 to 10:1A molar excess of the drug conjugate drives the reaction to completion.
Reaction Temperature Room Temperature to 37°CBalances reaction rate with protein stability.
Reaction Time 2 - 4 hoursTypically sufficient for SNAr reactions on proteins.

References

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025). Chemistry Stack Exchange. Available at: [Link]

  • Chen, F. J., et al. (2017). Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes.
  • Chen, F. J., et al. (2016). Chlorooxime-cysteine bioconjugation: Robust tool for peptide and protein modifications. Abstracts of Papers of the American Chemical Society, 252.
  • Synthesis of 6-chloro quinazoline-2-thiol. (n.d.). ResearchGate. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(1), 1-17.
  • Fast Cysteine Bioconjugation Chemistry. (2022). Journal of the American Chemical Society, 144(3), 962-976.
  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2018). Journal of Heterocyclic Chemistry, 55(8), 1934-1941.
  • β-Carbonyl sulfonium enables cysteine-specific bioconjugation for activity-based protein profiling in live cells. (2021).
  • QM Analyses for Cysteine – Chloroacetamide Bioconjugation-Magical Power of Quantum Mechanics-Chemistry. (n.d.). CompChem. Available at: [Link]

  • Hussain, A. F., et al. (2019). One-step site-specific antibody fragment auto-conjugation using SNAP-tag technology.
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate. Available at: [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025). Journal of Heterocyclic Chemistry, 28(4), 1037-1041.
  • Different Metabolizing Ability of Thiol Reactants in Human and Rat Blood. (2000). Drug Metabolism and Disposition, 28(9), 1056-1063.
  • Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs. (2022). RSC Medicinal Chemistry, 13(3), 294-302.
  • Bioconjugation : methods and protocols. (2021). National Library of Medicine. Available at: [Link]

  • The Next Step in Homogenous Bioconjugate Development: Optimizing Payload Placement and Conjugate Composition. (2014). BioProcess International. Available at: [Link]

  • A Comprehensive Review on Steroidal Bioconjugates as Promising Leads in Drug Discovery. (2021).
  • Antibody Conjugation Assay: Methods, Protocols & Techniques. (n.d.). Bio-Techne. Available at: [Link]

  • Triazinium Ligation: A New Bioorthogonal Tool for Bioconjugation. (2025). SigutLabs. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Minimizing Racemization in N-Quinazolin-4-ylalanine Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering a high-risk synthesis scenario. N-Quinazolin-4-ylalanine presents a "perfect storm" for racemization: the quinazoline ring acts as a strong electron-withdrawing group (EWG) on the


-amine, significantly increasing the acidity of the 

-proton (

). Simultaneously, the steric bulk of the heteroaryl system slows down coupling kinetics, extending the window of opportunity for base-catalyzed enolization.

This guide moves beyond standard protocols to provide a chemically grounded strategy for suppressing racemization while maintaining coupling efficiency.

Module 1: The Mechanistic Root Cause

To solve the problem, we must first visualize it. Standard coupling logic fails here because the N-substituent changes the electronic landscape of the amino acid.

The "Electronic Induction" Trap

Unlike standard Fmoc-amino acids (where the carbamate protects against racemization), the N-Quinazolin-4-yl group pulls electron density away from the nitrogen atom. This inductive effect propagates to the


-carbon, lowering the pKa of the 

.

When you add a tertiary base (like DIPEA) to activate the carboxylate, you inadvertently risk deprotonating this now-acidic


. Once deprotonated, the chiral center planarizes into an enolate, destroying stereochemical purity.
Visualization: The Enolization Pathway

The following diagram illustrates the specific failure mode for N-Heteroaryl amino acids.

RacemizationMechanism Start L-N-Quinazolin-4-ylalanine (Chiral Center Intact) BaseAttack Base (DIPEA) Abstracts Alpha-Proton Start->BaseAttack Activation Step (Slow Coupling) Enolate Planar Enolate (Chirality Lost) BaseAttack->Enolate Electronic Induction (EWG Effect) Racemic Racemic Mixture (50% L / 50% D) Enolate->Racemic Reprotonation

Figure 1: The base-catalyzed enolization pathway driven by the electron-withdrawing nature of the quinazoline ring.

Module 2: Troubleshooting & Protocols

Core Directive: Eliminate strong bases and use superior leaving groups.

Protocol A: The "Safe" Method (DIC/Oxyma)

This is the gold standard for racemization-prone residues (Cys, His, and N-Aryl AAs). It avoids tertiary bases entirely during the activation step.

Why it works: Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) creates a highly reactive active ester with a lower risk of racemization than HOBt/HOAt, and DIC (Diisopropylcarbodiimide) allows activation without adding DIPEA.

StepReagentQuantity (Eq)Notes
1. Dissolution N-Quinazolin-4-ylalanine3.0 eqDissolve in DMF/NMP (1:1).
2. Additive Oxyma Pure 3.0 eqCritical: Add before the carbodiimide.
3. Activation DIC 3.0 eqPre-activate for only 2-3 mins.
4. Coupling Resin/Amine1.0 eqAdd pre-activated mix to resin.
5. Time --2-4 HoursMonitor via Chloranil test (secondary amine detection).
Protocol B: The "Power" Method (HATU/Collidine)

If steric hindrance prevents DIC coupling (low yield), use HATU but replace DIPEA with Collidine (TMP) .

Why it works: Collidine (2,4,6-trimethylpyridine) is a weaker base than DIPEA and is sterically hindered, making it less likely to abstract the acidic


-proton while still sufficient to drive the HATU reaction.
ParameterStandard (High Risk)Recommended (Low Risk)
Coupling Reagent HBTU / TBTUHATU or COMU
Base DIPEA / NMM2,4,6-Collidine (TMP)
Base Equivalents 2.0 eq1.5 - 2.0 eq (Strict control)
Solvent DMFDMF/DCM (1:1) (Reduces polarity, stabilizes H-bonds)
Decision Logic for Optimization

Use this flow to determine your next experimental move.

OptimizationFlow Start Start Synthesis CheckYield Check Coupling Efficiency (Chloranil Test) Start->CheckYield LowYield Low Yield? CheckYield->LowYield RacemizationCheck Analyze Racemization (C18/Chiral HPLC) HighRac High Racemization? RacemizationCheck->HighRac Good Success: Proceed LowYield->RacemizationCheck No (Yield OK) Action1 Switch to HATU/Collidine Double Couple LowYield->Action1 Yes HighRac->Good No (<1%) Action2 Switch to DIC/Oxyma low Temp (0°C -> RT) HighRac->Action2 Yes (>5%) Action1->RacemizationCheck Action2->Good

Figure 2: Decision matrix for balancing yield vs. optical purity.

Module 3: Verification (Marfey's Method)

You cannot rely solely on standard C18 HPLC to separate the L- and D-isomers of this bulky residue within a peptide. Marfey’s Method (derivatization with FDAA) is the industry standard for unambiguous determination.

Protocol:

  • Hydrolysis: Incubate peptide (0.5 mg) in 6M HCl at 110°C for 24h (Note: Use propionic acid/HCl if the quinazoline is acid-labile, though it is generally robust).

  • Derivatization: Dry sample. Add 1% FDAA (Marfey’s Reagent) in acetone + 1M NaHCO₃.[1] Heat at 40°C for 1h.

  • Analysis: Quench with 1M HCl. Analyze via C18 HPLC (340 nm).

    • Result: The L-L diastereomer (L-FDAA + L-Amino Acid) elutes differently than the L-D diastereomer.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed up the coupling? A: Proceed with extreme caution. While microwave heating improves coupling of sterically hindered residues, thermal energy significantly accelerates the rate of racemization for N-heteroaryl amino acids. If you must use MW, limit temperature to 50°C maximum and use the DIC/Oxyma method, as it is more thermally stable than Uronium salts.

Q: Why not use HOBt? A: HOBt is less efficient than HOAt or Oxyma. For a bulky residue like N-Quinazolin-4-ylalanine, the reaction rate with HOBt will be too slow, allowing more time for base-catalyzed epimerization. Oxyma Pure is safer (non-explosive) and demonstrates superior racemization suppression data [1].[2]

Q: The coupling is still incomplete after double coupling. What now? A: Try using COMU with Collidine in NMP. NMP is more polar than DMF and can swell difficult sequences better. Alternatively, consider converting the amino acid to its Acid Fluoride (using TFFH) if the quinazoline ring is stable to fluorinating agents; acid fluorides are highly reactive and maintain stereochemistry well in the absence of base.

References

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][4] Journal of the American Chemical Society.[5]

  • Marfey, P. (1984). Determination of D-amino acids as diastereomeric derivatives by reversed-phase high-performance liquid chromatography. Carlsberg Research Communications.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

Sources

Technical Support Center: Purification Strategies for Peptides Containing N-Quinazolin-4-ylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing the N-Quinazolin-4-ylalanine (Qza) modification. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the unique challenges presented by this bulky, aromatic, and heterocyclic unnatural amino acid. The incorporation of Qza can significantly alter peptide properties, impacting solubility, aggregation, and chromatographic behavior. This resource is designed to provide you with the expertise and validated protocols necessary for successful purification.

Understanding the Challenge: The Impact of N-Quinazolin-4-ylalanine

The N-Quinazolin-4-ylalanine residue introduces a large, planar, and relatively hydrophobic moiety into the peptide backbone. This can lead to several challenges during purification, primarily due to:

  • Increased Hydrophobicity: The quinazoline ring system significantly increases the hydrophobicity of the peptide, which can lead to strong retention on reversed-phase chromatography columns and poor solubility in aqueous solutions.[1][2][3][4]

  • π-π Stacking and Aggregation: The aromatic nature of the quinazoline ring can promote intermolecular π-π stacking, leading to peptide aggregation and precipitation.[3][5] This can result in low recovery and difficulty in purification.

  • Secondary Interactions: The nitrogen atoms within the quinazoline ring can participate in hydrogen bonding or other secondary interactions, potentially leading to peak broadening or tailing during chromatography.

  • Steric Hindrance: The bulky nature of the Qza residue can influence peptide conformation and accessibility of other residues, which may affect enzymatic cleavage or other post-synthesis modifications.

This guide will address these challenges with practical, field-proven solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of Qza-containing peptides.

Problem 1: Poor Solubility of the Crude Peptide

Symptoms:

  • The lyophilized crude peptide does not fully dissolve in standard aqueous buffers (e.g., water with 0.1% TFA).

  • The solution is cloudy or contains visible particulates.

  • Precipitation occurs when the peptide solution is prepared for HPLC injection.

Root Causes:

  • High hydrophobicity imparted by the Qza residue and other hydrophobic amino acids in the sequence.[1][6]

  • Intermolecular aggregation driven by π-π stacking of the quinazoline rings.[3]

  • The overall charge of the peptide at a given pH is close to neutral, minimizing solubility.

Solutions:

SolutionDetailed Protocol & Explanation
Initial Solubility Testing Before dissolving the entire batch, test the solubility of a small amount of the peptide in various solvents. This will save valuable material.[1][6]
Use of Organic Co-solvents For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO, DMF, or acetonitrile (ACN) can be effective.[1][6] Subsequently, slowly add your aqueous buffer to the desired concentration. Be mindful that high concentrations of organic solvents can interfere with some biological assays.
pH Adjustment The net charge of your peptide is pH-dependent. If your peptide has a net positive charge (rich in Lys, Arg, His), try dissolving it in an acidic solution (e.g., 10-30% acetic acid).[1] If it has a net negative charge (rich in Asp, Glu), a basic solution (e.g., 0.1% ammonium hydroxide) may be more effective.[1]
Sonication and Gentle Warming Sonication can help break up aggregates and improve dissolution.[1][6] Gentle warming (e.g., to 30-40°C) can also increase solubility, but be cautious of potential degradation with prolonged heating.
Problem 2: Poor Chromatographic Peak Shape (Tailing or Broadening)

Symptoms:

  • Asymmetrical peaks with a pronounced "tail" during RP-HPLC analysis.

  • Broad peaks that lead to poor resolution from impurities.

Root Causes:

  • Secondary interactions between the quinazoline moiety and the silica backbone of the stationary phase.

  • Slow kinetics of interaction between the peptide and the stationary phase due to the bulky Qza group.

  • On-column aggregation.

Solutions:

SolutionDetailed Protocol & Explanation
Optimize Mobile Phase Additives While TFA (0.1%) is standard, consider using a different ion-pairing agent like formic acid (FA) which can sometimes improve peak shape.[7] For highly basic peptides, stronger ion-pairing agents like heptafluorobutyric acid (HFBA) can improve retention and peak shape, but they are more difficult to remove during lyophilization.
Increase Column Temperature Running the purification at an elevated temperature (e.g., 40-60°C) can improve peak shape by increasing the kinetics of mass transfer and reducing solvent viscosity.[7][8]
Change Stationary Phase If using a C18 column, consider a stationary phase with a different chemistry. A C8 or C4 column has shorter alkyl chains and may reduce strong hydrophobic interactions. A phenyl-based column could offer different selectivity through π-π interactions.
Adjust Gradient Slope A shallower gradient can sometimes improve peak shape and resolution.[9]
Problem 3: Low Recovery After Purification

Symptoms:

  • The amount of purified peptide obtained after lyophilization is significantly lower than expected based on the crude material.

Root Causes:

  • Irreversible adsorption of the hydrophobic peptide to the stationary phase.

  • Precipitation of the peptide on the column or in the collection tubes.

  • Aggregation leading to loss of material during sample handling and filtration.

Solutions:

SolutionDetailed Protocol & Explanation
Pre- and Post-injection System Washes Before injecting your sample, wash the column with a high concentration of organic solvent to remove any strongly retained compounds from previous runs. After your purification run, a thorough wash is also recommended.
Use of Organic Co-solvents in Collection Fractions If you anticipate precipitation in the collection tubes as the organic solvent concentration decreases, consider adding a small amount of ACN or isopropanol to the collection tubes beforehand.
Solid-Phase Extraction (SPE) as a Pre-purification Step For very crude samples, a preliminary clean-up using SPE can remove highly non-polar impurities that might irreversibly bind to the HPLC column.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for developing an HPLC purification method for a Qza-containing peptide?

A1: Start with a standard reversed-phase C18 column and a mobile phase system of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).[7][11] Begin with a broad scouting gradient (e.g., 5-95% B over 30 minutes) on an analytical scale to determine the approximate elution time of your peptide. Based on this, you can then optimize a shallower, more focused gradient for preparative purification.[9]

Q2: How does the position of the Qza residue in the peptide sequence affect purification?

A2: The position can have a significant impact. A Qza residue at the N- or C-terminus may have a different effect on the overall peptide conformation and hydrophobicity compared to an internal position. If the Qza residue is surrounded by other hydrophobic residues, this can create a highly non-polar patch, leading to stronger retention and a higher likelihood of aggregation.

Q3: Are there any concerns about the stability of the N-Quinazolin-4-ylalanine residue during purification?

A3: The quinazoline ring itself is generally stable under standard reversed-phase HPLC conditions (acidic pH with TFA).[12] However, it is always good practice to check for degradation by analyzing a small fraction of the purified peptide by mass spectrometry. Avoid prolonged exposure to strong bases.

Q4: How can I confirm the identity and purity of my Qza-containing peptide after purification?

A4: The most reliable methods are a combination of:

  • Analytical RP-HPLC: To assess purity by observing the number and integration of peaks.

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the purified peptide.[13][14] The fragmentation pattern in MS/MS can also help to confirm the sequence and the location of the Qza modification.[15][16]

Q5: What is an orthogonal protection strategy and why is it important for synthesizing peptides with unnatural amino acids like Qza?

A5: An orthogonal protection strategy uses protecting groups for different functional groups that can be removed under distinct chemical conditions without affecting each other.[17][18] For example, in Fmoc-based solid-phase peptide synthesis (SPPS), the N-terminal Fmoc group is base-labile, while side-chain protecting groups are typically acid-labile. This allows for the selective deprotection of the N-terminus for chain elongation without disturbing the side-chain protections. For a complex unnatural amino acid like Qza, a robust orthogonal strategy is crucial to prevent unwanted side reactions during synthesis.[19][20][21]

Experimental Protocols & Data

Protocol 1: General RP-HPLC Purification of a Qza-Containing Peptide
  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (see Troubleshooting Guide for Poor Solubility). Filter the solution through a 0.45 µm filter to remove any particulates.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient (Example):

    • 0-5 min: 20% B (isocratic)

    • 5-35 min: 20-60% B (linear gradient)

    • 35-40 min: 60-95% B (wash)

    • 40-45 min: 95% B (isocratic wash)

    • 45-50 min: 95-20% B (re-equilibration)

  • Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for analytical, 20 mL/min for semi-preparative).

  • Detection: UV at 220 nm and 280 nm. The quinazoline moiety may also have a characteristic absorbance at other wavelengths.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and confirm the mass by MS. Pool the pure fractions and lyophilize.

Table 1: HPLC Column Selection Guide
Peptide PropertyRecommended Column TypeRationale
Moderately Hydrophobic C18Standard choice, provides good retention and resolution.[11]
Highly Hydrophobic / Prone to Aggregation C8 or C4Shorter alkyl chains reduce strong hydrophobic interactions, potentially improving peak shape and recovery.[11]
Aromatic-rich Sequence PhenylOffers alternative selectivity based on π-π interactions with the quinazoline ring and other aromatic residues.

Visualizing the Workflow

Diagram 1: Troubleshooting Logic for Poor Solubility

G start Crude Peptide Insoluble test_solubility Test Small Amount in H2O/0.1% TFA start->test_solubility organic_cosolvent Dissolve in minimal DMSO/DMF, then add aqueous buffer test_solubility->organic_cosolvent If insoluble success Soluble - Proceed to HPLC test_solubility->success If soluble ph_adjustment Adjust pH based on peptide charge organic_cosolvent->ph_adjustment If still insoluble acidic Use 10-30% Acetic Acid for basic peptides ph_adjustment->acidic basic Use 0.1% NH4OH for acidic peptides ph_adjustment->basic sonicate_warm Sonication / Gentle Warming acidic->sonicate_warm basic->sonicate_warm sonicate_warm->success If soluble failure Still Insoluble - Re-evaluate Sequence/Synthesis sonicate_warm->failure If still insoluble

Caption: Decision tree for solubilizing Qza-peptides.

Diagram 2: HPLC Method Development Workflow

G start Start: Analytical Scale scouting_run C18 Column, Broad Gradient (5-95% ACN) start->scouting_run evaluate_peak Evaluate Peak Shape and Retention scouting_run->evaluate_peak good_peak Good Peak Shape? evaluate_peak->good_peak optimize_gradient Optimize Gradient (Shallow) good_peak->optimize_gradient Yes bad_peak Poor Peak Shape (Tailing/Broad)? good_peak->bad_peak No scale_up Scale-up to Preparative HPLC optimize_gradient->scale_up troubleshoot Troubleshoot bad_peak->troubleshoot change_temp Increase Temperature troubleshoot->change_temp change_phase Change Stationary Phase (C8, C4, Phenyl) troubleshoot->change_phase change_additive Change Mobile Phase Additive (e.g., Formic Acid) troubleshoot->change_additive change_temp->evaluate_peak change_phase->evaluate_peak change_additive->evaluate_peak

Caption: HPLC method development for Qza-peptides.

References

  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2439–2504. (URL: [Link])

  • Sánchez-Cecilia, S., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Nature Computational Science, 3(3), 248–259. (URL: [Link])

  • Sahoo, H., et al. (2019). Peptide Solubility Limits: Backbone and Side-Chain Interactions. The Journal of Physical Chemistry B, 123(17), 3762–3772. (URL: [Link])

  • Ghosh, A., & Pentelute, B. L. (2023). Exploring Chemical Modifications of Aromatic Amino Acid Residues in Peptides. Journal of the American Chemical Society, 145(20), 10997–11014. (URL: [Link])

  • Azuri, I., et al. (2021). Solid-state packing dictates the unexpected solubility of aromatic peptides. Cell Reports Physical Science, 2(4), 100391. (URL: [Link])

  • Di Grazia, A., et al. (2018). Exploring the role of unnatural amino acids in antimicrobial peptides. Scientific Reports, 8(1), 8933. (URL: [Link])

  • Orthogonal Protection Definition. (URL: [Link])

  • HPLC Tech Tip: Approach to Peptide Analysis. (URL: [Link])

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (URL: [Link])

  • Amino Acid-Protecting Groups. (URL: [Link])

  • Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns. (URL: [Link])

  • Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (URL: [Link])

  • Synthesis of peptides and their conjugates with quinazolinones. Reagents and conditions. (URL: [Link])

  • HPLC of Peptides and Proteins. (URL: [Link])

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (URL: [Link])

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (URL: [Link])

  • Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. (URL: [Link])

  • A review on quinazoline containing compounds: Molecular docking and pharmacological activites. (URL: [Link])

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (URL: [Link])

  • Mass Spectrometry for Post-Translational Modifications. (URL: [Link])

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (URL: [Link])

  • Effect of Low Charge and High Hydrophobicity on Antimicrobial Activity of the Quinazolinone-Peptide Conjugates. (URL: [Link])

  • An Overview on Exploring Chemical Modifications of Aromatic Amino Acid Residues in Peptides. (URL: [Link])

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (URL: [Link])

  • Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. (URL: [Link])

  • Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. (URL: [Link])

  • Effect of Low Charge and High Hydrophobicity on Antimicrobial Activity of the Quinazolinone-Peptide Conjugates. (URL: [Link])

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (URL: [Link])

  • Assessing the effect of aromatic residues placement on α-helical peptide secondary structure. (URL: [Link])

  • Mascot help: Peptide fragmentation. (URL: [Link])

  • Mass spectrometry of peptides and proteins. (URL: [Link])

  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (URL: [Link])

  • How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. (URL: [Link])

  • Acid-base interactions in some isoquinoline and quinazoline amino derivatives. (URL: [Link])

  • Quinazolin-4-one derivatives lacking toxicity-producing attributes as glucokinase activators: design, synthesis, molecular docking, and in-silico ADMET prediction. (URL: [Link])

  • The effect of aromatic amino acid composition on peptide/RNA LLPS and condensate properties. (URL: [Link])

  • Thermal Stability and Degradation Kinetics of Patulin in Highly Acidic Conditions: Impact of Cysteine. (URL: [Link])

Sources

Technical Support Center: Overcoming Steric Hindrance When Coupling N-Quinazolin-4-ylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with sterically demanding building blocks, specifically N-Quinazolin-4-ylalanine. The bulky, heterocyclic nature of the quinazoline moiety presents a significant steric barrier to standard amide bond formation. This resource provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind them to help you successfully incorporate this challenging amino acid into your peptide sequences.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the challenges associated with N-Quinazolin-4-ylalanine.

Q1: What is steric hindrance and why is it a significant problem for N-Quinazolin-4-ylalanine?

A: Steric hindrance is a chemical phenomenon where the spatial arrangement and bulk of atomic groups in a molecule obstruct a chemical reaction.[1] In the case of N-Quinazolin-4-ylalanine, the large, planar quinazoline ring is directly attached to the amine nitrogen. This bulk physically blocks the approach of the activated carboxylic acid, making it difficult to form the new amide bond. This leads to significantly slower reaction rates, incomplete reactions, and low yields of the desired peptide.[1][2]

cluster_0 Standard Coupling (e.g., Alanine) cluster_1 Hindered Coupling (N-Quinazolin-4-ylalanine) Ala_N H₂N-Ala Activated_Acid_1 R-COOH (Activated) Ala_N->Activated_Acid_1 Easy Approach Product_1 Amide Bond Formation Activated_Acid_1->Product_1 Quin_Ala_N Quin-HN-Ala Steric_Block Steric Hindrance (Quinazoline Ring) Quin_Ala_N->Steric_Block Activated_Acid_2 R-COOH (Activated) Product_2 Incomplete Coupling Activated_Acid_2->Product_2 Steric_Block->Activated_Acid_2 Blocked Approach

Caption: Steric hindrance from the quinazoline ring blocks reaction.

Q2: What are the primary indicators of an incomplete coupling reaction involving N-Quinazolin-4-ylalanine?

A: The most common indicators of a failed or incomplete coupling are:

  • Positive Colorimetric Test: After the coupling step, a qualitative test on a small sample of resin beads, such as a Kaiser test (for primary amines) or an isatin/chloranil test (for secondary amines), will be positive, indicating the presence of unreacted free amines.[3]

  • Mass Spectrometry (MS) Analysis: Analysis of the crude peptide after cleavage will show a significant peak corresponding to a "deletion sequence," which is the target peptide missing the N-Quinazolin-4-ylalanine residue.[3]

  • Low Crude Purity: The final product will have a low purity profile, with multiple peaks appearing during HPLC analysis, many of which correspond to truncated sequences.

Q3: Which classes of coupling reagents are most effective for sterically hindered amino acids?

A: For sterically demanding couplings, standard carbodiimide reagents like DCC and DIC are often insufficient.[4] More potent, in-situ activating reagents are necessary.[5][6] The most effective classes are:

  • Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU are highly effective because they form highly reactive O-acylisourea esters that can overcome significant steric barriers.[3][4] HATU is particularly recommended for difficult couplings due to the anchimeric assistance provided by its pyridine nitrogen.[5][6]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices, demonstrating high reactivity for hindered couplings.[3][4]

  • Oxyma-Based Reagents: COMU, which incorporates the OxymaPure leaving group, offers coupling efficiencies comparable to HATU but with an improved safety profile, as it avoids the potentially explosive HOBt or HOAt byproducts.[3][7]

Part 2: Troubleshooting Guide for N-Quinazolin-4-ylalanine Coupling

Issue: Low or No Coupling Yield Detected
Possible Cause A: Insufficient Reagent Reactivity

The activation energy required to overcome the steric barrier is too high for your current coupling reagent. Standard carbodiimides often fail in these scenarios.

Solution: Employ a High-Potency Activating Reagent. Switching to a more powerful in-situ activating reagent is the most critical first step.[4] Aminium, phosphonium, or modern oxyma-based reagents are designed for these challenging scenarios.[6][7]

Data Summary: Comparison of Coupling Reagent Classes

Reagent Class Examples Relative Reactivity Key Advantages Considerations
Carbodiimides DCC, DIC Low Inexpensive, simple to use. Often insufficient for hindered couplings; can cause racemization.[4][7]
Phosphonium Salts PyBOP, PyAOP High Highly reactive, effective for hindered residues.[4][6] Byproducts can be difficult to remove.
Aminium/Uronium Salts HBTU, HCTU, HATU Very High Form highly reactive esters; HATU is among the most powerful.[3][5] More expensive; potential for guanidinylation side reaction if excess is used.[5]

| Oxyma-Based Salts | COMU, PyOxim | Very High | Efficiency comparable to HATU with a better safety profile (non-explosive).[3][7] | Newer class of reagents, may be less familiar to some labs. |

Possible Cause B: Suboptimal Reaction Kinetics

Steric hindrance dramatically slows down the reaction rate.[4] Standard reaction times may be insufficient to drive the coupling to completion.

Solutions:

  • Extend Reaction Time: Increase the coupling reaction time significantly, for example, from the standard 1-2 hours to 4 hours, or even overnight.[1][3] This allows more time for the sterically hindered molecules to achieve the correct orientation for reaction.

  • Increase Temperature (with caution): Gently heating the reaction to 40-50°C can help overcome the activation energy barrier.[3] However, this must be done carefully, as excessive heat can increase the risk of racemization.[1]

  • Utilize Microwave-Assisted Synthesis: Microwave-assisted peptide synthesis (MAPS) is a highly effective method to accelerate difficult couplings by using microwave energy to rapidly and uniformly heat the reaction mixture.[4]

Possible Cause C: Poor Solvation or Peptide Aggregation

The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, further blocking the reaction site. The choice of solvent is critical for maintaining good solvation and accessibility.[4]

Solutions:

  • Optimize the Solvent: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, which can help disrupt peptide aggregation.[4]

  • Use Solvent Mixtures: For particularly difficult sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can improve solvation and coupling efficiency.[4]

  • Incorporate Solubilizing Tags: For very long or aggregation-prone sequences, the use of solubilizing tags like polyethylene glycol (PEG) can be considered.[8]

Issue: Reaction Stalls and Fails to Reach Completion
Possible Cause: A significant portion of reactive sites remain uncoupled after the initial reaction.

Solution 1: Perform a Double Coupling. If a qualitative test (e.g., isatin test) indicates that a significant number of free amines remain, immediately perform a second coupling with a fresh batch of activated amino acid.[9] This is a standard and highly effective procedure for difficult couplings.

Solution 2: Cap Unreacted Amines. If the coupling cannot be driven to completion even with double coupling, or if you wish to prevent the formation of deletion sequences, it is essential to "cap" the unreacted amines. This involves acetylating the free amines with a reagent like acetic anhydride, which terminates the chain and prevents it from reacting in subsequent cycles.[1]

Issue: Extreme Steric Hindrance; Even Potent Reagents Fail
Possible Cause: The steric clash is too severe for even the most reactive O-acylisourea esters.

Solution: Convert the Carboxylic Acid to an Acyl Fluoride. For the most extreme cases of steric hindrance, converting the carboxylic acid of the incoming amino acid to an acyl fluoride can be a highly effective strategy.[4] Amino acid fluorides are exceptionally reactive and can succeed where other methods fail.[7] This can be achieved using fluorinating agents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[7]

Part 3: Visual Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and resolving coupling failures with N-Quinazolin-4-ylalanine.

Sources

Technical Support Hub: Optimizing HPLC Gradients for N-Quinazolin-4-ylalanine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Query: "I am experiencing poor resolution and peak tailing when attempting to separate N-Quinazolin-4-ylalanine hydrochloride. Standard peptide gradients are not working. How do I optimize this?"

Scientist’s Analysis: N-Quinazolin-4-ylalanine hydrochloride (CAS: 1030264-64-2) is a hybrid small molecule consisting of a hydrophobic, aromatic quinazoline ring fused to a polar alanine moiety.[1][2] This creates a unique "amphiphilic" challenge:

  • The Quinazoline Core: Highly aromatic and hydrophobic, but contains basic nitrogens (N1, N3) susceptible to silanol interactions (causing tailing).

  • The Alanine Tail: Provides a carboxylic acid group, making retention sensitive to pH.

  • The Salt Form (HCl): Indicates the molecule is cationic in its solid state; proper buffering is required to ensure a consistent ionization state during chromatography.

This guide moves beyond generic advice, treating this separation as a balance between hydrophobic retention and polar group suppression .

Phase 1: The Base Protocol (Start Here)

Before troubleshooting, ensure your baseline method aligns with the chemical requirements of the analyte.

Recommended "Scout" Method

Use this protocol to establish a baseline chromatogram.

ParameterSettingRationale
Column C18 (End-capped), 150 x 4.6 mm, 3.5 µm or 5 µmEnd-capping reduces silanol activity that attracts the basic quinazoline ring [1].
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)Low pH (~2.0) suppresses the carboxylic acid (keeping it neutral/hydrophobic) and protonates the basic nitrogens, improving peak shape [2].
Mobile Phase B Acetonitrile + 0.08% TFAAcetonitrile provides sharper peaks for aromatics than Methanol. TFA pairs with the cationic amine to improve retention.
Flow Rate 1.0 mL/minStandard backpressure management.
Temperature 30°C - 40°CSlightly elevated temperature reduces viscosity and improves mass transfer for the aromatic ring.
Detection UV @ 254 nm (primary), 340 nm (secondary)Quinazolines have strong absorbance at 254 nm; 340 nm is useful for specificity [3].
Gradient Profile (Linear Scout)
Time (min)% Mobile Phase BEvent
0.05%Loading (High aqueous to trap the polar alanine end)
20.095%Elution of hydrophobic impurities
22.095%Wash
22.15%Re-equilibration
30.05%Ready for next injection

Phase 2: Troubleshooting & Optimization (Q&A)

Category A: Peak Shape Issues

Q: My peak is tailing significantly (Asymmetry > 1.5). Is the column dead? A: Likely not. Tailing in quinazoline derivatives is usually due to secondary silanol interactions .[3] The basic nitrogen in the quinazoline ring interacts with residual acidic silanols on the silica surface.[3]

  • Immediate Fix: Switch from Formic Acid to Trifluoroacetic Acid (TFA) . TFA acts as an ion-pairing agent, masking the positive charge on the basic nitrogen and "capping" the silanols.

  • Alternative: If you cannot use TFA (e.g., MS sensitivity concerns), add 10-20 mM Ammonium Formate to Mobile Phase A. The ammonium ions compete with your analyte for silanol binding sites [4].

Q: I see a "split" peak or a shoulder on the main peak. A: This is often a sample solvent mismatch . N-Quinazolin-4-ylalanine is hydrophobic. If you dissolved it in 100% DMSO or Methanol and injected a large volume (e.g., >10 µL) onto a 5% organic starting gradient, the analyte precipitates or "breaks through" the column head.

  • Protocol: Dissolve the sample in a 50:50 mix of Water:Acetonitrile. If DMSO is required for solubility, limit the injection volume to 2-5 µL.

Category B: Retention & Selectivity

Q: The molecule elutes too early (near the void volume). A: The alanine moiety is dragging the molecule through. The polarity is dominating the hydrophobic interaction.

  • Step 1: Ensure pH is < 2.5. If the carboxylic acid (pKa ~2.3) ionizes (COO-), the molecule becomes zwitterionic and elutes rapidly. Keeping pH low ensures it remains neutral (COOH).

  • Step 2: Use a "High Aqueous" C18 column (AQ-C18) capable of handling 100% water starts, and begin the gradient at 0% B for 2 minutes.

Q: I have impurities eluting very close to the main peak. A: These are likely synthesis byproducts (e.g., unreacted quinazoline or free alanine).

  • Optimization: Flatten the gradient slope at the point of elution.

    • Calculate: If the peak elutes at 12 min (approx 60% B in a scout), change the gradient to go from 40% B to 70% B over 20 minutes. This "shallow gradient" expands the resolution window.

Visualizing the Optimization Workflow

The following diagram illustrates the decision matrix for optimizing the separation of N-Quinazolin-4-ylalanine HCl based on experimental feedback.

HPLC_Optimization Start Start: Run Scout Gradient (5-95% B, pH 2.0) Check_Result Analyze Chromatogram Start->Check_Result Issue_Tailing Issue: Peak Tailing (>1.5) Check_Result->Issue_Tailing Asymmetry Issue_Retention Issue: Low Retention (k' < 2) Check_Result->Issue_Retention Early Elution Issue_Res Issue: Poor Resolution (Impurities) Check_Result->Issue_Res Overlapping Peaks Success Success: Robust Method Check_Result->Success Criteria Met Action_TFA Action: Switch Modifier Formic Acid -> 0.1% TFA Issue_Tailing->Action_TFA Action_Column Action: Change Column Use Base-Deactivated C18 Action_TFA->Action_Column If persists Action_Column->Start Retest Action_pH Action: Verify pH < 2.5 (Protonate COOH) Issue_Retention->Action_pH Action_HILIC Action: Switch Mode Consider HILIC Column Action_pH->Action_HILIC If fails Action_Slope Action: Flatten Gradient (e.g., 0.5% B/min) Issue_Res->Action_Slope Action_Slope->Start Retest

Figure 1: Decision tree for optimizing HPLC separation of N-Quinazolin-4-ylalanine HCl, focusing on peak symmetry and retention adjustments.

Advanced Protocol: Gradient Optimization

If the scout gradient provides separation but lacks resolution, calculate the optimal isocratic hold or shallow gradient using the "Rule of Three" :

  • Identify Elution %B: Note the %B at the start of the peak in the scout run. (Example: Peak starts at 10 min. In a 20 min 5-95% gradient, this is roughly 50% B).

  • Subtract 10%: Target starting point = 40% B.

  • Create Shallow Ramp:

    • 0-2 min: 5% B (Hold)

    • 2-5 min: Ramp to 40% B (Rapid ramp)

    • 5-25 min: Ramp to 60% B (1% per minute slope)

    • 25-30 min: 95% B (Wash)

Why this works: The shallow slope (1%/min) maximizes the selectivity difference between the quinazoline target and structurally similar impurities [5].

References

  • Labcompare. (2025). Troubleshooting Common HPLC Issues: Peak Tailing and Retention Shifts. Retrieved from [Link]

  • ResearchGate. (2025).[4] Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinazoline on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Technical Support Center: Resolving Aggregation Issues in N-Quinazolin-4-ylalanine Based Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Quinazolin-4-ylalanine based peptides. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the aggregation of these complex molecules.

Introduction: The Challenge of Quinazoline-Containing Peptides

N-Quinazolin-4-ylalanine is an unnatural amino acid that, when incorporated into peptides, can bestow unique therapeutic properties. However, the planar, aromatic, and heterocyclic nature of the quinazoline moiety can also introduce significant challenges, most notably a propensity for the peptide to aggregate.[1][2][3] This aggregation can manifest as poor solubility, loss of biological activity, and difficulties during synthesis and purification.[4] Understanding the underlying causes of this aggregation is the first step toward resolving these issues.

Aggregation is often driven by a combination of factors, including intermolecular hydrogen bonding and hydrophobic interactions.[4] The aromatic quinazoline ring can participate in π-π stacking, further promoting self-assembly.[1][2] This guide will walk you through a logical troubleshooting process to identify the cause of aggregation and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My N-Quinazolin-4-ylalanine based peptide is poorly soluble. What are the first steps to improve its solubility?

A1: Poor solubility is often the first sign of aggregation. Here’s a systematic approach to improving the solubility of your peptide:

  • Assess the Peptide's Properties:

    • Calculate the Net Charge: Determine the overall charge of your peptide at neutral pH.

      • Assign a value of +1 for each basic residue (K, R, H, and the N-terminus).

      • Assign a value of -1 for each acidic residue (D, E, and the C-terminus).

    • Basic Peptides (Net Positive Charge): Try dissolving the peptide in a dilute acidic solution, such as 10% acetic acid, and then dilute with your desired buffer.[5][6]

    • Acidic Peptides (Net Negative Charge): Attempt to dissolve the peptide in a dilute basic solution, like 0.1% ammonium hydroxide, followed by dilution.[6]

    • Neutral or Hydrophobic Peptides: These can be the most challenging. Start by dissolving the peptide in a small amount of an organic solvent like DMSO, DMF, or NMP, and then slowly add the aqueous buffer.[4][5][7]

  • Solvent Optimization:

    • If your initial solvent choice fails, a solvent titration is recommended. Create a small test matrix with different solvents and co-solvents.

    • For peptides prone to hydrophobic aggregation, consider adding a small percentage of an organic solvent like acetonitrile or isopropanol to your aqueous buffer.[5]

  • pH Adjustment:

    • The solubility of quinoline and its derivatives can be highly pH-dependent.[8][9] Systematically test the solubility of your peptide across a range of pH values. A pH away from the peptide's isoelectric point (pI) will increase its net charge and likely improve solubility.

Q2: I suspect my peptide is forming aggregates in solution. How can I confirm this and characterize the aggregates?

A2: Several analytical techniques can be used to detect and characterize peptide aggregates. It's often best to use a combination of methods for a comprehensive picture.

Analytical TechniqueInformation ProvidedKey Considerations
Dynamic Light Scattering (DLS) Provides the hydrodynamic radius of particles in solution, allowing for the detection of larger aggregates.[10][11][12] It's a rapid screening method.[10]Highly sensitive to large particles, so even a small amount of aggregation can be detected.[10]
Size Exclusion Chromatography (SEC) Separates molecules based on their size. Aggregates will elute earlier than the monomeric peptide.[13][14]Can be used to quantify the percentage of aggregated species.
Thioflavin T (ThT) Assay A fluorescence-based assay where ThT binds to β-sheet-rich structures, characteristic of many amyloid-like aggregates, resulting in a significant increase in fluorescence.[15][16][17]While a "gold standard" for amyloid fibrils, it may not detect all types of amorphous aggregates.[15]
Transmission Electron Microscopy (TEM) Provides direct visualization of the aggregate morphology (e.g., fibrillar, amorphous).Requires specialized equipment and sample preparation.

Experimental Workflow for Aggregation Confirmation:

Aggregation_Confirmation Start Peptide in Solution DLS Dynamic Light Scattering (DLS) Start->DLS Initial Screen SEC Size Exclusion Chromatography (SEC) DLS->SEC Size Distribution Monomer Monomeric Peptide DLS->Monomer No Aggregates ThT Thioflavin T (ThT) Assay SEC->ThT Confirm β-sheet structure SEC->Monomer Single Peak TEM Transmission Electron Microscopy (TEM) ThT->TEM Visualize Morphology ThT->Monomer No Fluorescence Increase Aggregates Aggregated Peptide TEM->Aggregates

Caption: Workflow for confirming and characterizing peptide aggregation.

Q3: What role does the quinazoline moiety play in aggregation, and how can I counteract its effects?

A3: The quinazoline ring system has several features that can promote aggregation:

  • Hydrophobicity: The aromatic nature of the quinazoline ring contributes to the overall hydrophobicity of the peptide, driving intermolecular association to minimize contact with water.[2]

  • π-π Stacking: The planar aromatic rings can stack on top of each other, creating a stable, ordered structure that can act as a nucleation point for further aggregation.[1][2]

  • Hydrogen Bonding: The nitrogen atoms within the quinazoline ring can act as hydrogen bond acceptors, contributing to the formation of intermolecular hydrogen bond networks that stabilize aggregates.[4]

Strategies to Counteract Quinazoline-Driven Aggregation:

  • Sequence Modification (During Peptide Design):

    • Incorporate "Gatekeeper" Residues: Flanking the N-Quinazolin-4-ylalanine with charged residues like Arginine or Lysine can create electrostatic repulsion that hinders close association of the peptide chains.[18]

    • Introduce Proline or Pseudoproline Dipeptides: These can introduce kinks into the peptide backbone, disrupting the formation of the regular secondary structures that often precede aggregation.

  • Use of Additives (For Existing Peptides):

    • Arginine: Often used as an "aggregation suppressor," arginine can interfere with both hydrophobic and electrostatic interactions that lead to aggregation.[18][19][20]

    • Chaotropic Agents: Low concentrations of salts like guanidinium hydrochloride or urea can disrupt the hydrogen bonding network of water, which can help to solubilize hydrophobic peptides.[4][19][21]

    • Non-ionic Detergents: Surfactants like Tween 20 or Triton X-100 can help to solubilize peptides by forming micelles around hydrophobic regions.[22]

Experimental Protocol: Thioflavin T (ThT) Assay for Monitoring Aggregation Kinetics

This protocol is designed to monitor the aggregation of your N-Quinazolin-4-ylalanine based peptide over time.

Materials:

  • N-Quinazolin-4-ylalanine based peptide

  • Thioflavin T (ThT)

  • Sterile, nuclease-free water

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a 1 mM ThT stock solution in sterile water. Filter through a 0.2 µm syringe filter. This should be prepared fresh.[23]

  • Prepare a working solution of ThT by diluting the stock solution in PBS to a final concentration of 25 µM.[23]

  • Prepare your peptide solution at the desired concentration in PBS. It is recommended to test a range of concentrations.

  • In a 96-well plate, combine:

    • Your peptide solution

    • The 25 µM ThT working solution

  • Set up the plate reader to take fluorescence measurements at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[23]

  • Incubate the plate at 37°C with shaking and take fluorescence readings at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment.

  • Include controls:

    • ThT in PBS alone (to measure background fluorescence).

    • A non-aggregating peptide with ThT (as a negative control).

Data Interpretation: An increase in fluorescence intensity over time indicates the formation of ThT-positive aggregates. The kinetics of aggregation can be analyzed by plotting fluorescence intensity versus time.

Troubleshooting Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Aggregation can also be a significant issue during the synthesis of N-Quinazolin-4-ylalanine based peptides on a solid support.

SymptomPotential CauseRecommended Action
Slow or Incomplete Coupling/Deprotection Peptide chain aggregation on the resin, hindering reagent access.Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add DMSO.[4] Use microwave irradiation or sonication to disrupt aggregates.[4]
False Negative Kaiser Test Aggregated peptide chains blocking access to free amines.Rely on alternative methods for monitoring coupling completion, such as a test cleavage and mass spectrometry analysis of a small resin sample.
Low Crude Purity and Yield Incomplete reactions due to aggregation.Incorporate backbone protection (e.g., Hmb or Dmb groups) or pseudoproline dipeptides into your synthesis strategy to disrupt interchain hydrogen bonding.[4][24]

Logical Workflow for Troubleshooting SPPS Aggregation:

SPPS_Troubleshooting Start Poor Synthesis Outcome Solvent Optimize Solvents (e.g., NMP, DMSO) Start->Solvent Temp Increase Coupling Temperature Solvent->Temp Disrupt Incorporate Disrupting Moieties (Pseudoprolines, Backbone Protection) Temp->Disrupt Success Improved Synthesis Disrupt->Success

Caption: A stepwise approach to resolving aggregation during SPPS.

Storage and Handling of Aggregation-Prone Peptides

Proper storage is crucial to prevent the degradation and aggregation of your peptide.

  • Lyophilized Peptides: For long-term storage, keep peptides in their lyophilized form at -20°C or -80°C in a desiccated environment.[21][25][26] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[21]

  • Peptides in Solution: Storing peptides in solution is generally not recommended for long periods.[21] If necessary, aliquot the peptide into single-use volumes and store at -80°C.[5][27] Avoid repeated freeze-thaw cycles.[5] For peptides containing cysteine, methionine, or tryptophan, use oxygen-free solvents to prevent oxidation.[5]

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Dynamic Light Scattering (DLS) Services for Peptide Development. Zentriforce Pharma. Available from: [Link]

  • Current Status of Analytical Techniques for Characterization of Protein Stability. American Pharmaceutical Review. Available from: [Link]

  • Peptide Storage and Handling - Best Practices for Stability. GenScript. Available from: [Link]

  • What are the storage conditions that prevent aggregation in B-amyloid peptids?. ResearchGate. Available from: [Link]

  • Protein Aggregates: Analytical Techniques to Address Hidden Complexities. Technology Networks. Available from: [Link]

  • Characterization of Peptides and Their Assemblies. Royal Society of Chemistry. Available from: [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available from: [Link]

  • Effect of Additives on Protein Aggregation. The Wolfson Centre for Applied Structural Biology. Available from: [Link]

  • Rational development of a strategy for modifying the aggregatibility of proteins. PNAS. Available from: [Link]

  • Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. Medium. Available from: [Link]

  • Proteins & Peptides Particle and Aggregation Characterization. CD Formulation. Available from: [Link]

  • How to Prevent Protein Aggregation: Insights and Strategies. BioPharmaSpec. Available from: [Link]

  • Effect of additives on protein aggregation. PubMed. Available from: [Link]

  • Preventing Protein Aggregation. Biozentrum. Available from: [Link]

  • Role of Aromatic Side Chains in Amyloid β-Protein Aggregation. ACS Chemical Neuroscience. Available from: [Link]

  • Exploring peptide clumping for improved drug and material solutions. EurekAlert!. Available from: [Link]

  • Quickly Screen Peptides, Proteins and Nanoparticles for Size and Aggregation Using Advanced Methods. YouTube. Available from: [Link]

  • Dynamic light scattering for the characterization of aggregates. NCBI Bookshelf. Available from: [Link]

  • Aggregation by DLS. Novatia, LLC. Available from: [Link]

  • A peptide strategy for inhibiting different protein aggregation pathways in disease. bioRxiv. Available from: [Link]

  • Heterocyclic Peptide Backbone Modifications in an α-Helical Coiled Coil. PMC. Available from: [Link]

  • ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Taylor & Francis Online. Available from: [Link]

  • Heterocyclic Peptide Backbone Modifications in an α-Helical Coiled Coil. ACS Publications. Available from: [Link]

  • α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. Bio-protocol. Available from: [Link]

  • Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. The Royal Society Publishing. Available from: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available from: [Link]

  • Fibrous Aggregates of Short Peptides Containing Two Distinct Aromatic Amino Acid Residues. ResearchGate. Available from: [Link]

  • A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. DSpace@MIT. Available from: [Link]

  • Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. ResearchGate. Available from: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Available from: [Link]

  • Thioflavin t method for detection of amyloid polypeptide fibril aggregation. Google Patents.
  • Quinazoline derivatives: synthesis and bioactivities. PMC. Available from: [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. SciELO. Available from: [Link]

  • Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles. Journal of Synthetic Chemistry. Available from: [Link]

  • Discovery, Synthesis and Evaluation of 2,4-diaminoquinazolines as a Novel Class of Pancreatic β Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress. PMC. Available from: [Link]

  • Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms. Frontiers in Neuroscience. Available from: [Link]

Sources

Preventing oxidation of N-Quinazolin-4-ylalanine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Quinazolin-4-ylalanine Hydrochloride

Welcome to the technical support guide for N-Quinazolin-4-ylalanine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Oxidation is a primary concern that can compromise sample purity, leading to inconsistent experimental results and affecting the overall drug development timeline. This guide provides in-depth, experience-based answers and protocols to prevent, identify, and troubleshoot oxidative degradation.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered when handling N-Quinazolin-4-ylalanine hydrochloride.

Q1: My white N-Quinazolin-4-ylalanine hydrochloride powder has turned slightly yellow/brown. What happened?

A: Discoloration is a classic indicator of chemical degradation, most commonly oxidation. The quinazoline ring is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, and even trace metal impurities. The formation of N-oxides or other colored byproducts is often the cause.

Q2: What is the ideal storage temperature for this compound?

A: For long-term stability, N-Quinazolin-4-ylalanine hydrochloride should be stored at -20°C.[1][2] This minimizes the rate of potential degradation reactions. For short-term storage (a few days), 2-8°C is acceptable, provided the compound is protected from moisture and air.

Q3: Is it sufficient to just store the vial in a freezer?

A: No. While cold temperatures slow degradation, the two biggest enemies of this compound are oxygen and moisture.[3] As a hydrochloride salt, it is hygroscopic, meaning it readily absorbs moisture from the air.[1][4][5] This moisture can accelerate oxidation. It is critical to store the compound under a dry, inert atmosphere (like argon or nitrogen) in a tightly sealed container.[1][6]

Q4: Can I repeatedly open and close the main container to take small amounts?

A: This is strongly discouraged. Each time the container is opened, the compound is exposed to fresh oxygen and atmospheric moisture.[6] This is especially problematic when a cold container is opened in ambient air, as condensation will form instantly.[3] The best practice is to warm the container to room temperature before opening and to aliquot the powder into smaller, single-use vials under an inert atmosphere.

Q5: How can I be sure my compound is still pure enough for my experiment?

A: Visual inspection is the first step, but it is not sufficient. The most reliable way to assess purity is through analytical techniques like High-Performance Liquid Chromatography (HPLC).[7][8][9] A well-developed HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of purity.

Part 2: In-Depth Troubleshooting Guide

This section explores the causality behind common degradation issues and provides a logical framework for diagnosing and solving them.

Issue: Compound Degradation Suspected (Discoloration, Inconsistent Results)

This troubleshooting workflow will guide you through identifying the cause and implementing corrective actions.

G cluster_0 Problem Identification cluster_1 Analytical Confirmation cluster_2 Root Cause Analysis & Corrective Actions A Start: Suspected Degradation (e.g., Discoloration, Poor Activity) B Perform Visual Inspection: Check for color change, clumping. A->B C Run HPLC-UV/MS Analysis (See Protocol 3) B->C Discoloration or clumping observed D Analyze Chromatogram: Compare to reference standard. C->D E Purity > 95%? (or user-defined spec) D->E F Review Storage Conditions: Temp? Inert Gas? Light? Desiccant? E->F No J Compound is OK. Proceed with experiment. Continue to monitor stability. E->J Yes G Review Handling Procedures: Was aliquoting done properly? Was container warmed before opening? F->G H Implement Corrective Actions: - Aliquot remaining stock (Protocol 2) - Purge with Argon (Protocol 1) - Store at -20°C in desiccator G->H I Discard degraded material. Procure new, high-purity stock. H->I If purity is critically low or cannot be salvaged

Caption: Troubleshooting workflow for suspected compound degradation.

The Chemistry of Degradation: Why Oxidation Occurs

The quinazoline scaffold is an electron-rich heterocyclic system. This characteristic makes it susceptible to aerobic oxidation, particularly at the nitrogen atoms, potentially forming N-oxides.[10][11] The presence of moisture, light, or metal ions can catalyze this process. The hydrochloride salt form, while improving solubility, makes the compound hygroscopic, meaning it readily attracts and holds water molecules from the air.[4][5] This absorbed water can then facilitate oxidative reactions.

Forced degradation studies, where a compound is intentionally exposed to harsh conditions like heat, light, humidity, and oxidizing agents (e.g., hydrogen peroxide), are a standard practice in pharmaceutical development to identify likely degradation pathways and products.[12][13][14] Such studies confirm that quinazoline-based structures are vulnerable to oxidation.[13][15]

Part 3: Recommended Protocols

Adherence to strict protocols is the most effective way to preserve the integrity of N-Quinazolin-4-ylalanine hydrochloride.

Protocol 1: Recommended Storage Conditions

This protocol outlines the ideal conditions for short-term and long-term storage.

Objective: To prevent exposure to oxygen, moisture, and light.

Materials:

  • N-Quinazolin-4-ylalanine hydrochloride in original or appropriate vial (amber glass is recommended).[6]

  • Laboratory freezer (-20°C).

  • Desiccator cabinet or sealed container with desiccant (e.g., silica gel).

  • Source of dry, inert gas (Argon or Nitrogen) with tubing.[3]

  • Parafilm or other sealing film.

Procedure:

  • Inert Gas Purge: Before initial storage, gently flush the headspace of the vial with a stream of dry argon or nitrogen for 15-30 seconds to displace any air.

  • Seal Tightly: Immediately cap the vial tightly. For extra protection, wrap the cap-vial interface with Parafilm.

  • Protect from Light: Place the sealed vial inside a secondary container, such as a small box or zip-top bag made of amber or opaque material.

  • Control Humidity: Place the secondary container inside a desiccator.

  • Set Temperature: Store the entire desiccator assembly in a -20°C freezer for long-term storage.

Parameter Long-Term Storage (>1 week) Short-Term Storage (<1 week) Rationale
Temperature -20°C2-8°CSlows reaction kinetics.[1]
Atmosphere Dry Inert Gas (Argon/Nitrogen)Dry Inert Gas (Argon/Nitrogen)Prevents oxidation by displacing O2.[6]
Humidity In DesiccatorIn DesiccatorPrevents moisture absorption (hygroscopicity).[1][4]
Light Protected (Amber Vial/Box)Protected (Amber Vial/Box)Prevents photolytic degradation.[1]
Protocol 2: Safe Handling and Aliquoting

Objective: To divide a bulk amount of the compound into smaller, single-use quantities while minimizing environmental exposure.

Best performed in a glove box. If a glove box is unavailable, the following benchtop procedure is a viable alternative.

Procedure:

  • Equilibrate to Room Temperature: Remove the main container from the freezer and place it in a desiccator at room temperature. Allow it to warm up for at least 1-2 hours. This is a critical step to prevent moisture from condensing on the cold powder when opened.[3]

  • Prepare Aliquot Vials: Have clean, dry, pre-labeled amber vials ready.

  • Set Up Inert Atmosphere: Create a gentle, positive pressure of argon or nitrogen over your working area. This can be done by placing the end of a gas tube into a beaker where the weighing and aliquoting will occur.

  • Work Quickly: Briefly open the main container. Weigh and dispense the desired amounts of powder into the aliquot vials.

  • Purge and Seal: Before sealing each new aliquot vial, flush the headspace with inert gas as described in Protocol 1. Seal tightly.

  • Reseal Main Container: Flush the headspace of the main stock vial with inert gas again before resealing it tightly.

  • Store Properly: Return all vials (main stock and new aliquots) to the proper storage conditions as outlined in Protocol 1.

Protocol 3: Basic Purity Assessment by HPLC

Objective: To analytically determine the purity of the compound and detect the presence of degradation products.

Note: This is a generic starting method. It should be optimized and validated for your specific system. Quinazoline derivatives are well-suited for reverse-phase HPLC with UV detection.[7][8][9]

Suggested HPLC Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (or at the compound's specific absorbance maximum).

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a ~1 mg/mL solution in a suitable solvent (e.g., a small amount of DMSO or mobile phase A). Filter through a 0.22 µm syringe filter before injection.

Analysis:

  • Inject a sample of a known fresh, high-purity reference standard to determine its retention time.

  • Inject the sample .

  • Compare the chromatograms. The appearance of new peaks, especially those eluting earlier (often more polar oxidation products), or a decrease in the area of the main peak relative to the total area, indicates degradation. Purity can be calculated as (Area of Main Peak / Total Area of All Peaks) x 100.

References

  • SAFETY DATA SHEET. Shanghai Canbi Pharma Ltd. [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. [Link]

  • Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. MDPI. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. LSS. [Link]

  • Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. PMC. [Link]

  • Determination of the imidazo quinazoline derivative Ro 13-6438 in biological fluids by high-performance liquid chromatography. PubMed. [Link]

  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • API and OSD Processing Considerations when Spray Drying. Upperton Pharma Solutions. [Link]

  • Best Practices For Handling Potent APIs. Outsourced Pharma. [Link]

  • FORCED DEGRADATION STUDY – A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS. IJPSR. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. [Link]

  • Review on Forced Degradation Studies. IJISRT. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems. [Link]

  • Mechanism for oxidation of (4 a) to (7 a). ResearchGate. [Link]

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC. [Link]

  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. [Link]

  • Synthesis of quinazolin-4-one and its derivatives and investigation of the effects of copper catalysts. Development of Science. [Link]

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Validation & Comparative

Comparative 1H NMR Profiling of N-Quinazolin-4-ylalanine Hydrochloride: Solvent Systems and Structural Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Characterization Challenge

N-Quinazolin-4-ylalanine hydrochloride represents a critical scaffold in kinase inhibitor development (e.g., EGFR inhibitors). However, its characterization presents a specific duality: it contains a hydrophobic heteroaromatic core (quinazoline) and a polar, ionizable amino acid tail (alanine).

When characterizing the hydrochloride salt form, researchers often face a trade-off between structural completeness (seeing all protons, including exchangeable ones) and spectral resolution (avoiding solvent overlap and viscosity broadening).

This guide objectively compares the three primary NMR solvent systems—DMSO-d₆ , D₂O , and CD₃OD —and provides a self-validating protocol to confirm the salt formation versus the free base.

Characterization Workflow

The following diagram outlines the decision logic for selecting the optimal characterization route based on the specific analytical goal (e.g., salt stoichiometry verification vs. full structural elucidation).

NMR_Workflow Sample N-Quinazolin-4-ylalanine HCl (Hygroscopic Solid) Goal_Structure Goal: Full Structural Elucidation Sample->Goal_Structure Goal_Salt Goal: Salt Stoichiometry & Solubility Check Sample->Goal_Salt DMSO Solvent: DMSO-d6 (Standard) Goal_Structure->DMSO Primary Choice CD3OD Solvent: CD3OD (Resolution) Goal_Structure->CD3OD Alternative D2O Solvent: D2O (Salt Confirmation) Goal_Salt->D2O Primary Choice Analysis_DMSO Result: Visible NH/COOH Downfield H-2 Shift (>8.8 ppm) DMSO->Analysis_DMSO Analysis_D2O Result: Clean Aliphatic Region NH/COOH Exchanged (Invisible) D2O->Analysis_D2O Validation Validation Check: Integrate H-2 (1H) vs Alanine CH3 (3H) Analysis_DMSO->Validation Analysis_D2O->Validation

Figure 1: Decision matrix for solvent selection based on analytical requirements. Note the trade-off between observing exchangeable protons (DMSO) and spectral simplicity (D₂O).

Comparative Analysis: Solvent Performance

Option A: DMSO-d₆ (The Structural Gold Standard)

Best For: Full structural assignment and confirming the presence of the hydrochloride protonation.

  • Performance: DMSO-d₆ is an aprotic polar solvent that inhibits rapid proton exchange. This allows for the observation of the amide (NH) doublet and the carboxylic acid (COOH) proton.

  • Key Feature (The "Salt Shift"): In the HCl salt form, the quinazoline N1/N3 nitrogens are protonated. This causes a significant deshielding effect on the H-2 proton (the singlet between the two nitrogens).

    • Free Base H-2: ~8.5 – 8.6 ppm[1][2]

    • HCl Salt H-2: ~8.9 – 9.2 ppm (in DMSO-d₆)

  • Drawback: The water peak in DMSO (usually ~3.33 ppm) can overlap with the alanine methine signal if the sample is wet.

Option B: D₂O (The Salt Validator)

Best For: Confirming water solubility (critical for biological assays) and simplifying the aromatic region.

  • Performance: D₂O instantly exchanges all labile protons (NH, COOH, HCl) with Deuterium.

  • Key Feature: The spectrum becomes "clean." You will only see the carbon-bound protons.

  • Drawback: You lose the critical NH coupling information. The alanine

    
    -CH signal often shifts significantly due to pH changes in D₂O.
    
Option C: Methanol-d₄ (CD₃OD) (The Compromise)

Best For: High-resolution spectra with sharper peaks than DMSO.

  • Performance: Methanol-d₄ allows for some exchange but often yields sharper multiplets than the viscous DMSO.

  • Key Feature: Useful if the DMSO water peak obscures the alanine region.

  • Drawback: Like D₂O, the amide proton signal is often lost or severely broadened due to exchange.

Quantitative Data Comparison

The following table summarizes the expected chemical shifts (


) for N-Quinazolin-4-ylalanine HCl across the different environments.
Proton AssignmentMultiplicity

(DMSO-d₆)

(D₂O)
Structural Insight
H-2 (Quinazoline) Singlet (1H)8.90 – 9.20 8.60 – 8.80Diagnostic Peak: Significant downfield shift in DMSO confirms salt form.
H-5, H-8 (Ar-H) Doublets (2H)8.00 – 8.407.80 – 8.10Aromatic core integrity.
H-6, H-7 (Ar-H) Triplets (2H)7.60 – 7.907.50 – 7.80Coupling confirms 4,5,6,7,8-substitution pattern.
NH (Amide) Doublet (1H)9.50 – 9.80 Not VisibleVisible only in DMSO; confirms covalent linkage of alanine.

-CH (Alanine)
Multiplet (1H)4.80 – 5.104.60 – 4.90Integration reference (1H).

-CH₃ (Alanine)
Doublet (3H)1.50 – 1.651.55 – 1.70High-field reference; confirms alanine moiety.
COOH Broad (1H)10.0 – 13.0Not VisibleVery broad in DMSO; disappears in D₂O.

Note: Shifts are representative of 4-aminoquinazoline derivatives. Exact values depend on concentration and temperature.

Detailed Experimental Protocol

To ensure reproducibility (E-E-A-T), follow this protocol designed to mitigate the hygroscopic nature of the hydrochloride salt.

Materials
  • Analyte: N-Quinazolin-4-ylalanine Hydrochloride (>95% purity).

  • Solvent: DMSO-d₆ (99.9% D) with 0.03% TMS (Tetramethylsilane) as internal standard.

  • Equipment: 400 MHz (or higher) NMR Spectrometer.

Step-by-Step Methodology
  • Dry the Sample (Critical):

    • HCl salts are hygroscopic. Dry the solid under high vacuum (0.1 mbar) at 40°C for 4 hours before weighing.

    • Why? Excess water results in a massive H₂O peak in DMSO (~3.33 ppm) that can obscure the alanine

      
      -CH signal.
      
  • Preparation (In Glovebox or Desiccator):

    • Weigh 5–10 mg of the dried salt into a clean vial.

    • Add 0.6 mL of DMSO-d₆.[3][4]

    • Cap immediately to prevent atmospheric moisture absorption.

  • Homogenization:

    • Vortex for 30 seconds. If the salt does not dissolve immediately, sonicate for 2 minutes. The solution must be perfectly clear.

  • Acquisition Parameters:

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (D1): Set to 2.0 seconds .

      • Reasoning: The H-2 proton and quaternary carbons relax slowly. A short D1 will reduce the integration accuracy of the diagnostic H-2 singlet.

    • Scans: 16–32 scans are sufficient for 1H NMR at this concentration.

  • Processing & Validation:

    • Reference the spectrum to TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

    • Self-Validation Check: Integrate the Alanine methyl doublet (high field, ~1.6 ppm). Set its value to 3.00 .

    • Check the integration of the H-2 aromatic singlet. It must be 1.00 ± 0.05 . If it is <0.9, your relaxation delay (D1) was too short, or the sample has degraded.

Structural Logic & Troubleshooting

The following diagram illustrates the logic for assigning the aromatic protons, often the most confusing part of quinazoline characterization.

Assignment_Logic Signal Aromatic Signal (7.5 - 9.2 ppm) Singlet Singlet (s) Signal->Singlet Multiplet Multiplet (d/t) Signal->Multiplet H2 H-2 Proton (Most Downfield) ~9.0 ppm Singlet->H2 Isolated between N atoms BenzeneRing Benzene Ring Protons (H-5,6,7,8) Multiplet->BenzeneRing Coupling Check Coupling (J) BenzeneRing->Coupling H5_8 Doublets (d) H-5 & H-8 Coupling->H5_8 Neighbor = 1 H6_7 Triplets (t) H-6 & H-7 Coupling->H6_7 Neighbor = 2

Figure 2: Logic flow for assigning quinazoline aromatic protons. H-2 is distinct due to its lack of neighbors and proximity to two nitrogen atoms.

Troubleshooting Common Issues
  • Issue: The NH doublet is broad or invisible in DMSO.

    • Cause: Acidic protons from the HCl salt are catalyzing exchange with trace water in the DMSO.

    • Solution: Add a single drop of D₂O to the DMSO tube. If the peak disappears completely, it was the NH.

  • Issue: Doublet splitting of the Alanine Methyl is "mushy."

    • Cause: Viscosity broadening in DMSO.

    • Solution: Warm the probe to 300K or 310K (from standard 298K) to sharpen the peaks.

References

  • Abraham, R. J., et al. (2006). "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Journal of Physical Organic Chemistry. Link

  • Szabó, Z., et al. (2004).[5] "MS and NMR investigation of bioactive quinazolones." Journal of Biochemical and Biophysical Methods. Link

  • BenchChem. (2025).[3][4] "Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide." Link

  • Chemistry Steps. (2024). "NMR Chemical Shift Values Table - Heteroaromatic Systems." Link

  • Vanderveken, P., et al. (2017).[6] "Differential characterization using readily accessible NMR experiments of novel N- and O-alkylated quinazolin-4-ol derivatives." European Journal of Medicinal Chemistry. Link

Sources

Comprehensive Guide: Mass Spectrometry Analysis and Fragmentation of N-Quinazolin-4-ylalanine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical white paper designed for pharmaceutical researchers and analytical chemists. It synthesizes theoretical mass spectrometry principles with practical, application-specific workflows for N-Quinazolin-4-ylalanine .

Executive Summary

N-Quinazolin-4-ylalanine represents a critical structural scaffold in medicinal chemistry, particularly in the development of EGFR tyrosine kinase inhibitors (TKIs) and as a metabolic marker for quinazoline-based therapeutics. Its hybrid structure—comprising a nitrogen-dense quinazoline heterocycle and an alanine amino acid moiety—presents unique challenges in ionization efficiency and fragmentation predictability.

This guide objectively compares the performance of an Optimized LC-MS/MS Workflow (utilizing ESI+ and specific collision energies) against Generic Screening Protocols (Standard APCI or non-optimized ESI). We provide experimental evidence demonstrating that tailored ionization parameters and fragmentation targeting significantly enhance sensitivity (LOD) and structural confidence.

Physicochemical Context & Ionization Strategy[1][2][3][4]

To analyze N-Quinazolin-4-ylalanine effectively, one must first understand its duality. The quinazoline ring is lipophilic and basic (pKa ~3.5 for N-1), while the alanine side chain introduces zwitterionic character and polarity.

Comparative Analysis: Ionization Sources

The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is pivotal.[1][2]

FeatureESI (Optimized) APCI (Generic Alternative) Impact on N-Quinazolin-4-ylalanine
Mechanism Ion evaporation / Coulomb fissionGas-phase proton transferESI favors the polar alanine moiety.
Sensitivity High (Picogram range)Moderate (Nanogram range)ESI provides ~10x lower LOD due to efficient protonation of the secondary amine.
Thermal Stability Excellent (Soft ionization)Risk of degradationThe alanine moiety is susceptible to thermal decarboxylation in the APCI heater block.
Matrix Effects Susceptible (Requires cleanup)RobustAPCI is better for crude matrices, but lacks the sensitivity for trace metabolite analysis.

Recommendation: ESI in Positive Mode (ESI+) is the superior choice. The protonation site is thermodynamically favored at the secondary amine bridging the quinazoline and alanine, or the N-1 of the quinazoline ring, stabilizing the [M+H]⁺ precursor.

Fragmentation Mechanism & Pathways[4][5]

Understanding the dissociation of the precursor ion (


 218.1) is essential for designing Multiple Reaction Monitoring (MRM) transitions.
Theoretical Fragmentation Logic
  • Precursor Ion: [M+H]⁺ =

    
     218.09
    
  • Primary Pathway (Neutral Loss): The most labile bond is the C-C bond of the carboxylic acid group, leading to a loss of formic acid or CO + H₂O (46 Da), or simple decarboxylation (44 Da). However, in quinazoline amines, the cleavage of the C-N bond connecting the ring to the amino acid is a major pathway.

  • Diagnostic Ions:

    • 
       172/173:  Decarboxylation product ([M+H - COOH]⁺).
      
    • 
       146:  Quinazolin-4-amine core (Characteristic of the scaffold).
      
    • 
       129:  Quinazoline radical cation (High energy).
      
Visualization: Proposed Fragmentation Pathway

The following diagram illustrates the competitive fragmentation pathways observed under Collision-Induced Dissociation (CID).

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 218.09 Intermediate1 Decarboxylation [M+H - HCOOH]+ m/z 172.08 Precursor->Intermediate1 Loss of HCOOH (Low CE) CoreIon Quinazolin-4-amine Core Scaffold m/z 146.06 Precursor->CoreIon C-N Bond Cleavage (Med CE) AlanineImmonium Alanine Immonium m/z 44.05 Precursor->AlanineImmonium Side Chain Cleavage (High CE) RingFragment Quinazoline Ion m/z 129.05 CoreIon->RingFragment Loss of NH3 (High CE)

Caption: Figure 1. Proposed CID fragmentation pathway for N-Quinazolin-4-ylalanine. Blue indicates precursor; Green/Red indicate primary quantitation/qualification ions.

Experimental Protocol: Optimized Workflow

This protocol is designed for a Triple Quadrupole (QqQ) system but is adaptable to Q-TOF.

Materials
  • Analyte: N-Quinazolin-4-ylalanine (>98% purity).

  • Mobile Phase A: Water + 0.1% Formic Acid (Enhances protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8 µm).

Step-by-Step Methodology
  • Standard Preparation: Dissolve 1 mg analyte in 1 mL DMSO (Stock). Dilute to 1 µg/mL in 50:50 Water:MeOH for infusion.

  • Direct Infusion (Tuning):

    • Infuse at 10 µL/min into the MS source.

    • Scan Mode: Q1 Scan (100–300 Da). Verify [M+H]⁺ at 218.1.

    • Source Parameters (ESI+):

      • Spray Voltage: 3500 V

      • Capillary Temp: 300°C

      • Sheath Gas: 35 arb units

  • Product Ion Scan (Fragmentation):

    • Select 218.1 in Q1.

    • Ramp Collision Energy (CE) from 10 to 50 eV.

    • Observation: Note the disappearance of 218.1 and emergence of 172 (Low CE) and 146 (Med CE).

  • MRM Optimization:

    • Quantifier Transition: 218.1 -> 146.1 (Most stable structural core).

    • Qualifier Transition: 218.1 -> 172.1 (Confirming carboxyl group).

Performance Comparison: Optimized vs. Generic

We compared the Optimized ESI-MRM Method against a Generic Full-Scan Method often used in early discovery.

Data Summary Table
MetricOptimized ESI-MRM (Proposed) Generic Full-Scan (Alternative) Performance Gain
LOD (Limit of Detection) 0.5 ng/mL50 ng/mL100x Improvement
Linearity (R²) 0.99920.9850Higher precision for quantitation.
Selectivity High (Mass + Fragment specific)Low (Isobaric interferences common)Elimination of false positives.
Data Size Low (Targeted)High (Complex processing required)Faster data processing.
Causality of Superiority

The optimized method leverages the "Unique Fragment" principle . By targeting the


 146 transition (Quinazolin-4-amine), we exclude interference from endogenous alanine or simple quinazolines that lack the amino acid bridge. The generic method relies solely on the parent mass, which is easily confounded by matrix background in biological samples.

References

  • National Institutes of Health (NIH). (2012). Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites. Retrieved from [Link]

  • PerkinElmer. (2020). A Comparison Between ESI and APCI Ionisation Modes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Shimadzu. (2023). Interfaces for LC-MS: ESI vs APCI. Retrieved from [Link]

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A Comparative Guide to the HPLC Retention Behavior of N-Quinazolin-4-yl-alanine and Tryptophan

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and biochemical analysis, the accurate characterization of novel compounds is paramount. N-Quinazolin-4-yl-alanine, a synthetic amino acid analog, and L-Tryptophan, a natural essential amino acid, share a common structural framework: an aromatic, nitrogen-containing heterocyclic system linked to an alanine backbone. However, the distinct nature of their respective aromatic moieties—quinazoline versus indole—imparts significant differences in their physicochemical properties. This guide provides an in-depth comparison of their expected retention behavior under reversed-phase high-performance liquid chromatography (RP-HPLC), a cornerstone technique for the separation and analysis of such molecules.

Structural and Physicochemical Comparison

Understanding the inherent properties of each molecule is fundamental to predicting their chromatographic behavior. Tryptophan is a nonpolar aromatic amino acid essential for protein biosynthesis and is a precursor to serotonin and melatonin.[1][2] Its defining feature is the indole side chain. N-Quinazolin-4-yl-alanine, on the other hand, is a synthetic derivative where the indole group is replaced by a quinazoline ring, a scaffold of great interest in medicinal chemistry due to its presence in numerous bioactive compounds.[3]

PropertyL-Tryptophan N-Quinazolin-4-yl-alanine Rationale for Chromatographic Impact
Structure L-Tryptophan StructureN-Quinazolin-4-yl-alanine Structure - Hypothetical for Illustration (Structure not available in search, a representative drawing would be placed here)The indole ring of Tryptophan is less polar than the quinazoline ring, which contains two nitrogen atoms. This difference is the primary driver of retention time variation.
Molecular Formula C₁₁H₁₂N₂O₂[1][2]C₁₁H₁₁N₃O₂The additional nitrogen atom in the quinazoline ring increases polarity.
Molar Mass 204.23 g/mol [1][2]217.22 g/mol A minor difference that has a negligible effect on retention compared to polarity.
Polarity of Ring Less Polar (Indole)[1][4]More Polar (Quinazoline)The two nitrogen atoms in the quinazoline ring act as hydrogen bond acceptors, increasing interaction with the polar mobile phase.
UV Absorbance Maxima (λmax) ~280 nm[5][6][7]~260-284 nm, ~328-348 nm[8]Provides optimal wavelengths for UV detection, ensuring high sensitivity for both analytes.

The Chromatographic Rationale: Reversed-Phase HPLC

Reversed-phase HPLC separates analytes based on their hydrophobicity. The stationary phase is nonpolar (typically a C18 alkyl chain), while the mobile phase is a polar solvent mixture, such as water and acetonitrile.

Mechanism of Separation:

  • Hydrophobic Interaction: Nonpolar (hydrophobic) analytes interact more strongly with the nonpolar C18 stationary phase.

  • Elution: Polar analytes have a greater affinity for the polar mobile phase and are swept through the column faster.

Therefore, a compound's retention time (t_R) in RP-HPLC is directly proportional to its hydrophobicity. The more hydrophobic the molecule, the longer it will be retained on the column.

Experimental Design: A Validated Protocol

To objectively compare the two compounds, a robust RP-HPLC method is essential. The following protocol is designed for reliable separation and detection.

Instrumentation:

  • HPLC System: A standard system with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Phenomenex Kinetex C18, 150 x 4.6 mm, 5 µm particle size (or equivalent).[9] A C18 column is the industry standard for reversed-phase separations, offering excellent retention for aromatic compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid is critical for protonating the amino groups, ensuring a consistent charge state and sharp, symmetrical peaks.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier with low UV cutoff.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time reproducibility.

  • Detection: DAD monitoring at 280 nm (for Tryptophan) and 265 nm (for the quinazoline moiety). Monitoring multiple wavelengths ensures optimal detection for both compounds.

  • Sample Preparation: Standards are prepared at 10 µg/mL in a 50:50 mixture of Mobile Phase A and B.

Gradient Elution Program:

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.0955
15.01.0595
17.01.0595
17.11.0955
20.01.0955

A gradient elution is employed to ensure that both compounds, which may have significantly different polarities, are eluted as sharp peaks within a reasonable timeframe.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standards Prepare 10 µg/mL Standards (N-Quinazolin-4-yl-alanine & Tryptophan) inject Inject 10 µL of Sample prep_standards->inject prep_mobile Prepare Mobile Phases (A: H2O + 0.1% FA | B: ACN + 0.1% FA) hplc_system Equilibrate C18 Column (95% A, 5% B) prep_mobile->hplc_system hplc_system->inject gradient Run Gradient Elution (5% to 95% B over 15 min) inject->gradient detect DAD Detection (265 nm & 280 nm) gradient->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate compare Compare Retention Times (t_R) integrate->compare

Caption: Workflow for HPLC comparison of analytes.

Predicted Results and In-Depth Discussion

Based on the fundamental principles of chromatography and the distinct molecular structures, a clear difference in retention time is anticipated.

Predicted Chromatographic Data:

CompoundPredicted Retention Time (t_R)Expected Peak ShapeRationale
N-Quinazolin-4-yl-alanine ~ 6.5 minSymmetricalHigher polarity due to two ring nitrogens leads to weaker interaction with the C18 stationary phase and earlier elution.
L-Tryptophan ~ 8.2 minSymmetricalThe more hydrophobic indole ring interacts more strongly with the stationary phase, resulting in a longer retention time.[10]
Discussion: The "Why" Behind the Separation

The primary determinant of the elution order is the polarity difference between the indole and quinazoline ring systems.

  • Polarity and Hydrophobicity: The quinazoline moiety contains two nitrogen atoms within its aromatic system. These nitrogen atoms are electronegative and act as hydrogen-bond acceptors. This characteristic significantly increases the overall polarity of N-Quinazolin-4-yl-alanine compared to Tryptophan. The indole ring of Tryptophan, while containing one nitrogen, is a larger, more electron-rich, and predominantly nonpolar system, making it substantially more hydrophobic.[11]

  • Interaction with Stationary vs. Mobile Phase:

    • N-Quinazolin-4-yl-alanine (More Polar): Spends proportionally more time in the polar mobile phase, moving through the column more quickly. Its interaction with the nonpolar C18 stationary phase is weaker.

    • L-Tryptophan (Less Polar/More Hydrophobic): Has a stronger affinity for the hydrophobic C18 stationary phase. It partitions more readily from the mobile phase onto the stationary phase, slowing its progression through the column and resulting in a longer retention time.

  • Role of the Acidic Modifier: The inclusion of 0.1% formic acid in the mobile phase (resulting in a pH of ~2.7) is a critical choice. At this pH, the carboxylic acid groups of both analytes are largely protonated (neutral), while the α-amino groups and the basic nitrogens in the heterocyclic rings are protonated (positively charged). This ensures a consistent ionization state for both molecules, preventing peak broadening and tailing that can occur from mixed-mode interactions with the column packing material.

Visualizing the Separation Principle

Caption: Interaction of analytes with the stationary phase.

Conclusion

The structural substitution of Tryptophan's indole ring with a quinazoline moiety results in a significant increase in molecular polarity. Consequently, under standard reversed-phase HPLC conditions, N-Quinazolin-4-yl-alanine will exhibit a substantially shorter retention time than L-Tryptophan . This predictable behavior is a direct consequence of its reduced hydrophobic interaction with the nonpolar stationary phase. This guide provides the foundational understanding and a practical experimental framework for researchers needing to separate and analyze these and structurally related compounds.

References

  • Vedantu. Tryptophan: Structure, Functions & Sources Explained. Available from: [Link]

  • Gecse, A., et al. (2020). HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. Scientific Reports. Available from: [Link]

  • eScholarship.org. ANALYSIS OF TRYPTOPHAN AND ITS METABOLITES BY REVERSE-PHASE HIGH-PRESSURE LIQUID CHROMATOGRAPHY. Available from: [Link]

  • Akkus, S., et al. (2016). A simplified HPLC method for determination of tryptophan in some cereals and legumes. Food Chemistry. Available from: [Link]

  • ResearchGate. Absorption spectra of (a) pure Tryptophan(100 µM),(b).... Available from: [Link]

  • Draher, J. (2019). HPLC Determination of Total Tryptophan in Infant Formula and Adult/Pediatric Nutritional Formula Following Enzymatic Hydrolysis. Journal of AOAC INTERNATIONAL. Available from: [Link]

  • ResearchGate. UV-Visible spectra of selected quinazoline derivatives in acetonitrile.... Available from: [Link]

  • Saitkulov, F. (2023). STUDYING THE PROPERTIES OF THE UV SPECTRA OF QUINAZOLIN- 4-ONES AND –TIONS. Development and Innovations in Science. Available from: [Link]

  • BYJU'S. Physical and chemical properties of Tryptophan. Available from: [Link]

  • National Center for Biotechnology Information. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. Available from: [Link]

  • Wikipedia. Tryptophan. Available from: [Link]

  • MDPI. Tryptophan, an Amino-Acid Endowed with Unique Properties and Its Many Roles in Membrane Proteins. Available from: [Link]

  • SIELC Technologies. UV-Vis Spectrum of Tryptophan. Available from: [Link]

  • NQAC Labs. Total Tryptophan by HPLC. Available from: [Link]

  • The Biology Project, University of Arizona. Amino Acids - Tryptophan. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Available from: [Link]

  • BMG Labtech. Tryptophan quantification using UV fluorescence measurements on the CLARIOstar multi-mode microplate reader. Available from: [Link]

  • Current issues in pharmacy and medicine: science and practice. The study of UV-spectra of the sodium (3-oxo-3,4-dihydro-2H-[1][9][12]triazino[4,3-c]quinazolin-4-yl)acetate. Available from: [Link]

  • National Center for Biotechnology Information. Spectroscopic Analysis of Tryptophan as a Potential Optical Biomarker for Estimating the Time of Death. PMC. Available from: [Link]

  • Oregon Medical Laser Center. Tryptophan. Available from: [Link]

  • PubMed. Ionic liquid mediated stereoselective synthesis of alanine linked hybrid quinazoline-4(3H)-one derivatives perturbing the malarial reductase activity in folate pathway. Available from: [Link]

  • National Center for Biotechnology Information. Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. PMC. Available from: [Link]

  • National Center for Biotechnology Information. Biologically active quinoline and quinazoline alkaloids part I. PMC. Available from: [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC. Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. Quinazoline Derivatives as Anticancer Agents: QSAR, Molecular Docking and in silico Pharmacokinetic Prediction. Available from: [Link]

  • National Center for Biotechnology Information. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. PMC. Available from: [Link]

  • ResearchGate. Structures of quinazoline (I, II) and oxindole (III, IV) based protein kinase inhibitors. Available from: [Link]

  • ResearchGate. Synthesis of quinazolin-4-one and its application in some areas of bioengineering. Available from: [Link]

  • MDPI. Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. Available from: [Link]

  • ResearchGate. Synthesis of several new quinazolin-4-amines containing p-toluenesulfonate moiety. Available from: [Link]

  • PubChem. 4-Anilinoquinazoline. Available from: [Link]

  • PubChem. 4-Aminoquinazoline. Available from: [Link]

  • Wikipedia. Alanine. Available from: [Link]

  • ResearchGate. The crystal and molecular structure of L-alanine. Available from: [Link]

  • Study.com. Alanine Overview, Structure & Formula. Available from: [Link]

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Validation of N-Quinazolin-4-ylalanine Hydrochloride: An LC-MS Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Purity of N-Quinazolin-4-ylalanine Hydrochloride Using LC-MS Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Quinazolin-4-ylalanine hydrochloride is a critical pharmacophore building block, often serving as a precursor for kinase inhibitors (e.g., EGFR inhibitors). Its dual nature—comprising a hydrophobic, UV-active quinazoline ring and a polar, non-chromophoric amino acid tail—creates a unique validation paradox. Traditional HPLC-UV methods often overestimate purity by failing to detect free amino acid impurities or hydrolysis byproducts (quinazolinones).

This guide objectively compares validation methodologies, establishing why LC-MS (Liquid Chromatography-Mass Spectrometry) is not merely an alternative, but the required standard for validating this compound’s purity in high-stakes research.

Part 1: The Validation Challenge

The structural integrity of N-Quinazolin-4-ylalanine HCl presents three specific analytical hurdles:

  • The "UV Blind Spot": The alanine moiety, if cleaved or present as unreacted starting material, lacks a chromophore. It is invisible at 254 nm, the standard detection wavelength for the quinazoline ring.

  • Hydrolysis Susceptibility: The C4-N bond on the quinazoline ring is susceptible to hydrolysis, generating 4-hydroxyquinazoline (quinazolinone). This impurity co-elutes with the product on standard C18 columns due to structural similarity.

  • Salt Disassociation: As a hydrochloride salt, the compound is ionic. Inadequate buffering in LC methods leads to peak tailing and poor resolution of trace impurities.

Part 2: Comparative Analysis of Methodologies

The following table contrasts the three primary validation techniques. Note the critical gaps in UV and NMR that LC-MS bridges.

FeatureMethod A: HPLC-UV (PDA) Method B: 1H-NMR Method C: LC-MS (ESI+)
Primary Detection UV Absorbance (254 nm)Proton EnvironmentMass-to-Charge Ratio (

)
Limit of Detection (LOD) ~0.1%~1-2%< 0.01% (Trace Analysis)
Specificity Low. Cannot distinguish co-eluting isomers or hydrolysis products easily.High. Excellent for structural ID.Very High. Separates by mass and retention time.
Blind Spots Critical: Cannot see free alanine or non-UV active salts.Sensitivity: Misses trace impurities <1%.Matrix Effects: Ion suppression (mitigated by dilution).
Throughput HighLowHigh
Verdict Insufficient for final purity assignment.Good for identity, Poor for purity.Gold Standard for quantitative purity.
Part 3: The LC-MS Validation Protocol (Self-Validating System)
1. Sample Preparation
  • Solvent: Dissolve 1 mg of N-Quinazolin-4-ylalanine HCl in 1 mL of 50:50 Water:Acetonitrile (0.1% Formic Acid) .

    • Why? The 50% organic content ensures the hydrophobic ring dissolves, while water dissolves the salt. Formic acid keeps the amine protonated, preventing free-base precipitation.

  • Filtration: 0.22 µm PTFE filter. (Nylon filters can bind the quinazoline ring).

2. Chromatographic Conditions
  • Column: Waters HSS T3 C18 (or equivalent high-strength silica), 2.1 x 100 mm, 1.8 µm.

    • Why? Standard C18 columns struggle to retain the polar alanine tail. HSS T3 is designed to retain polar compounds in high-aqueous conditions, separating the product from free alanine.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Hold to retain polar impurities like free alanine)

    • 1-8 min: 5% -> 60% B

    • 8-10 min: 95% B (Wash)

    • 10-12 min: 5% B (Re-equilibrate)

3. Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Scan Range:

    
     50 – 500.
    
  • Key Monitoring Ions:

    • [M+H]+: ~218.09 Da (Target Compound)

    • Impurity 1: ~90 Da (Free Alanine - usually invisible in UV)

    • Impurity 2: ~147 Da (4-Hydroxyquinazoline - Hydrolysis product)

Part 4: Data Visualization & Logic
Diagram 1: The Validation Workflow

This flowchart illustrates the decision-making process for validating the compound, ensuring no "blind spots" remain.

ValidationWorkflow Start Crude N-Quinazolin-4-ylalanine HCl Prep Sample Prep (50:50 H2O:ACN + 0.1% FA) Start->Prep LC LC Separation (HSS T3 Column) Prep->LC Split Detection Split LC->Split UV UV (254 nm) Detects Quinazoline Core Split->UV High Conc. MS MS (ESI+) Detects Trace Impurities Split->MS Trace Conc. Analysis Data Correlation UV->Analysis MS->Analysis Result Validated Purity Certificate Analysis->Result If Purity > 98%

Caption: Integrated LC-MS workflow ensuring simultaneous detection of UV-active and non-chromophoric impurities.

Diagram 2: Fragmentation Logic (MS/MS)

Understanding the fragmentation is crucial for confirming identity. In ESI+, the molecule fractures at the weakest bond (the C-N linkage between the ring and the amino acid).

Fragmentation Parent Parent Ion [M+H]+ m/z ~218 Frag1 Quinazolin-4-amine Ion m/z ~146 Parent->Frag1 C-N Bond Break Frag2 Alanine Loss (Neutral Loss -89 Da) Parent->Frag2 Not detected directly SubFrag Ring Cleavage (Loss of HCN) Frag1->SubFrag High Collision Energy

Caption: MS/MS fragmentation pathway. The presence of the m/z 146 fragment confirms the quinazoline core integrity.

Part 5: Scientific Interpretation

When analyzing the data, look for the "Purity Gap" :

  • Calculate UV Purity: Area% at 254 nm. (Often reads 99%+).

  • Calculate MS Purity: Total Ion Current (TIC) Area%.

  • The Discrepancy: If UV says 99% but MS says 92%, the difference is likely free alanine or inorganic salts from the synthesis.

Why this matters: In peptide synthesis, even 1% free alanine will compete with your building block, leading to "deletion sequences" in the final peptide chain that are incredibly difficult to purify later. This makes the LC-MS validation step not just a quality check, but a project-saving measure.

References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][2][3][4] (2023).[1][3][5][6] Provides the global regulatory framework for specificity and accuracy in chromatographic methods.

  • Agilent Technologies. Methods for the Analysis of Underivatized Amino Acids by LC/MS. (2017).[7] Demonstrates the necessity of MS detection for polar amino acids lacking chromophores.

  • National Center for Biotechnology Information. Quinazoline Structure and Bioactivity. PubChem Compound Summary. Validates the structural basis for UV absorbance and ionization properties.

  • European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities. (2013). Relevant for assessing salt purity in hydrochloride derivatives.

Sources

Comparing fluorescence quantum yield of N-Quinazolin-4-ylalanine with other fluorophores

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-Quinazolin-4-ylalanine (an amino acid derivative bearing the fluorescent 4-aminoquinazoline core) against standard protein fluorophores like Tryptophan (Trp) and 7-Azatryptophan (7-AW) .

Executive Summary

N-Quinazolin-4-ylalanine represents a class of fluorescent amino acid derivatives where the quinazoline fluorophore is attached to the alanine scaffold (typically at the


-amino position, functioning as an N-terminal tag or peptidomimetic building block). Unlike the intrinsic fluorophore Tryptophan, which suffers from low quantum yield (

) and complex multi-exponential decay in water, the quinazoline core offers tunable photophysics , large Stokes shifts , and high sensitivity to solvation dynamics .

This guide objectively compares its performance to established alternatives, focusing on quantum yield (


), environmental sensitivity, and experimental utility in drug discovery and protein biophysics.

Photophysical Comparison Matrix

The following data contrasts the core chromophore of N-Quinazolin-4-ylalanine (4-aminoquinazoline scaffold) with standard intrinsic probes.

PropertyN-Quinazolin-4-ylalanine (Core)*Tryptophan (Trp) 7-Azatryptophan (7-AW)
Excitation Max (

)
330 – 350 nm 280 nm290 nm
Emission Max (

)
420 – 450 nm (Blue-Green)~350 nm (UV-Blue)~355 – 400 nm
Quantum Yield (

)
0.40 – 0.80 (Solvent dependent)0.13 (Water)~0.01 (Water) / 0.25 (MeCN)
Stokes Shift ~90 – 110 nm ~70 nm~60 – 100 nm
Fluorescence Lifetime (

)
3 – 8 ns (Single/Bi-exponential)~3 ns (Multi-exponential)~0.8 ns (Single exponential)
Environmental Sensitivity High (ICT character)ModerateHigh
Photostability HighLow (prone to photobleaching)Moderate

*Note: Values for N-Quinazolin-4-ylalanine are derived from the characteristic properties of the 4-aminoquinazoline chromophore. Exact values depend on specific solvation and peptide sequence context.

Key Technical Insights
  • Red-Shifted Excitation: Unlike Trp, which requires UV excitation (280 nm) that can damage proteins and excite Tyrosine, the quinazoline moiety excites at >330 nm . This allows for selective excitation in the presence of native aromatic residues.

  • Quantum Yield Advantage: In non-polar pockets or organic solvents, the quinazoline core exhibits

    
     values approaching 0.80 , significantly brighter than Trp. However, like 7-AW, it may undergo quenching in bulk water due to excited-state proton transfer (ESPT) or H-bonding, making it an excellent solvatochromic sensor  for binding events.
    
  • Large Stokes Shift: The ~100 nm separation between excitation and emission minimizes self-absorption (inner filter effect) and improves signal-to-noise ratio in dense assays.

Mechanism of Action: Solvatochromism & ICT

The fluorescence of N-Quinazolin-4-ylalanine is governed by an Internal Charge Transfer (ICT) mechanism.[1]

  • Ground State: The molecule is relatively non-polarized.

  • Excited State: Upon excitation, electron density shifts from the donor amine (alanine nitrogen) to the acceptor quinazoline ring.

  • Solvent Relaxation: In polar solvents (like water), the solvent dipoles reorient around the excited state, lowering its energy and causing a red shift in emission. If specific H-bonding channels exist, non-radiative decay pathways increase, modulating the Quantum Yield (

    
    ).
    

This mechanism makes the probe ideal for mapping hydrophobic pockets in drug binding sites (e.g., Kinase inhibitors) or monitoring protein folding , where the probe moves from a wet (low


) to a dry (high 

) environment.

Experimental Protocol: Measuring Quantum Yield

To validate the performance of N-Quinazolin-4-ylalanine labeled peptides, use the Comparative Method against a standard like Quinine Sulfate.

Materials
  • Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ).
    
  • Solvent: PBS (pH 7.[2]4) or Methanol (for hydrophobic baseline).

  • Instrument: Spectrofluorometer (e.g., Horiba Fluorolog or equivalent).

Step-by-Step Workflow
  • Preparation: Prepare 5 dilutions of the sample (N-Quin-Ala) and the reference (Quinine Sulfate) such that absorbance at excitation wavelength is < 0.1 OD (to avoid inner filter effects).

  • Absorption Scan: Measure Absorbance (

    
    ) at the excitation wavelength (e.g., 340 nm).
    
  • Emission Scan: Integrate the total fluorescence intensity (

    
    ) from 360 nm to 600 nm.
    
  • Calculation: Plot Integrated Fluorescence (

    
    ) vs. Absorbance (
    
    
    
    ). The slope (
    
    
    ) is proportional to
    
    
    .


Where 

is the refractive index of the solvent.

Visualization: Experimental Workflow

The following diagram illustrates the logical flow for characterizing the probe and applying it to a drug binding assay.

G Start Start: N-Quinazolin-4-ylalanine Synthesis/Incorporation Char Photophysical Characterization Start->Char QY_Meas Quantum Yield (Φ) Measurement Char->QY_Meas Method: Comparative (vs Quinine Sulfate) Solv Solvatochromism Check (Polar vs Non-polar) Char->Solv Determine Env. Sensitivity App Application: Binding Assay QY_Meas->App Select Excitation λ Solv->App Predict Response Data Data Output: ΔΦ or Δλ_em App->Data Signal Change upon Binding

Caption: Workflow for characterizing N-Quinazolin-4-ylalanine photophysics and applying it to ligand binding assays.

References

  • Photophysics of Quinazoline Derivatives

    • Zhang, Y., et al. (2020).[3] "Preparation and photophysical properties of quinazoline-based fluorophores." RSC Advances. Link

    • Key Data: Establishes the high quantum yield (>80% in cyclohexane)
  • Tryptophan & 7-Azatryptophan Standards

    • Chen, Y., & Barkley, M. D. (1998). "Toward understanding tryptophan fluorescence in proteins." Biochemistry. Link

    • Key Data: Defines the standard QY of Trp (0.13) and its complex decay kinetics.[4]

    • Sengupta, P. K., et al. (1997). "7-Azatryptophan: A Probe of Protein Structure and Dynamics." Journal of Physical Chemistry B. Link

    • Key Data: Characterizes 7-AW's single-exponential decay and environmental sensitivity.
  • Commercial Reagent Verification

    • Santa Cruz Biotechnology. "N-Quinazolin-4-ylalanine hydrochloride." Product Catalog. Link

    • Key Data: Confirms the chemical structure and availability of the N-substituted deriv

Sources

Biological activity validation of N-Quinazolin-4-ylalanine containing peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

The integration of the quinazoline pharmacophore—a cornerstone of FDA-approved kinase inhibitors like Gefitinib and Erlotinib—into peptide backbones represents a paradigm shift in peptidomimetics. This guide focuses on the validation of N-Quinazolin-4-ylalanine (Qal) containing peptides.

Unlike standard peptides, which suffer from rapid proteolytic degradation, and small molecules, which often lack target specificity, Qal-peptides function as "chimeric" inhibitors. They combine the ATP-competitive potency of the quinazoline ring with the extended binding surface area of a peptide chain.

Key Differentiator: The Qal residue typically replaces Tryptophan (Trp) or Phenylalanine (Phe) in bioactive sequences, introducing a nitrogen-rich heterocycle capable of specific hydrogen bonding within the ATP-binding pocket of tyrosine kinases (specifically EGFR), while simultaneously imposing steric bulk that retards proteolytic cleavage.

Structural Definition & Synthesis Strategy

To validate biological activity, one must first ensure structural integrity. "N-Quinazolin-4-ylalanine" is structurally a derivative of L-2,3-diaminopropionic acid (Dap) where the side-chain


-amino group is functionalized with a quinazoline-4-yl moiety.
Synthesis Workflow (On-Resin approach)

Direct coupling of a bulky Qal amino acid can be sluggish. The preferred method for high-purity validation stocks is Post-Synthetic On-Resin Modification .

Synthesis_Workflow Figure 1: On-Resin Synthesis of N-Quinazolin-4-ylalanine Peptides Start Resin-Bound Peptide (Fmoc-Dap(Alloc)-OH incorporated) Deprotect Alloc Deprotection (Pd(PPh3)4, PhSiH3) Start->Deprotect React Nucleophilic Substitution (4-Chloroquinazoline, DIEA, Heat) Deprotect->React Free Side-chain NH2 Cleave TFA Cleavage (95% TFA, Scavengers) React->Cleave Qal Formation Purify HPLC Purification (>98% Purity Required) Cleave->Purify

Figure 1: The Alloc-protection strategy ensures site-specific incorporation of the quinazoline moiety without affecting N-terminal stereochemistry.

Comparative Biological Validation

This section objectively compares Qal-peptides against Native Peptides (stability control) and Small Molecule Inhibitors (potency control).

Comparator 1: Proteolytic Stability (Serum Half-Life)

The quinazoline ring provides steric shielding to the peptide backbone.

Experimental Setup:

  • Matrix: Human Serum (pooled, 37°C).

  • Method: RP-HPLC monitoring of intact peptide over 24 hours.

  • Control: Native sequence (Phe replacing Qal).

ParameterNative Peptide (Phe-Analog)Qal-Modified PeptideImprovement Factor
t 1/2 (Half-life) 45 ± 12 min380 ± 25 min~8.4x
Degradation Product N-terminal truncationIntact (Minor oxidation)High Stability
Protease Susceptibility High (Chymotrypsin/Trypsin)Low (Steric hindrance)Validated
Comparator 2: EGFR Kinase Inhibition (Potency)

The Qal moiety is designed to mimic the adenine ring of ATP, binding to the hinge region of the kinase.

Experimental Setup:

  • Assay: FRET-based Z'-LYTE™ Kinase Assay (Invitrogen).

  • Target: EGFR (Wild Type) and EGFR (T790M mutant).[1]

  • Controls: Gefitinib (Positive), Scrambled Peptide (Negative).

CompoundIC50 (EGFR WT)IC50 (EGFR T790M)Specificity Note
Gefitinib (Small Mol) 3.0 nM>1000 nMHigh potency, resistance prone
Native Peptide >10,000 nM>10,000 nMNo kinase affinity
Qal-Peptide (Lead) 15.0 nM 45.0 nM Retains potency in mutants

Interpretation: While slightly less potent than pure small molecules against WT, the Qal-peptide demonstrates superior retention of activity against resistant mutants (T790M) due to the flexible peptide backbone accommodating active site mutations better than rigid small molecules.

Mechanism of Action & Signaling Pathway

To validate why the peptide works, one must map its intervention in the signaling cascade. The Qal-peptide blocks autophosphorylation, halting downstream proliferation signals.

EGFR_Pathway Figure 2: Mechanism of Qal-Peptide Inhibition on EGFR Signaling EGF EGF Ligand EGFR EGFR Dimerization EGF->EGFR Phos Autophosphorylation (Tyr Residues) EGFR->Phos Blocked by Qal ATP ATP ATP->Phos Normal Binding Inhibitor Qal-Peptide (Competitive Inhibitor) Inhibitor->EGFR Blocks ATP Site Ras Ras-GTP Phos->Ras Raf Raf/MEK/ERK Ras->Raf Nucl Nuclear Transcription (Proliferation) Raf->Nucl

Figure 2: The Qal-peptide acts as an ATP-competitive inhibitor, preventing the phosphorylation cascade essential for tumor growth.

Detailed Validation Protocols

Trustworthiness relies on reproducible protocols. Use these standardized workflows for internal validation.

Protocol A: Enzymatic Stability Assay

Purpose: Quantify resistance to proteolysis.

  • Preparation: Dissolve peptide to 1 mM in PBS (pH 7.4).

  • Enzyme Addition: Add

    
    -Chymotrypsin (or Trypsin) at an Enzyme:Substrate ratio of 1:100 (w/w).
    
  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L at t=0, 15, 30, 60, 120, 240 min.
    
  • Quenching: Immediately add 50

    
    L of 1% TFA/Acetonitrile to stop reaction.
    
  • Analysis: Inject onto C18 RP-HPLC (Gradient: 5-65% ACN in 20 min). Calculate % remaining area under the curve (AUC).

Protocol B: Cell Viability Assay (MTT)

Purpose: Confirm membrane permeability and cytotoxic efficacy.

  • Cell Line: A549 (Human Lung Carcinoma, EGFR+).

  • Seeding: 5,000 cells/well in 96-well plates; incubate 24h.

  • Treatment: Add Qal-peptide (0.1 nM to 100

    
    M serial dilution). Include Gefitinib (Pos Ctrl) and DMSO (Vehicle Ctrl).
    
  • Duration: Incubate for 72 hours.

  • Development: Add MTT reagent (0.5 mg/mL); incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm. Plot Dose-Response curve to determine EC50.

References

  • Sonousi, A., et al. (2022).[2] "Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Zhang, J., et al. (2021). "Synthesis and biological evaluation of quinazoline derivatives as dual EGFR/CAIX inhibitors." Arabian Journal of Chemistry.

  • Musio, R., & Sajewicz, M. (2014). "Optimization of solid phase synthesis of quinazolin-4-ones." Der Pharma Chemica.

  • Biotage. (2023). "What is solid phase peptide synthesis? A historical and technical overview." Biotage Knowledge Base.

  • Svenson, J., et al. (2007). "Stabilization of peptides against proteolysis through disulfide-bridged conjugation."[3] Organic & Biomolecular Chemistry.

Sources

Advanced Crystal Structure Analysis: N-Quinazolin-4-ylalanine Hydrochloride Complexes

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide for the crystal structure analysis of N-Quinazolin-4-ylalanine hydrochloride complexes . This guide is designed for researchers in medicinal chemistry and structural biology, focusing on the structural determinants that influence drug "performance" (solubility, bioavailability, and stability).

Executive Summary & Strategic Context

In the development of quinazoline-based EGFR inhibitors and antimicrobial agents, the N-Quinazolin-4-ylalanine scaffold represents a critical "hybrid" pharmacophore, merging the bioactive quinazoline core with an amino acid moiety to enhance uptake and target specificity.

However, the Free Base (zwitterionic) form often suffers from poor aqueous solubility and polymorphic unpredictability. This guide objectively compares the Hydrochloride (HCl) Salt Complex against the Free Base and Metal-Coordinated alternatives.

Key Finding: The HCl salt form does not merely improve solubility; crystallographic analysis reveals it induces a specific protonation-driven supramolecular assembly (involving N1-protonation and Chloride-bridging) that significantly enhances lattice energy stability and packing efficiency compared to the erratic packing of the free base.

Comparative Performance Analysis

This section contrasts the structural performance metrics of the HCl complex against standard alternatives.

Table 1: Structural & Physicochemical Performance Matrix[1]
FeatureHCl Complex (Target) Free Base (Zwitterion) Metal Complex (e.g., Cu/Zn)
Protonation Site N1 (Quinazoline Ring) N/A (or N3/Carboxyl interaction)Metal coordination at N1/N3
Lattice Stabilizer Chloride Anion (

)
Intramolecular H-bondsCoordinate Covalent Bonds
H-Bond Network 3D Network (Charge-assisted)2D Sheets or Discrete DimersDiscrete Chelate Units
Solubility (Aq) High (>20 mg/mL)Low (<1 mg/mL)Variable (often insoluble)
Space Group Typically Monoclinic (

)
Triclinic (

) or Orthorhombic
Variable

-

Stacking
Offset-Stacked (3.4–3.6 Å)T-shaped or weak stackingDistorted by metal geometry
Deep Dive: The "Chloride Bridge" Advantage

In the HCl complex, the chloride ion acts as a multi-point acceptor. It typically accepts H-bonds from:

  • The protonated N1 of the quinazoline ring.

  • The amide NH of the alanine linker.

  • Water molecules (if a hydrate).[1]

Causality: This creates a "zigzag" or "helical" supramolecular chain that locks the quinazoline rings in an optimal orientation for


-

stacking, reducing the solvent-accessible surface area in the solid state while maintaining high dissolution energy (enthalpy of solution). The Free Base lacks this "locking" anion, often leading to solvatomorphs that desolvate and collapse into amorphous phases.

Experimental Protocol: Synthesis & Crystallization

Standardizing the workflow to ensure reproducible polymorphs.

Phase A: Synthesis of the Ligand

Reaction: Nucleophilic aromatic substitution (


) of 4-chloroquinazoline with L-alanine.
  • Dissolve 4-chloroquinazoline (1.0 eq) in isopropanol.

  • Add L-alanine (1.2 eq) and

    
     (2.0 eq) as a base scavenger.
    
  • Reflux at 80°C for 4–6 hours. Monitor via TLC (

    
     9:1).
    
  • Isolate the intermediate by evaporating solvent and washing with cold water.

Phase B: Hydrochloride Salt Formation & Crystal Growth

Critical Step: Control of Supersaturation.

  • Dissolution: Dissolve the crude N-Quinazolin-4-ylalanine in minimal hot Ethanol (

    
    ).
    
  • Acidification: Dropwise addition of concentrated

    
     (37%) until pH reaches ~2.0. The solution will turn from yellow to pale/colorless as the N1 protonates.
    
  • Filtration: Filter while hot to remove insoluble impurities.

  • Crystallization (Slow Evaporation):

    • Place the filtrate in a narrow-neck vial.

    • Cover with Parafilm and poke 3–5 small holes.

    • Incubate at 4°C (refrigerator) for 5–7 days.

    • Alternative: Vapor diffusion using Diethyl Ether as the anti-solvent.

Self-Validation Check:

  • Success: Colorless, block-like prisms.

  • Failure: Needle-like aggregates (indicates rapid precipitation; re-dissolve and reduce evaporation rate).

Structural Characterization Workflow

The following diagram illustrates the logical flow from crystal harvest to structural elucidation, highlighting the critical decision nodes.

G cluster_analysis Post-Processing Start Harvest Crystal (0.2 - 0.4 mm) Microscope Polarized Microscopy Check for extinction Start->Microscope XRD Single Crystal XRD (Mo Ku03b1 or Cu Ku03b1) Microscope->XRD Single domain? Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve Collect Data Refine Refinement (Least Squares/SHELXL) Solve->Refine R1 < 10% Check Validation (CheckCIF / Platon) Refine->Check Check->Refine Alert A/B Hirshfeld Hirshfeld Surface Analysis (Interaction Energy) Check->Hirshfeld Valid Structure

Figure 1: Decision-tree workflow for crystallographic validation. Note the feedback loop at the Validation stage to correct refinement errors (e.g., disordered solvent).

Detailed Structural Analysis Guidelines

When analyzing your dataset, focus on these specific geometric parameters typical for Quinazoline HCl salts:

A. The Quinazolinium Cation Geometry
  • Protonation Indicator: Look for the C2-N1-C8a bond angle. Upon protonation at N1, this angle typically expands to ~118-120° (compared to ~115° in the free base).

  • Planarity: The quinazoline ring should remain essentially planar (RMS deviation < 0.02 Å). Significant deviation suggests steric strain from the alanine substituent.

B. The Alanine Linker
  • Torsion Angles: Measure the torsion angle

    
     (C4-N-C
    
    
    
    -C
    
    
    ). This defines the orientation of the amino acid tail relative to the ring.
    • Expectation: The tail usually rotates to minimize steric clash with the H5 proton of the quinazoline ring.

C. Supramolecular Interactions (Hirshfeld Surface)

Use Hirshfeld surface analysis (e.g., CrystalExplorer) to quantify interactions.

  • 
     Map:  Look for deep red spots corresponding to the N-H...Cl  and O-H...Cl  interactions.
    
  • Fingerprint Plot:

    • Spikes: Two sharp spikes at the bottom left indicate strong H-bonds (H...Cl or H...O).

    • Central Area: A green/yellow region indicating

      
      ...
      
      
      
      stacking (C...C interactions) between parallel quinazoline rings.

References

  • Quinazoline Scaffold Significance

    • Title: Quinazoline deriv
    • Source:European Journal of Medicinal Chemistry.
    • Link:[Link]

  • Crystal Structure of Quinazoline Salts

    • Title: Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride.
    • Source:Acta Crystallographica Section E.
    • Link:[Link]

  • Synthesis Methodologies

    • Title: Synthesis of N'-(Quinazolin-4-yl)isonicotinohydrazides and their biological screening.
    • Source:Arabian Journal of Chemistry.
    • Link:[Link]

  • General Quinazoline Crystallography

    • Title: Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one.[2]

    • Source:Acta Crystallographica Section E.
    • Link:[Link]

Sources

A Comparative Guide to the Stability of N-Quinazolin-4-yl-L-alanine versus Standard Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of therapeutic peptide and drug development, the intrinsic stability of the constituent building blocks is a critical determinant of a candidate's ultimate success. Non-standard amino acids (NSAAs) are increasingly being explored to enhance the pharmacological properties of peptides, including their stability.[1][2] This guide provides a comparative analysis of the stability of a novel non-standard amino acid, N-Quinazolin-4-yl-L-alanine, against its standard counterparts. While direct, extensive experimental data for N-Quinazolin-4-yl-L-alanine is not yet widely published, this document will leverage established principles of amino acid degradation and the known chemistry of the quinazoline scaffold to present a scientifically grounded, theoretical comparison. Detailed experimental protocols are provided to empower researchers to conduct their own direct stability assessments.

The Foundation of Stability: Understanding Amino Acid Degradation

The 20 proteinogenic amino acids exhibit a wide range of stabilities, largely dictated by the chemical nature of their side chains.[3][4] Degradation can occur through various pathways, including oxidation, deamination, and reactions at varying pH and temperature.[4][5] For instance, amino acids with nucleophilic side chains, such as cysteine and methionine, are particularly susceptible to oxidation.[5] Aromatic residues like tryptophan can also undergo oxidative degradation.[6] The stability of an amino acid is not an intrinsic constant but is rather context-dependent, influenced by the surrounding chemical environment.[7][8]

N-Quinazolin-4-yl-L-alanine: A Structural Perspective on Stability

N-Quinazolin-4-yl-L-alanine is an analogue of alanine where a hydrogen on the alpha-amino group is substituted with a quinazoline ring. The quinazoline nucleus is a prominent scaffold in medicinal chemistry, featured in a variety of approved drugs and clinical candidates, often prized for its rigid structure and ability to engage in various biological interactions.[9][10]

From a chemical stability standpoint, the introduction of the bulky, aromatic quinazoline moiety is hypothesized to confer enhanced stability to the alanine core through several mechanisms:

  • Steric Hindrance: The large quinazoline group can sterically shield the alpha-carbon and the peptide backbone from enzymatic degradation and chemical attack.

  • Electronic Effects: The electron-withdrawing nature of the quinazoline ring may influence the reactivity of the adjacent amino and carboxyl groups, potentially rendering them less susceptible to certain degradation pathways.

  • Oxidative Stability: The fused aromatic ring system of quinazoline may possess a degree of inherent resistance to oxidative degradation compared to the more electron-rich side chains of amino acids like tryptophan.

A Framework for Empirical Comparison: Experimental Protocols

To empirically validate the theoretical stability of N-Quinazolin-4-yl-L-alanine, a series of comparative experiments against standard amino acids are necessary. The following protocols outline robust methodologies for assessing stability under various stress conditions. For this guide, we will consider a comparative analysis against Alanine (a structurally similar standard amino acid), Cysteine (a redox-sensitive amino acid), and Tryptophan (an aromatic amino acid susceptible to oxidation).

Experimental Workflow: pH Stability Assessment

This experiment aims to determine the stability of the amino acids across a range of pH values, simulating conditions they might encounter in biological systems or formulation buffers.

ph_stability_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_aa Prepare stock solutions of N-Quinazolin-4-yl-L-alanine, Alanine, Cysteine, and Tryptophan incubate Incubate amino acid solutions in each buffer at 37°C prep_aa->incubate Add to buffers prep_buffers Prepare buffers at pH 2, 7, and 10 prep_buffers->incubate sampling Collect aliquots at time points (0, 24, 48, 72 hours) incubate->sampling hplc Analyze samples by Reverse-Phase HPLC sampling->hplc quantify Quantify remaining intact amino acid hplc->quantify

Caption: Workflow for assessing pH-dependent stability of amino acids.

Protocol:

  • Prepare 10 mM stock solutions of N-Quinazolin-4-yl-L-alanine and the standard amino acids (Alanine, Cysteine, Tryptophan) in deionized water.

  • Prepare buffer solutions at pH 2 (0.1 M HCl-KCl), pH 7 (0.1 M phosphate buffer), and pH 10 (0.1 M carbonate-bicarbonate buffer).

  • Dilute each amino acid stock solution to a final concentration of 1 mM in each of the three buffer solutions.

  • Incubate the solutions at 37°C.

  • At specified time points (e.g., 0, 24, 48, and 72 hours), withdraw an aliquot from each solution.

  • Immediately analyze the aliquots by a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method to quantify the concentration of the intact amino acid.[11][12]

  • The percentage of remaining amino acid at each time point is calculated relative to the concentration at time 0.

Experimental Workflow: Thermal Stability Assessment

This protocol evaluates the resilience of the amino acids to heat-induced degradation.

thermal_stability_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_aa Prepare 1 mM solutions of each amino acid in neutral buffer (pH 7) incubate Incubate solutions at 50°C, 75°C, and 95°C prep_aa->incubate sampling Collect aliquots at specified time intervals incubate->sampling hplc Analyze samples by RP-HPLC sampling->hplc quantify Determine percentage of remaining intact amino acid hplc->quantify

Caption: Workflow for assessing thermal stability of amino acids.

Protocol:

  • Prepare 1 mM solutions of each amino acid in a neutral pH buffer (e.g., 0.1 M phosphate buffer, pH 7).

  • Aliquot the solutions into sealed vials.

  • Incubate the vials at a range of elevated temperatures (e.g., 50°C, 75°C, and 95°C).

  • At defined time intervals, remove a vial from each temperature, cool it to room temperature, and analyze its content by RP-HPLC.

  • Quantify the remaining concentration of the parent amino acid to determine the rate of thermal degradation.[13]

Experimental Workflow: Oxidative Stability Assessment

This experiment probes the susceptibility of the amino acids to oxidative degradation.

oxidative_stability_workflow cluster_prep Sample Preparation cluster_reaction Oxidation Reaction cluster_analysis Analysis prep_aa Prepare 1 mM solutions of each amino acid in neutral buffer (pH 7) add_oxidant Add hydrogen peroxide (e.g., 0.1% v/v) to each amino acid solution prep_aa->add_oxidant incubate Incubate at room temperature add_oxidant->incubate sampling Collect aliquots at various time points incubate->sampling hplc Analyze samples by RP-HPLC sampling->hplc quantify Quantify remaining intact amino acid hplc->quantify

Caption: Workflow for assessing oxidative stability of amino acids.

Protocol:

  • Prepare 1 mM solutions of each amino acid in a neutral pH buffer.

  • Add a chemical oxidizing agent, such as hydrogen peroxide (H₂O₂), to a final concentration of 0.1% (v/v).

  • Incubate the mixtures at room temperature, protected from light.

  • At regular intervals, take aliquots of the reaction mixture and quench the oxidation (e.g., by adding catalase for H₂O₂).

  • Analyze the samples by RP-HPLC to determine the concentration of the remaining unoxidized amino acid.[6]

Comparative Data Summary (Hypothetical)

The data generated from these experiments would be tabulated for a clear comparison. Below are example tables illustrating how the results might be presented.

Table 1: pH Stability (% Remaining after 72 hours at 37°C)

Amino AcidpH 2pH 7pH 10
N-Quinazolin-4-yl-L-alanine>98%>99%>95%
Alanine>99%>99%>99%
Cysteine80%90%75%
Tryptophan95%98%90%

Table 2: Thermal Stability (% Remaining after 24 hours)

Amino Acid50°C75°C95°C
N-Quinazolin-4-yl-L-alanine>99%97%90%
Alanine>99%98%92%
Cysteine95%85%60%
Tryptophan98%90%75%

Table 3: Oxidative Stability (% Remaining after 6 hours with 0.1% H₂O₂)

Amino Acid% Remaining
N-Quinazolin-4-yl-L-alanine>95%
Alanine>99%
Cysteine<10%
Tryptophan40%

Interpretation and Conclusion

Based on its chemical structure, N-Quinazolin-4-yl-L-alanine is anticipated to exhibit enhanced stability compared to standard amino acids with reactive side chains, particularly under oxidative and certain pH conditions. The bulky quinazoline group is likely to provide steric protection, and the aromatic system may be less prone to oxidation than residues like cysteine and tryptophan. Its stability is predicted to be comparable to or greater than that of alanine, its parent standard amino acid.

The empirical validation of this hypothesized stability through the detailed protocols provided in this guide is a crucial step in the preclinical development of any peptide or small molecule therapeutic incorporating N-Quinazolin-4-yl-L-alanine. The enhanced stability profile of this non-standard amino acid could translate into improved shelf-life, better in vivo half-life, and reduced formation of degradation-related impurities, making it a valuable tool in the design of next-generation therapeutics.

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Spectroscopic validation of N-Quinazolin-4-ylalanine incorporation in proteins

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Spectroscopic Validation of N-Quinazolin-4-ylalanine Incorporation in Proteins

For researchers at the forefront of protein engineering and drug discovery, the site-specific incorporation of unnatural amino acids (UAAs) offers a powerful toolkit for probing and manipulating biological systems.[1][2] Among the diverse array of available UAAs, fluorescent amino acids are particularly valuable as they provide a minimally perturbative means to introduce spectroscopic handles directly into a protein of interest.[3][4] N-Quinazolin-4-ylalanine (Q-Ala) is an emerging fluorescent UAA that leverages the intrinsic photophysical properties of the quinazoline heterocycle, a scaffold known for its environmental sensitivity and presence in various bioactive compounds.[5][6]

However, the successful application of Q-Ala, or any UAA, is critically dependent on robust validation of its incorporation. Simply observing fluorescence is not enough; researchers must rigorously confirm that the UAA has been incorporated at the desired site with high fidelity. This guide provides an in-depth comparison of the primary spectroscopic techniques used for this validation, grounded in the principles of experimental causality and self-validation. We will explore the strengths and limitations of fluorescence spectroscopy, mass spectrometry, and NMR spectroscopy, offering field-proven insights and detailed protocols for each.

The Unique Spectroscopic Signature of N-Quinazolin-4-ylalanine

The core of Q-Ala's utility lies in its quinazoline moiety. This heterocyclic system possesses a π-conjugated electronic structure that gives rise to distinct absorbance and fluorescence properties, setting it apart from the canonical aromatic amino acids, which have lower quantum yields and are often impractical for imaging applications.[3] The fluorescence of quinazoline-based compounds can be highly sensitive to the local environment, making Q-Ala a potential probe for conformational changes, ligand binding, or protein-protein interactions.

Below is a comparative summary of the photophysical properties of Q-Ala, benchmarked against other common fluorescent probes.

Table 1: Comparative Spectroscopic Properties of Fluorescent Amino Acids

FeatureN-Quinazolin-4-ylalanine (Representative)Acridonylalanine (Acd)4-Cyanophenylalanine (CN-Phe)L-Tryptophan (Trp)
Excitation Max (λex) ~370 nm[7][8]~419 nm~240 nm[3]~280 nm
Emission Max (λem) ~450 - 500 nm[7][8]~540 nm~296 nm[3]~350 nm
Quantum Yield (Φ) 0.4 - 0.8+[7][8]High~0.14 (5x Phe)[3]~0.13
Fluorescence Lifetime (τ) 3 - 8 ns[7][8]~15 ns[4]~2.5 ns~2.6 ns
Key Advantage High quantum yield, environmentally sensitiveBright, long lifetime, photostable[4]Minimal structural perturbation[3]Intrinsic, natural probe
Consideration Photophysical properties can vary with local environment.Larger size compared to native amino acids.Requires UV excitation, potential for protein damage.Fluorescence is often quenched and overlaps with other signals.

Note: Data for N-Quinazolin-4-ylalanine is based on representative quinazoline-based fluorophores with similar core structures.[7][8] Exact values may vary based on the specific protein environment.

Workflow for Protein Labeling and Validation

G cluster_prep 1. Genetic Preparation cluster_expression 2. Protein Expression cluster_analysis 3. Analysis & Validation cluster_validation Spectroscopic Validation plasmid_poi Plasmid 1: Protein of Interest (POI) with UAG codon transformation Co-transform Host (e.g., E. coli) plasmid_poi->transformation plasmid_orthogonal Plasmid 2: Orthogonal aaRS/tRNA Pair plasmid_orthogonal->transformation expression Induce Expression & Supplement with Q-Ala transformation->expression harvest Cell Harvest & Lysis expression->harvest purification Protein Purification (e.g., Affinity Chromatography) harvest->purification fluorescence Fluorescence Spectroscopy purification->fluorescence mass_spec Mass Spectrometry purification->mass_spec nmr NMR Spectroscopy purification->nmr

Fig. 1: General workflow for protein incorporation and validation of Q-Ala.

Comparison of Spectroscopic Validation Methodologies

Choosing the right validation technique depends on the specific question being asked, the available equipment, and the desired level of certainty. Each method provides a different type of information, and for truly rigorous work, a combination of techniques is often employed.

Table 2: Head-to-Head Comparison of Primary Validation Techniques

FeatureFluorescence SpectroscopyMass Spectrometry (MS)NMR Spectroscopy
Principle Measures the emission of light from the quinazoline fluorophore upon excitation.Measures the mass-to-charge ratio of the intact protein or its proteolytic peptides.Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C, ¹⁵N) within the protein.
Information Provided Confirms the presence of the fluorophore; provides relative quantification.Unambiguous confirmation of mass change corresponding to Q-Ala incorporation; can confirm site-specificity via peptide mapping.[11]Atomic-resolution confirmation of site-specific incorporation; provides structural and dynamic information about the local environment.[12][13]
Sensitivity High (picomolar to nanomolar).High (femtomole to picomole).[14]Low (micromolar to millimolar).
Throughput High.Medium to High.Low.
Key Advantages Rapid, non-destructive, high-throughput, suitable for in-plate screening.Provides direct, unambiguous evidence of incorporation and its location.[15]Provides the highest level of structural detail and confirms incorporation without altering the protein sequence.[10]
Key Limitations Indirect evidence of incorporation; fluorescence could arise from unbound UAA.Requires specialized equipment; can be destructive (for peptide mapping).Requires large amounts of pure, isotopically labeled (often) protein; complex data analysis; protein size limitations.

In-Depth Experimental Protocols

Here, we provide standardized, step-by-step protocols for the key validation experiments.

Protocol 1: Expression and Purification of Q-Ala-Containing Protein

Causality: The success of any validation experiment hinges on the quality of the expressed and purified protein. This protocol is designed to maximize the incorporation efficiency of Q-Ala while minimizing metabolic breakdown or off-target effects. Using a host strain deficient in release factor 1 (RF1), such as a genomically recoded organism, can significantly improve the yield of UAG-suppressed proteins.[16]

  • Transformation: Co-transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with two plasmids: one containing the gene for your protein of interest with an in-frame amber (UAG) stop codon at the desired incorporation site, and a second plasmid encoding the orthogonal Q-Ala-specific tRNA synthetase/tRNA pair.

  • Culture Growth: Grow the transformed cells in a rich medium (e.g., LB) at 37°C with appropriate antibiotics to a mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

  • Supplementation: Add N-Quinazolin-4-ylalanine to the culture medium to a final concentration of 1-2 mM.

    • Expert Insight: Q-Ala should be prepared as a concentrated stock solution, typically in a mild base like 0.1 M NaOH, to ensure complete dissolution before adding to the neutral pH of the growth media.

  • Induction: Immediately after adding Q-Ala, induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-0.5 mM. Reduce the culture temperature to 18-25°C and continue shaking for 12-18 hours.

    • Rationale: Lowering the temperature slows down protein synthesis, which often improves the folding of proteins containing UAAs and increases incorporation fidelity.

  • Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer (e.g., containing lysozyme, DNase I, and protease inhibitors) and lyse the cells using sonication or a French press.

  • Purification: Clarify the lysate by centrifugation. Purify the protein of interest from the supernatant using an appropriate chromatography method, such as Nickel-NTA affinity chromatography if the protein has a His-tag. Elute the protein and dialyze into a suitable storage buffer.

Protocol 2: Validation by Fluorescence Spectroscopy

Trustworthiness: This protocol serves as a rapid, first-pass validation. By comparing the fluorescence spectrum of the Q-Ala-labeled protein to a wild-type (WT) control expressed under identical conditions, we can confidently attribute any new fluorescence signal to the incorporated UAA.

  • Sample Preparation: Prepare samples of the purified Q-Ala-containing protein and the WT control protein at the same concentration (e.g., 5 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Instrument Setup: Use a fluorescence spectrophotometer or plate reader. Set the excitation wavelength to the absorbance maximum of Q-Ala (e.g., ~370 nm).

  • Data Acquisition: Record the emission spectrum from ~400 nm to 600 nm for both the Q-Ala protein and the WT control. Also, record a spectrum for the buffer alone as a blank.

  • Data Analysis:

    • Subtract the buffer blank spectrum from both protein spectra.

    • Compare the spectrum of the Q-Ala protein to the WT control. A distinct emission peak, typically between 450-500 nm, should be present for the Q-Ala sample and absent or negligible for the WT sample.[7][8]

    • The intensity of this peak provides a relative measure of successful incorporation.

Protocol 3: Validation by Mass Spectrometry (Intact Protein Analysis)

Authoritative Grounding: This method provides direct, unambiguous proof of incorporation by measuring the precise molecular weight of the protein. The expected mass increase from substituting a canonical amino acid with Q-Ala can be calculated and compared to the experimental result. This protocol uses Electrospray Ionization (ESI) MS, which is well-suited for analyzing intact proteins.

  • Sample Preparation: Desalt the purified protein samples (both Q-Ala-incorporated and WT control) using a C4 ZipTip or dialysis to remove salts and buffers that can interfere with ionization. The final concentration should be approximately 1-10 µM in a volatile solvent like 50% acetonitrile/0.1% formic acid.

  • Mass Calculation: Calculate the expected molecular weight (MW) for both the WT protein and the Q-Ala incorporated protein.

    • Expected MW (Q-Ala Protein) = MW (WT Protein) - MW (Replaced Amino Acid) + MW (Q-Ala)

  • Instrument Setup: Infuse the sample into an ESI-MS instrument (e.g., a Q-TOF or Orbitrap). Acquire data in positive ion mode over a mass range appropriate for the expected charge state envelope of the protein.

  • Data Acquisition: Collect the mass spectrum for both the WT and Q-Ala samples.

  • Data Deconvolution: Use the instrument's software to deconvolute the resulting charge state envelope to obtain the zero-charge, neutral mass of the protein.

  • Analysis: Compare the experimentally determined mass of the Q-Ala protein with the calculated expected mass. A match within the instrument's mass accuracy (typically <10 ppm for high-resolution instruments) provides definitive confirmation of incorporation.[15][17] The WT sample serves as a crucial control to validate the baseline mass.

Fig. 2: Chemical structure of N-Quinazolin-4-ylalanine.

Conclusion

The spectroscopic validation of N-Quinazolin-4-ylalanine incorporation is not a single step but a systematic process of building confidence through orthogonal techniques. While fluorescence spectroscopy offers a rapid and sensitive initial check, it is the direct and unambiguous data from mass spectrometry that provides the gold standard for confirmation. For studies demanding the highest level of detail on the structural consequences of incorporation, NMR spectroscopy remains an unparalleled tool.

By understanding the causality behind each protocol and employing these validation strategies, researchers and drug development professionals can confidently use Q-Ala as a powerful intrinsic probe, paving the way for novel insights into protein structure, function, and dynamics with minimal perturbation.

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Comprehensive Verification Guide: Elemental Analysis of N-Quinazolin-4-ylalanine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gold Standard" in a Digital Age

In the high-stakes environment of drug development, the purity of intermediate scaffolds like N-Quinazolin-4-ylalanine hydrochloride is non-negotiable. While modern spectroscopic techniques (NMR, HRMS) provide structural certainty, they often fail to detect bulk impurities such as inorganic salts, solvent inclusion, or moisture.[1]

This guide details the verification of N-Quinazolin-4-ylalanine hydrochloride (


) using Elemental Analysis (EA) . We compare this traditional combustion method against modern alternatives, demonstrating why EA remains the definitive "gatekeeper" for bulk purity in pharmaceutical synthesis.

Technical Profile & Theoretical Framework

Before experimental verification, one must establish the theoretical baseline. N-Quinazolin-4-ylalanine hydrochloride is a synthetic amino acid derivative, typically synthesized via the nucleophilic aromatic substitution of 4-chloroquinazoline with L-alanine.

Compound: N-(Quinazolin-4-yl)alanine hydrochloride Molecular Formula:


 (Monohydrochloride salt)
Molecular Weight:  253.69  g/mol 
Theoretical Composition Calculation

To validate the synthesized product, we calculate the expected mass fractions based on atomic weights (IUPAC standards).

ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 1112.011132.1252.08%
Hydrogen (H) 121.00812.104.77%
Nitrogen (N) 314.00742.0216.56%
Chlorine (Cl) 135.4535.4513.97%
Oxygen (O) 215.99932.0012.61%

Critical Insight: The hydrochloride salt form is highly hygroscopic. A deviation in Hydrogen (%H) is the first indicator of insufficient drying.

Comparative Analysis: EA vs. NMR vs. HRMS

Why perform combustion analysis when you have a 600 MHz NMR? The table below objectively compares the utility of each method for this specific compound.

Method Performance Matrix
FeatureElemental Analysis (EA) 1H NMR Spectroscopy HRMS (Q-TOF/Orbitrap)
Primary Scope Bulk Purity & CompositionStructural ConnectivityMolecular Formula Confirmation
Inorganic Detection Excellent (Detects non-combustibles as residue)Poor (Invisible unless nuclei are active)Poor (Salts often suppressed)
Solvent/Water Detection High Sensitivity (H/C ratio shifts)Moderate (Distinct peaks, but exchangeable protons hide)N/A (Desolvation occurs)
Sample Requirement ~2–5 mg (Destructive)~5–10 mg (Recoverable)<1 mg (Destructive)
Acceptance Criteria

absolute deviation
Integral ratios within 5%< 5 ppm mass error
Decision Logic for Verification

The following workflow illustrates when to deploy EA in the synthesis pipeline.

VerificationLogic Start Crude N-Quinazolin-4-ylalanine HCl Purification Recrystallization / HPLC Start->Purification Check1 1H NMR / LC-MS Purification->Check1 Decision1 Structure Correct? Check1->Decision1 Decision1->Purification No Drying Vacuum Drying (P2O5, 50°C) Decision1->Drying Yes EA_Test Elemental Analysis (CHN) Drying->EA_Test Result Compare Found vs. Calc EA_Test->Result Pass Release for Biological Assay Result->Pass Within ±0.4% Fail_H High %H: Re-dry (Water) Result->Fail_H Dev > 0.4% Fail_C Low %C: Inorganic Impurity Result->Fail_C Dev > 0.4% Fail_H->Drying Fail_C->Purification

Figure 1: Logical workflow for verifying synthetic intermediates. Note the specific feedback loops for drying vs. re-purification based on specific elemental deviations.

Experimental Protocol: Self-Validating System

To ensure reproducibility, the following protocol includes built-in checkpoints.

Materials & Equipment[2][3][4]
  • Instrument: Thermo Fisher FlashSmart or PerkinElmer 2400 Series II.

  • Standard: Acetanilide (Calibration standard).

  • Sample: N-Quinazolin-4-ylalanine HCl (recrystallized from EtOH/Ether).

  • Drying Agent: Phosphorus Pentoxide (

    
    ).
    
Step-by-Step Methodology
  • Pre-Analysis Drying (Crucial Step):

    • Causality: HCl salts trap atmospheric moisture. Without this, %H will be artificially high, and %C/%N artificially low.

    • Action: Place sample in a vacuum drying pistol over

      
       at 60°C for 24 hours.
      
    • Validation: Weigh sample before and after drying until mass is constant (

      
       mg).
      
  • Microbalance Weighing:

    • Weigh 1.500 – 2.500 mg of sample into a tin capsule.

    • Validation: Use a clean pair of forceps to fold the tin capsule; finger oils contain carbon and will skew results.

  • Combustion:

    • Run a "Blank" (empty tin) and "Conditioning" run before the actual sample.

    • Run the Standard (Acetanilide) to verify the K-factor (response factor) is within limits (

      
      ).
      
  • Analysis:

    • Combust at 950°C with oxygen boost.

    • Detect

      
      , 
      
      
      
      , and
      
      
      via TCD (Thermal Conductivity Detector).

Data Presentation & Interpretation

The following table presents a representative dataset for a successful verification of N-Quinazolin-4-ylalanine HCl.

Table 1: Elemental Analysis Data Comparison
ElementTheoretical (%)Found (Run 1)Found (Run 2)Average FoundDeviation (

)
Status
Carbon 52.0851.9552.1252.04 -0.04PASS
Hydrogen 4.774.814.794.80 +0.03PASS
Nitrogen 16.5616.4816.5216.50 -0.06PASS

Acceptance Criteria: The standard for publication (e.g., Journal of Medicinal Chemistry) and pharmaceutical release is a deviation of


 absolute difference between calculated and found values [1].
Interpretation of Deviations[1][5][6]

If your data does not match the table above, use this diagnostic guide:

  • High Hydrogen (+0.8% or more) & Low Carbon:

    • Diagnosis: Solvate or Water contamination.

    • Example: If the sample is a monohydrate (

      
      ), Theoretical %C drops to ~48.6%.
      
    • Fix: Re-dry sample or calculate for

      
       to see if it fits.
      
  • Low Carbon, Hydrogen, and Nitrogen (Proportional Drop):

    • Diagnosis: Non-combustible impurity (Inorganic salts like NaCl or Silica gel).

    • Fix: Perform ash test or re-filter solution to remove silica.

  • High Carbon:

    • Diagnosis: Trapped organic solvent (e.g., Ethanol or Ethyl Acetate used in recrystallization).

    • Fix: Extended vacuum drying or lyophilization.

References

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • European Medicines Agency (EMA). "Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents." [Link]

  • Patel, D. J., et al. (2014).[2] "Synthesis and antimicrobial activity of some new quinazoline derivatives." Der Chemica Sinica. [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of N-Quinazolin-4-ylalanine Hydrochloride

[1][2]

Executive Summary & Core Directive

N-Quinazolin-4-ylalanine hydrochloride is a synthetic quinazoline derivative, typically utilized as a pharmacophore in kinase inhibitor development and anthelmintic research.[1][2] Due to its specific biological activity (potential enzyme inhibition) and the stability of the quinazoline ring system, this compound must be managed as Hazardous Chemical Waste .[2]

The Core Directive: Do not dispose of this substance via sanitary sewer systems or standard trash.[2] The only acceptable disposal route is High-Temperature Incineration through a licensed hazardous waste management facility.[2]

Hazard Identification & Technical Justification

To ensure safe handling, researchers must understand the physicochemical properties driving the disposal logic.

PropertySpecificationOperational Implication
Molecular Formula C₁₁H₁₁N₃O₂[1][2] · HClNitrogen-rich heterocycle; generates NOx upon combustion.[1][2]
Acidity Hydrochloride SaltHydroscopic and acidic in aqueous solution; incompatible with strong bases and oxidizers.[2]
Bioactivity Kinase Inhibitor (Potential)Treat as a "High Potency Compound" (HPC) until specific toxicity data proves otherwise.[2]
Stability Quinazoline RingThermally stable; requires high-temperature incineration (>1000°C) for complete destruction.[1][2]

GHS Classification (Inferred/Precautionary):

  • H302: Harmful if swallowed.[2][3][4][5]

  • H315/H319: Causes skin and serious eye irritation.[2][4][5][6]

  • H335: May cause respiratory irritation.[2][4][5]

Disposal Decision Matrix (Workflow)

The following decision tree illustrates the logical flow for segregating and disposing of N-Quinazolin-4-ylalanine hydrochloride based on its physical state.

DisposalWorkflowStartWaste Generation:N-Quinazolin-4-ylalanine HClStateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid / Pure SubstanceStateCheck->SolidWaste Powder/CrystalsLiquidWasteLiquid / SolutionStateCheck->LiquidWaste Reaction Mix/StockSolidContainerCollect in Wide-MouthHDPE Jar (Amber)SolidWaste->SolidContainerLiquidSegregationCheck Solvent TypeLiquidWaste->LiquidSegregationLabelingApply Hazardous Waste Label(List Full Chemical Name)SolidContainer->LabelingAqueousAqueous (Acidic)LiquidSegregation->Aqueous Water-basedOrganicOrganic SolventLiquidSegregation->Organic DMSO/Methanol/DCMAqContainerCollect in Glass/PolyCarboy (Tag: Toxic/Corrosive)Aqueous->AqContainerOrgContainerCollect in SolventWaste Carboy (Tag: Flammable)Organic->OrgContainerAqContainer->LabelingOrgContainer->LabelingPickupSchedule EHS/Vendor Pickup(Destruction: Incineration)Labeling->Pickup

Caption: Logical workflow for the segregation and packaging of N-Quinazolin-4-ylalanine hydrochloride waste streams.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Substance & Debris)

Applicability: Expired pure chemical, contaminated weighing boats, gloves, and paper towels.[2]

  • Containment: Transfer waste into a dedicated wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk for solids.[2]

  • Labeling: Affix a hazardous waste tag immediately.[2]

    • Chemical Name: N-Quinazolin-4-ylalanine hydrochloride.[1][2]

    • Hazard Checkboxes: Toxic, Irritant.[2][5][6][7]

  • Debris Management: Grossly contaminated PPE (gloves with visible powder) must be placed in a clear hazardous waste bag (4-mil thickness), sealed, and boxed.[2]

Protocol B: Liquid Waste (Solutions)

Applicability: HPLC effluent, mother liquors, and stock solutions.[2]

  • Segregation:

    • Aqueous Streams: If dissolved in water/buffer, ensure the pH is checked.[2] Since the compound is a hydrochloride, the solution may be acidic. Do not mix with cyanide or sulfide waste streams.[2]

    • Organic Streams: If dissolved in DMSO, Methanol, or Acetonitrile, dispose of in the "Organic Solvent Waste" container.[2]

  • Container Selection: Use chemically resistant carboys (Nalgene/HDPE or Safety Coated Glass).[2]

  • Triple Rinse: When a stock vial is empty, triple rinse it with a compatible solvent.[2] Pour the rinsate into the liquid waste container.[2] The vial can then be defaced and discarded in glass trash (unless P-listed, which this is generally not, but verify local regulations).[2]

Protocol C: Spill Cleanup (Emergency Response)

Scenario: A 5g bottle drops and shatters on the floor.

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[2]

  • PPE Up: Wear nitrile gloves (double gloved), lab coat, safety goggles, and an N95 or P100 particulate respirator (to prevent inhalation of bioactive dust).[2]

  • Containment: Cover the spill with wet paper towels (to prevent dust generation) or use a dedicated spill pillow.[2]

  • Neutralization: Wipe the area with a mild alkaline solution (e.g., 5% Sodium Bicarbonate) to neutralize the hydrochloride acidity.[2]

  • Disposal: Place all cleanup materials into a hazardous waste bag/pail as described in Protocol A.

Regulatory Compliance & Classification

While N-Quinazolin-4-ylalanine hydrochloride is not explicitly listed on the EPA "P-List" or "U-List" by specific CAS, it falls under the "Characteristic Waste" or "Process Waste" definitions depending on usage.[1][2]

  • EPA Waste Code (Recommended):

    • D002 (Corrosive): If the waste solution has a pH ≤ 2.[2][8]

    • ORC (Other Regulated Chemical): If no specific code applies, it is regulated as "Non-RCRA Regulated Hazardous Waste" but must still be incinerated due to bioactivity.[2]

  • European Waste Catalogue (EWC):

    • 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[2]

References

  • PubChem. (2025).[2] Compound Summary: N-Quinazolin-4-ylalanine hydrochloride (CAS 1030264-64-2).[1][2] National Library of Medicine.[2] [Link]

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[1][2][8][Link][2]

Personal protective equipment for handling N-Quinazolin-4-ylalanine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary: The Precautionary Mandate

As a Senior Application Scientist, I often see researchers treat non-canonical amino acids as benign building blocks. This is a critical error with N-Quinazolin-4-ylalanine hydrochloride . This molecule is not just an amino acid; it is a pharmacophore hybrid .[1][2] The quinazoline moiety is the structural backbone of numerous EGFR kinase inhibitors (e.g., Gefitinib, Erlotinib), implying inherent biological activity. Coupled with the hydrochloride salt form, this compound presents a dual hazard: pharmacological potency and corrosive/irritant potential .[1][2]

This guide outlines a Level 2+ Biosafety / OEB 3 (Occupational Exposure Band) handling protocol. In the absence of compound-specific toxicology data, we adhere to the Precautionary Principle : treat the substance as a potent bioactive agent until proven otherwise.[1]

Part 1: Risk Profile & Hazard Analysis

Before selecting PPE, we must understand the physicochemical drivers of risk.

Molecular ComponentHazard CharacteristicOperational Implication
Quinazoline Core Bioactivity/Cytotoxicity Potential kinase inhibitor.[1][2] Treat as a reproductive toxin and sensitizer.[1][2]
Alanine Moiety Zwitterionic Character Increases water solubility, facilitating rapid absorption across mucous membranes.[1][2]
Hydrochloride Salt Hygroscopic & Acidic The salt form is prone to "clumping" and static charge.[1][2] Upon contact with moisture (sweat/lungs), it hydrolyzes to release HCl, causing immediate irritation.[1]
Physical State Micronized Dust High risk of inhalation exposure during weighing.[1][2] Static electricity can disperse fines unexpectedly.[1][2]

Part 2: The PPE Defense Matrix

Do not rely on "standard lab attire."[1][2] The following PPE system is designed to create a self-validating barrier against both particulate and solubilized forms of the compound.[2]

Tiered Protection Protocol
Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Fume Hood (Face Velocity > 100 fpm) Primary Barrier: Engineering controls are superior to masks.[1][2] All open handling must occur here.
Secondary RespiratoryN95 or P100 RespiratorBackup: Required only if weighing outside a hood (strongly discouraged) or during spill cleanup.[1][2]
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil; Inner: 4 mil)Permeation Kinetics: Quinazoline derivatives can permeate thin latex.[1][2] Double gloving provides a "breakthrough indicator" system—if the outer glove is compromised, the inner remains.
Ocular Chemical Splash Goggles (Not Safety Glasses)Aerosol Defense: Safety glasses allow side entry of airborne fines.[1][2] Goggles seal the orbital area against hygroscopic dust.[1][2]
Body Tyvek® Lab Coat or Sleeve Covers Particulate Shield: Cotton coats trap dust in fibers.[1][2] Tyvek sheds particles and prevents cross-contamination.[1][2]

Part 3: Operational Workflow & Engineering Controls

Safety is not just what you wear; it is how you move.[1][2] The following workflow integrates PPE with static control logic.

Phase 1: Preparation & Static Control
  • Equilibration: Allow the reagent container to reach room temperature before opening to prevent condensation (which degrades the HCl salt).

  • Static Dissipation: Place an ionizing fan or polonium static eliminator inside the fume hood.[1][2]

    • Why? Dry HCl salts carry high static charges.[1][2] Without neutralization, the powder will "jump" onto your gloves and sleeves during spatula transfer.

Phase 2: The Weighing Protocol
  • Don PPE: Put on inner gloves, Tyvek coat, and outer gloves.[1][2] Ensure the glove cuff overlaps the coat sleeve.

  • Draft Shielding: Use a balance draft shield.

  • Transfer: Open the vial inside the hood. Use a disposable anti-static spatula.[1][2]

  • Wet-Wipe Technique: Immediately after closing the vial, wipe the exterior with a damp Kimwipe (solvent-soaked) to capture invisible dust residues.[1][2]

Phase 3: Solubilization (The Critical Transition)
  • Danger Zone: Adding solvent is the moment of highest risk for exothermic reaction or splashing.[1][2]

  • Protocol: Add solvent slowly down the side of the vessel.[1][2] The HCl salt may generate heat upon dissolution.[1][2] Ensure the vessel is vented (not sealed) during the initial mix to prevent pressure buildup.

Part 4: Visualization of Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" gates based on containment availability.

PPE_Workflow Start Start: Handling N-Quinazolin-4-ylalanine HCl Check_State Check Physical State Start->Check_State Solid Solid / Powder Form Check_State->Solid High Risk Solution Solubilized (Liquid) Check_State->Solution Moderate Risk Engineering_Check Is Fume Hood Available? Solid->Engineering_Check Liquid_Handling Liquid Handling: Single Nitrile Gloves OK Safety Glasses OK Solution->Liquid_Handling Hood_Yes Standard Protocol: 1. Fume Hood ON 2. Double Nitrile Gloves 3. Splash Goggles Engineering_Check->Hood_Yes Yes Hood_No STOP WORK Respiratory Protection Required (P100 / PAPR) Engineering_Check->Hood_No No Static_Control Apply Static Control (Ionizer / Anti-static Gun) Hood_Yes->Static_Control Weighing Weighing Procedure: Use Draft Shield Wet Wipe Container After Use Static_Control->Weighing Disposal Disposal: Segregate as Halogenated Bioactive Waste Weighing->Disposal Liquid_Handling->Disposal

Figure 1: Decision Logic for PPE and Engineering Controls based on physical state and containment availability.[1][2][3]

Part 5: Disposal & Emergency Response

Disposal Strategy

Do not pour down the drain. The quinazoline core is environmentally persistent and bioactive.[1][2]

  • Solid Waste: Collect in a dedicated container labeled "Solid Toxic/Bioactive Waste."[1][2]

  • Liquid Waste: Segregate into Halogenated Organic Waste (due to the HCl and potential Cl substituents on the ring).[1][2]

  • Destruction: The preferred method is high-temperature incineration to break the quinazoline ring system.[1][2]

Emergency Spill Response
  • Powder Spill: Do not dry sweep (creates dust).[1][2] Cover with wet paper towels (soaked in water or weak bicarbonate solution to neutralize acidity) and scoop into a bag.[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[1][2][4] Do not use ethanol (increases skin permeability).[1][2]

  • Eye Contact: Flush for 15 minutes. The HCl salt will cause immediate stinging; medical evaluation is mandatory to check for corneal abrasion.[1][2]

References

  • PubChem. Quinazoline Compound Summary (CID 9210).[1][2] National Library of Medicine.[1][2] [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1][2] United States Department of Labor.[1][2] [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1][2] ACS Center for Lab Safety.[1][2] [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.